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  • Product: Methyl 2-(3-nitropyridin-2-ylamino)acetate
  • CAS: 57461-53-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(3-nitropyridin-2-ylamino)acetate, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(3-nitropyridin-2-ylamino)acetate, a key intermediate in the development of various biologically active molecules. The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes. The information presented herein is curated from established chemical literature and is intended to equip researchers with the knowledge to confidently and efficiently synthesize this valuable compound.

Introduction and Strategic Importance

Methyl 2-(3-nitropyridin-2-ylamino)acetate serves as a crucial building block in medicinal chemistry and materials science. The substituted nitropyridine motif is prevalent in a wide array of pharmaceuticals and functional materials.[1][2][3] The strategic placement of the nitro group on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for further chemical modifications.

The synthesis of this target molecule hinges on the well-established principles of nucleophilic aromatic substitution (SNAr).[4][5][6] The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, renders the 2-position susceptible to attack by nucleophiles.[7][8][9] This guide will focus on the reaction between a suitable 2-halopyridine precursor and methyl glycinate.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This two-step addition-elimination mechanism is a cornerstone of heterocyclic chemistry.[6][10]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amino group of methyl glycinate at the C2 position of a 2-halo-3-nitropyridine. This position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 2: Restoration of Aromaticity

The reaction concludes with the departure of the halide leaving group (e.g., chloride), which re-establishes the aromaticity of the pyridine ring and yields the final product, Methyl 2-(3-nitropyridin-2-ylamino)acetate.

SNAr_Mechanism sub 2-Chloro-3-nitropyridine int int sub->int Nucleophilic Attack nuc + Methyl Glycinate prod Methyl 2-(3-nitropyridin-2-ylamino)acetate lg + Cl- int->prod Leaving Group Departure

Caption: General mechanism of SNAr on 2-chloro-3-nitropyridine.

Recommended Synthetic Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate, based on analogous reactions found in the literature.[1][11][12]

Starting Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
2-Chloro-3-nitropyridine5470-18-8158.55Starting material, electrophile
Methyl Glycinate Hydrochloride5680-79-5125.55Nucleophile precursor
Triethylamine (TEA)121-44-8101.19Base
Dimethylformamide (DMF)68-12-273.09Solvent
Step-by-Step Experimental Procedure
  • Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile and Base: To the stirred solution, add methyl glycinate hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (2.2 eq). The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Methyl 2-(3-nitropyridin-2-ylamino)acetate.

workflow A Dissolve 2-chloro-3-nitropyridine in DMF B Add Methyl Glycinate HCl and Triethylamine A->B C Heat to 80-90°C (4-6 hours) B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Pour into Ice-Water E->F G Vacuum Filtration F->G H Recrystallization G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Characterization of the Final Product

The identity and purity of the synthesized Methyl 2-(3-nitropyridin-2-ylamino)acetate should be confirmed using standard analytical techniques.[13]

  • ¹H NMR Spectroscopy: To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the final product.

Factors Influencing the Reaction

Several factors can influence the efficiency and outcome of the SNAr reaction for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

  • Leaving Group: The nature of the leaving group on the pyridine ring is crucial. Halogens are common leaving groups, with their reactivity generally following the order F > Cl > Br > I in SNAr reactions.[10]

  • Solvent: The choice of solvent is important. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to deprotonate the hydrochloride salt of the amino ester and to neutralize the acid generated during the reaction.

  • Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Safety Considerations

  • 2-Chloro-3-nitropyridine: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Work in a well-ventilated fume hood.

  • Dimethylformamide (DMF): This solvent is a suspected teratogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate via nucleophilic aromatic substitution is a robust and well-documented procedure. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful synthesis and characterization of this important chemical entity.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. Available at: [Link]

  • Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. Available at: [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. Available at: [Link]

  • CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google Patents.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. - ResearchGate. Available at: [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][14]triazin-7(6H)-ones and Derivatives - MDPI. Available at: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC - NIH. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available at: [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - MDPI. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Methyl 2-(3-nitropyridin-2-ylamino)acetate (CAS 57461-53-7): Synthesis, Properties, and Applications in Chemical Research

Abstract This technical guide provides an in-depth exploration of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Belong...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Belonging to the nitropyridine class of molecules, this compound serves as a highly versatile intermediate for the synthesis of more complex molecular architectures, particularly those with potential biological activity. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, discusses its chemical reactivity and potential transformations, and outlines its applications as a scaffold in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical building block.

Introduction and Strategic Overview

The pyridine ring is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic introduction of functional groups onto this ring system allows for the fine-tuning of electronic properties, solubility, and biological interactions. The nitropyridine scaffold, in particular, is a cornerstone of modern synthetic chemistry. The strongly electron-withdrawing nitro group not only modulates the biological activity of the final molecule but also serves as a powerful chemical handle, activating the pyridine ring for certain reactions and providing a precursor for other functional groups, such as amines.[3]

Methyl 2-(3-nitropyridin-2-ylamino)acetate (CAS: 57461-53-7) emerges from this context as a strategically designed synthetic intermediate. Its structure incorporates three key features:

  • A 3-Nitropyridine Core: This element activates the C2 position for nucleophilic substitution and is a known pharmacophore in various bioactive molecules.[3]

  • A Secondary Amine Linker: This provides a point of flexibility and a hydrogen bond donor, which can be critical for molecular recognition in biological systems.

  • A Methyl Acetate Moiety: This ester group offers a site for further chemical modification, such as hydrolysis to a carboxylic acid or amidation, enabling the extension of the molecular structure.

This guide will deconstruct the synthesis and utility of this compound, providing the causal logic behind the experimental choices and highlighting its potential for generating novel chemical entities.

Physicochemical Properties and Characterization

The identity and purity of Methyl 2-(3-nitropyridin-2-ylamino)acetate must be rigorously confirmed before its use in further synthetic steps. The following table summarizes its key physical and chemical properties.

PropertyValueSource
CAS Number 57461-53-7[4]
Molecular Formula C₈H₉N₃O₄[4]
Molecular Weight 211.18 g/mol [4]
Appearance Expected to be a yellow or orange crystalline solid[5]
Purity Typically >95% for research applications[4]
MDL Number MFCD11117860[4]
Spectroscopic Signature

For unambiguous structural validation, a combination of spectroscopic methods is essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the O-methyl group (δ ≈ 3.7 ppm), a signal for the N-methylene group (δ ≈ 4.2-4.5 ppm), and a broad signal for the N-H proton.

  • ¹³C NMR: The carbon spectrum will display eight unique signals, including the carbonyl carbon of the ester (δ ≈ 170 ppm), the carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 212.18.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (≈ 3300-3400 cm⁻¹), C=O stretching of the ester (≈ 1740 cm⁻¹), and characteristic asymmetric and symmetric stretches for the nitro group (≈ 1520 and 1350 cm⁻¹).

Synthesis and Purification Workflow

The synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate is a multi-step process that relies on fundamental principles of aromatic chemistry. The narrative below explains not just the steps but the chemical reasoning that underpins the protocol.

Retrosynthetic Analysis and Strategy

The most logical synthetic approach involves a nucleophilic substitution reaction. The target molecule can be disconnected at the N-C bond of the acetate moiety, identifying 2-amino-3-nitropyridine as the key precursor and a methyl haloacetate as the electrophilic partner. The 2-amino-3-nitropyridine itself is readily prepared from an inexpensive starting material, 2-chloro-3-nitropyridine, via a nucleophilic aromatic substitution (SₙAr) reaction.

G Target Methyl 2-(3-nitropyridin-2-ylamino)acetate Intermediate 2-Amino-3-nitropyridine Target->Intermediate N-Alkylation Intermediate->Target Start 2-Chloro-3-nitropyridine Intermediate->Start Nucleophilic Aromatic Substitution (SNAr) Start->Intermediate Reagent1 Methyl Bromoacetate + Base Reagent2 Ammonia G cluster_purification Purification & Analysis Crude Crude Product (from work-up) Column Silica Gel Column Chromatography (e.g., EtOAc/Hexane) Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Solvent Solvent Evaporation (Rotary Evaporator) Combine->Solvent Pure Pure Product (Solid) Solvent->Pure Analysis Final QC Analysis (NMR, LC-MS, Purity) Pure->Analysis G Center Methyl 2-(3-nitropyridin-2-ylamino)acetate NitroReduction Methyl 2-(3-aminopyridin-2-ylamino)acetate (Key Diamine Intermediate) Center->NitroReduction Nitro Group Reduction (e.g., H₂, Pd/C) EsterHydrolysis 2-(3-Nitropyridin-2-ylamino)acetic Acid Center->EsterHydrolysis Ester Hydrolysis (e.g., LiOH) FusedRing Imidazo[4,5-b]pyridine Derivatives NitroReduction->FusedRing Cyclization AmideLibrary Diverse Amide Library EsterHydrolysis->AmideLibrary Amide Coupling

Sources

Foundational

An In-Depth Technical Guide to Methyl 2-(3-nitropyridin-2-ylamino)acetate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a nitropyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a nitropyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While this compound is not widely commercially available, this guide outlines its key molecular features, a robust synthetic protocol, detailed characterization methods, and prospective applications for researchers and professionals in the pharmaceutical and chemical sciences.

Core Molecular Attributes

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a substituted pyridine derivative characterized by a nitro group at the 3-position and a methyl acetate moiety linked through an amino bridge at the 2-position. These structural features, particularly the electron-withdrawing nitro group, significantly influence the reactivity and electronic properties of the molecule, making it an attractive intermediate for further chemical modifications.

The fundamental properties of Methyl 2-(3-nitropyridin-2-ylamino)acetate have been deduced from its chemical structure and are summarized in the table below.

PropertyValue
Chemical Name Methyl 2-(3-nitropyridin-2-ylamino)acetate
Molecular Formula C₈H₉N₃O₄
Molecular Weight 211.18 g/mol
IUPAC Name methyl 2-[(3-nitropyridin-2-yl)amino]acetate
CAS Number Not assigned

Strategic Synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate

The synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate can be efficiently achieved via a nucleophilic aromatic substitution (SNA_r) reaction. This well-established method in pyridine chemistry leverages the high reactivity of 2-halopyridines, which are activated by an adjacent electron-withdrawing group. In this case, 2-chloro-3-nitropyridine serves as an excellent electrophilic substrate for the nucleophilic attack by the amino group of methyl 2-aminoacetate (glycine methyl ester).

The nitro group at the 3-position is crucial for the success of this reaction. It activates the C2 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The choice of a suitable base is also critical to deprotonate the amino group of the glycine methyl ester, thereby increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_purification Purification 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Reaction_Vessel Nucleophilic Aromatic Substitution (SNA_r) 2-chloro-3-nitropyridine->Reaction_Vessel Electrophile Glycine methyl ester*HCl Glycine methyl ester hydrochloride Glycine methyl ester*HCl->Reaction_Vessel Nucleophile Base Base (e.g., Et3N, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, CH3CN) Solvent->Reaction_Vessel Workup Aqueous Workup (Extraction) Reaction_Vessel->Workup Reaction Mixture Chromatography Column Chromatography Workup->Chromatography Crude Product Final_Product Methyl 2-(3-nitropyridin-2-ylamino)acetate Chromatography->Final_Product Purified Product

Caption: Proposed synthetic workflow for Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-nitropyridine

  • Methyl 2-aminoacetate hydrochloride (Glycine methyl ester hydrochloride)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-aminoacetate hydrochloride (1.2 equivalents) and anhydrous DMF (or CH₃CN) to form a suspension.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5 equivalents) dropwise with stirring. The formation of a salt byproduct may be observed.

  • Nucleophile Formation: Stir the mixture at 0 °C for 15-20 minutes to allow for the in-situ formation of the free base of methyl 2-aminoacetate.

  • Addition of Electrophile: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF (or CH₃CN) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This step removes any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Structural Characterization and Validation

The identity and purity of the synthesized Methyl 2-(3-nitropyridin-2-ylamino)acetate should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.- A doublet or singlet for the methylene protons (-CH₂-) around 4.2-4.5 ppm.- Signals for the three aromatic protons on the pyridine ring in the range of 6.5-8.5 ppm.- A broad singlet for the amine proton (-NH-) which may be exchangeable with D₂O.
¹³C NMR - A signal for the methyl ester carbon around 52-55 ppm.- A signal for the methylene carbon around 45-50 ppm.- Signals for the aromatic carbons of the pyridine ring between 110-160 ppm.- A signal for the ester carbonyl carbon around 170-175 ppm.
IR Spectroscopy - N-H stretching vibration around 3300-3400 cm⁻¹.- C-H stretching vibrations (aromatic and aliphatic) around 2800-3100 cm⁻¹.- C=O stretching of the ester group around 1730-1750 cm⁻¹.- Asymmetric and symmetric stretching of the nitro group (N=O) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., m/z = 211.06 for [M]⁺ or 212.06 for [M+H]⁺ in ESI-MS).

Potential Applications in Drug Discovery and Development

Nitropyridine derivatives are a well-established class of compounds in medicinal chemistry, serving as crucial intermediates in the synthesis of various bioactive molecules.[1] The structural features of Methyl 2-(3-nitropyridin-2-ylamino)acetate make it a promising scaffold for the development of novel therapeutic agents.

  • Precursor for Kinase Inhibitors: The pyridine core is a common motif in many kinase inhibitors. The amino and nitro groups on the ring provide handles for further functionalization to generate libraries of compounds for screening against various kinases implicated in cancer and other diseases.

  • Synthesis of Fused Heterocyclic Systems: The vicinal amino and nitro groups can be utilized to construct fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are known to possess diverse pharmacological activities.

  • Bioisosteric Replacement: The nitropyridine moiety can act as a bioisostere for other aromatic systems in known drugs, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

  • Antimicrobial and Antiparasitic Agents: Several nitropyridine-containing compounds have demonstrated antimicrobial and antiparasitic activities.[1] Methyl 2-(3-nitropyridin-2-ylamino)acetate can serve as a starting point for the synthesis of new agents in this therapeutic area.

The presence of the methyl ester functionality also offers a site for modification, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to create a diverse array of amide derivatives.

Conclusion

Methyl 2-(3-nitropyridin-2-ylamino)acetate represents a valuable yet underexplored chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis and characterization, empowering researchers to access this versatile building block for the discovery and development of novel bioactive compounds. The strategic placement of functional groups on the pyridine ring offers a multitude of possibilities for creating diverse chemical libraries, paving the way for future innovations in drug discovery.

References

  • Bastrakov, M.; Starosotnikov, A. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals2022 , 15, 705. [Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 2-(3-nitropyridin-2-ylamino)acetate: A Technical Guide

Introduction Methyl 2-(3-nitropyridin-2-ylamino)acetate is a compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in various biologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in various biologically active molecules. The presence of a nitropyridine core linked to an amino acid ester suggests potential applications as a versatile synthetic intermediate. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 2-(3-nitropyridin-2-ylamino)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and are supported by experimental data from analogous structures, offering a robust framework for researchers in the field.

Molecular Structure

The structural framework of Methyl 2-(3-nitropyridin-2-ylamino)acetate forms the basis for interpreting its spectroscopic data. The key features include a 2,3-disubstituted pyridine ring, a secondary amine linkage, and a methyl ester group.

Caption: Molecular structure of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing nitro group and the overall molecular architecture.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40dd1HH-6 (Pyridine)
~8.20dd1HH-4 (Pyridine)
~7.50t (broad)1HNH
~6.80dd1HH-5 (Pyridine)
~4.30d2HN-CH₂
~3.80s3HO-CH₃

Interpretation and Rationale:

  • Pyridine Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The strong electron-withdrawing nature of the nitro group at the C-3 position will significantly deshield the adjacent protons. Consequently, H-4 and H-6 are predicted to be the most downfield signals. H-6 will likely appear as a doublet of doublets (dd) due to coupling with H-5 and H-4 (four-bond coupling). H-4 is also expected to be a doublet of doublets, coupling with H-5 and H-6. The H-5 proton, being further from the nitro group, will be the most upfield of the pyridine protons and will appear as a doublet of doublets due to coupling with H-4 and H-6.

  • Amine Proton (NH): The secondary amine proton is expected to appear as a broad triplet in the region of δ 7.0-8.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The triplet multiplicity arises from coupling to the adjacent methylene protons (N-CH₂).

  • Methylene Protons (N-CH₂): The methylene protons of the acetate group are adjacent to the secondary amine. They are expected to resonate as a doublet around δ 4.30 ppm due to coupling with the NH proton. The chemical shift is downfield due to the influence of the adjacent nitrogen and the ester functionality.

  • Methyl Protons (O-CH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.80 ppm. This is a characteristic chemical shift for methyl esters.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170.0C=O (Ester)
~158.0C-2 (Pyridine)
~150.0C-6 (Pyridine)
~135.0C-4 (Pyridine)
~130.0C-3 (Pyridine)
~115.0C-5 (Pyridine)
~52.0O-CH₃
~45.0N-CH₂

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region. The C-2 carbon, bonded to the amino group, is predicted to be significantly downfield due to the anisotropic effect of the ring nitrogen and the electronic influence of the substituents. The C-3 carbon, bearing the nitro group, will also be downfield. The C-4, C-5, and C-6 carbons will have chemical shifts typical for a substituted pyridine ring, with their exact positions influenced by the combined electronic effects of the amino and nitro groups.

  • Aliphatic Carbons: The methyl carbon of the ester group (O-CH₃) is expected to appear around δ 52.0 ppm. The methylene carbon (N-CH₂) adjacent to the nitrogen will be found at approximately δ 45.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch (Secondary Amine)
~3100-3000MediumC-H Stretch (Aromatic)
~2950-2850MediumC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Ester)
~1600, ~1470StrongC=C and C=N Stretch (Aromatic Ring)
~1520, ~1350StrongN-O Stretch (Asymmetric and Symmetric, Nitro Group)
~1200StrongC-O Stretch (Ester)

Interpretation and Rationale:

  • N-H Stretch: A medium to sharp absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[1]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methylene and methyl groups will appear between 2950 and 2850 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to strong absorptions in the 1600-1470 cm⁻¹ region.

  • N-O Stretches: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • C-O Stretch: A strong band around 1200 cm⁻¹ is expected for the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Predicted Molecular Ion: [M]⁺ = m/z 211.06

Table 4: Predicted Major Fragments in Mass Spectrometry

m/zProposed Fragment
211[M]⁺ (Molecular Ion)
180[M - OCH₃]⁺
152[M - COOCH₃]⁺
136[M - COOCH₃ - O]⁺ or [C₅H₄N₂O₂]⁺
122[C₅H₄N₂O]⁺
92[C₅H₄N₂]⁺

Fragmentation Pathway and Rationale:

The fragmentation of Methyl 2-(3-nitropyridin-2-ylamino)acetate is expected to be initiated by cleavage of the ester group and fragmentation of the nitropyridine ring.

G M [M]⁺ m/z 211 F1 [M - OCH₃]⁺ m/z 180 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z 152 M->F2 - COOCH₃ F3 [C₅H₄N₂O₂]⁺ m/z 136 F2->F3 - O F4 [C₅H₄N₂O]⁺ m/z 122 F3->F4 - O F5 [C₅H₄N₂]⁺ m/z 92 F4->F5 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

  • Molecular Ion (m/z 211): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound.

  • Loss of Methoxy Radical (m/z 180): Cleavage of the O-CH₃ bond of the ester can lead to the formation of an acylium ion at m/z 180.[2]

  • Loss of Carbomethoxy Radical (m/z 152): A common fragmentation pathway for amino acid esters is the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 152.[3]

  • Further Fragmentation of the Pyridine Ring: The fragment at m/z 152, corresponding to the 3-nitropyridin-2-amino radical cation, can undergo further fragmentation. This may involve the loss of an oxygen atom from the nitro group to give a fragment at m/z 136, followed by the loss of another oxygen or carbon monoxide to yield fragments at m/z 122 and m/z 92, respectively.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following standard experimental procedures are recommended:

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, for a soluble sample, cast a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of Methyl 2-(3-nitropyridin-2-ylamino)acetate. The detailed interpretation of the predicted NMR, IR, and MS data, along with the underlying scientific rationale, serves as a valuable resource for researchers working with this compound and related structures. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. This guide is intended to facilitate the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in the advancement of chemical and pharmaceutical research.

References

  • Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336.
  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. PubMed. Retrieved from [Link]

  • Bellamy, L. J. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • Lenormand, A., & Morpain, C. (1961). Infrared Absorption Spectra of Some Amino Acids and their Complexes. The Journal of Physical Chemistry, 65(11), 2059-2063.
  • Godlewska, P., Słomion, M., Nitek, W., & Proniewicz, L. M. (2024). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 305, 123426.
  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • Godlewska, P., Słomion, M., Nitek, W., & Proniewicz, L. M. (2023). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123). Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (2011, April 28). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

Sources

Foundational

"Methyl 2-(3-nitropyridin-2-ylamino)acetate" physical and chemical properties

An In-depth Technical Guide to Methyl 2-(3-nitropyridin-2-ylamino)acetate This document provides a comprehensive technical overview of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(3-nitropyridin-2-ylamino)acetate

This document provides a comprehensive technical overview of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and potential applications as a versatile chemical building block.

Introduction and Molecular Overview

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a nitropyridine derivative characterized by a pyridine ring substituted with a nitro group at the 3-position and a methyl acetate-bearing amino group at the 2-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making this molecule a valuable intermediate for further chemical transformations. Its structure combines several key functional groups—a secondary amine, an ester, and a nitro-aromatic system—that offer multiple avenues for synthetic diversification.

The presence of the nitro group, particularly meta to the ring nitrogen but ortho to the amino linker, activates the aromatic ring for certain reactions and is a common pharmacophore in various bioactive molecules.[1] Nitropyridine derivatives are extensively utilized as precursors in the synthesis of compounds with a wide range of biological activities, including herbicidal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Caption: 2D Structure of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Data

The following table summarizes the key identifiers and properties of the molecule.

PropertyValueSource
IUPAC Name Methyl 2-(3-nitropyridin-2-ylamino)acetate-
CAS Number 57461-53-7[3]
Molecular Formula C₈H₉N₃O₄[3]
Molecular Weight 211.18 g/mol [3]
Appearance Predicted: Yellow to beige solidAnalog Data
Solubility Predicted: Soluble in DMSO, DMF, MethanolAnalog Data
Melting Point Not available. Analog (2-Methyl-3-nitropyridine): 32-33°C[4]
Boiling Point Not available. Analog (2-Methyl-3-nitropyridine): 86°C @ 5 mmHg[4]
Predicted Spectroscopic Profile

A robust characterization workflow is essential for verifying the identity and purity of synthesized Methyl 2-(3-nitropyridin-2-ylamino)acetate. Below are the predicted spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Pyridine Protons (3H): Three distinct signals are expected in the aromatic region (~7.0-8.5 ppm). The proton at the 6-position will likely be the most downfield, appearing as a doublet of doublets, coupled to the protons at positions 4 and 5.

    • Amine Proton (1H, -NH-): A broad singlet, typically in the range of 8.5-9.5 ppm, whose chemical shift is sensitive to solvent and concentration.

    • Methylene Protons (2H, -CH₂-): A singlet or doublet (if coupled to the NH proton) around 4.0-4.5 ppm.

    • Methyl Protons (3H, -OCH₃): A sharp singlet around 3.7-3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ester Carbonyl (~170 ppm): The C=O of the methyl ester group.

    • Pyridine Carbons (~115-160 ppm): Five distinct signals corresponding to the pyridine ring carbons. The carbon bearing the nitro group (C3) and the carbon attached to the amino group (C2) will be significantly shifted.

    • Methyl Carbon (~52 ppm): The -OCH₃ carbon.

    • Methylene Carbon (~45 ppm): The -CH₂- carbon.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl.

    • NO₂ Stretches: Two strong absorption bands corresponding to asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretching of the nitro group.

    • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 211. Fragmentation may include the loss of the methoxy group (-OCH₃, m/z 31), the carbomethoxy group (-COOCH₃, m/z 59), and the nitro group (-NO₂, m/z 46).

Synthesis Protocol

The synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established methodology in pyridine chemistry leverages the activation provided by the nitro group. The protocol involves the reaction of 2-chloro-3-nitropyridine with the methyl ester of glycine.

G cluster_0 Synthesis Workflow start Start Materials: - 2-Chloro-3-nitropyridine - Glycine Methyl Ester HCl - Triethylamine (Base) - DMF (Solvent) reaction Reaction Setup: 1. Dissolve reactants in DMF. 2. Add base (TEA) dropwise. 3. Heat mixture (e.g., 80-100°C). start->reaction Combine workup Aqueous Workup: 1. Cool reaction mixture. 2. Pour into ice-water. 3. Extract with Ethyl Acetate. reaction->workup Post-reaction purify Purification: - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. workup->purify Isolate crude product Final Product: Methyl 2-(3-nitropyridin-2-ylamino)acetate purify->product Obtain pure

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the reactants. DMF is often preferred for its ability to solvate the reactants and facilitate the SₙAr reaction.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA), dropwise to the stirring mixture at room temperature. The base serves to neutralize the HCl salt of the glycine ester and the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water. This will precipitate the crude product and dissolve the amine salt byproduct.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Causality and Experimental Choices:

  • Choice of Base: A non-nucleophilic base like TEA is crucial to prevent competition with the desired amino nucleophile. An excess is used to ensure complete neutralization.

  • Choice of Solvent: A polar aprotic solvent like DMF is ideal as it can dissolve the ionic intermediates of the Meisenheimer complex formed during the SₙAr reaction, thereby stabilizing the transition state and accelerating the reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the substitution reaction on the electron-deficient pyridine ring.

Chemical Reactivity and Synthetic Potential

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a versatile intermediate due to its multiple reactive sites. Its synthetic utility is primarily centered on the transformations of the nitro group and the ester functionality.

center Methyl 2-(3-nitropyridin-2-ylamino)acetate nitro_reduction Nitro Group Reduction (e.g., SnCl₂, H₂, Pd/C) Product: Diamino Pyridine Derivative center->nitro_reduction Reduction ester_hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Product: Carboxylic Acid center->ester_hydrolysis Hydrolysis ester_amidation Ester Amidation (e.g., R-NH₂) Product: Amide Derivative center->ester_amidation Amidation n_substitution Nucleophilic Substitution of NO₂ (e.g., Strong Nucleophile) Product: 3-Substituted Pyridine center->n_substitution SₙAr

Caption: Key reactivity pathways of the title compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine using standard conditions, such as:

  • Catalytic hydrogenation (H₂, Pd/C)

  • Metal-acid systems (Fe/HCl, SnCl₂/HCl)

This transformation yields a 2,3-diaminopyridine derivative. This product is a critical precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[1]

Transformations of the Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting amino acid derivative can be coupled with other amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Amidation: The ester can be directly converted to an amide by heating with a primary or secondary amine, sometimes requiring a catalyst.

Nucleophilic Aromatic Substitution of the Nitro Group

While the chlorine at the 2-position is the typical leaving group in the synthesis, the 3-nitro group itself can be displaced by potent nucleophiles under certain conditions. Studies on related 3-nitropyridines have shown that the nitro group can act as a leaving group in reactions with strong sulfur nucleophiles (thiols).[5] This provides a less common but powerful method for introducing substituents at the 3-position.

Applications in Research and Development

The structural motifs within Methyl 2-(3-nitropyridin-2-ylamino)acetate make it a valuable scaffold for:

  • Drug Discovery: As a precursor for kinase inhibitors (e.g., JAK2 inhibitors), anticancer agents, and antimalarial compounds. The nitropyridine core is a known building block for various bioactive molecules.[1]

  • Materials Science: Nitropyridine derivatives have been investigated for their optical properties and potential use in organic electronic materials.[2][5]

  • Agrochemicals: The synthesis of novel herbicides and fungicides often involves nitropyridine intermediates.[1]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the hazard profile of its precursor, 3-nitropyridin-2-ylamine, the following hazards should be assumed[6]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

References

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  • Amerigo Scientific. Methyl 2-(3-Nitropyridin-2-ylamino)acetate. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • J&K Scientific. Methyl 2-(5-nitropyridin-2-yl)acetate | 292600-22-7. Available at: [Link]

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  • PubChem. 3-Nitropyridin-2-ylamine. Available at: [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

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  • National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

  • LookChem. Cas 18699-87-1,2-Methyl-3-nitropyridine. Available at: [Link]

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Exploratory

The Nitro-Functionalized Pyridine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group onto this privileged heterocycle profoundly alters i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group onto this privileged heterocycle profoundly alters its electronic properties, creating a versatile building block for drug discovery and development. This guide provides an in-depth exploration of the discovery and history of nitropyridine derivatives, tracing their evolution from early, challenging syntheses to modern, efficient methodologies. We will dissect the causality behind experimental choices in their synthesis, provide detailed protocols for key reactions, and analyze their burgeoning role in contemporary pharmaceutical research.

Introduction: The Challenge and Allure of Nitropyridines

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, presents a unique synthetic challenge. The lone pair of electrons on the nitrogen atom makes the ring electron-deficient, significantly deactivating it towards electrophilic aromatic substitution reactions, such as nitration.[2] Early attempts to directly nitrate pyridine using standard conditions (e.g., nitric acid and sulfuric acid mixtures) resulted in exceedingly low yields, often requiring harsh conditions that were not amenable to sensitive functional groups.[2][3] This inherent lack of reactivity represented a significant hurdle for chemists seeking to explore the chemical space of functionalized pyridines.

Despite these challenges, the pursuit of nitropyridine derivatives was driven by the transformative potential of the nitro group. As a powerful electron-withdrawing group, it not only modifies the pharmacokinetic and pharmacodynamic properties of a molecule but also serves as a versatile synthetic handle. The nitro group can be readily reduced to an amino group, a precursor to a vast array of other functionalities, or it can act as a leaving group in nucleophilic aromatic substitution reactions, paving the way for the introduction of diverse substituents.[1] This dual role as a modulator of biological activity and a key synthetic intermediate has cemented the importance of nitropyridines in the drug discovery pipeline.

This guide will navigate the historical landscape of nitropyridine synthesis, from the initial frustrating forays into direct nitration to the clever workarounds and modern catalytic systems that have made these valuable compounds readily accessible. We will examine the underlying chemical principles that govern these transformations and provide practical, field-proven insights for researchers and scientists in the pharmaceutical industry.

The Historical Gauntlet: Early Attempts at Pyridine Nitration

The early 20th century saw significant efforts to functionalize the pyridine ring, with nitration being a primary goal. However, the strongly deactivating nature of the pyridinium cation, formed under acidic nitrating conditions, made this a formidable task. Direct nitration of pyridine was reported to give a mere 12% yield of 3-nitropyridine even at high temperatures (350°C), highlighting the inefficiency of this approach.[4]

The seminal work in this area often involved indirect methods or the use of activated pyridine derivatives. For instance, the nitration of pyridine-N-oxide, where the N-oxide oxygen atom donates electron density to the ring, proved to be a more viable strategy. This approach, which will be discussed in detail in subsequent sections, offered a pathway to 4-nitropyridine derivatives with significantly improved yields.[5][6][7]

Another early strategy involved the nitration of pre-functionalized pyridines. For example, the presence of electron-donating groups, such as amino or hydroxyl groups, could sufficiently activate the ring to allow for nitration, albeit with potential challenges in controlling regioselectivity. These early explorations, though often low-yielding and limited in scope, laid the crucial groundwork for the development of more sophisticated and efficient methods for synthesizing nitropyridine derivatives.

The Evolution of Synthesis: From Brute Force to Finesse

The journey to efficiently synthesize nitropyridine derivatives is a testament to the ingenuity of organic chemists. Over the decades, a variety of strategies have been developed, each with its own set of advantages and limitations. This section will provide a comparative analysis of the key synthetic methodologies.

Direct Nitration: Taming the Unreactive Ring

While initially met with limited success, advancements in nitrating agents and reaction conditions have made direct nitration a more feasible, though still challenging, option.

  • High-Temperature Nitration: As mentioned, early methods relied on high temperatures to force the reaction, leading to low yields and the formation of byproducts.[4]

  • Nitration with Dinitrogen Pentoxide (N₂O₅): A significant breakthrough came with the use of dinitrogen pentoxide (N₂O₅). The reaction of pyridine with N₂O₅ forms an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine upon treatment with a reducing agent like sulfur dioxide or sodium bisulfite.[2][8][9][10][11] This method, often referred to as Bakke's procedure, provides good yields of 3-nitropyridine and avoids the harsh acidic conditions of traditional nitrating mixtures.[2]

  • Nitration with Nitronium Tetrafluoroborate (NO₂BF₄): For sterically hindered or electronically deactivated pyridines, nitronium tetrafluoroborate has emerged as a powerful nitrating agent, enabling the synthesis of compounds like 3-nitropyridine from 2,6-dibromopyridine.[1]

The Pyridine N-Oxide Route: A Gateway to 4-Nitropyridines

The synthesis of pyridine N-oxides and their subsequent nitration is a cornerstone of nitropyridine chemistry, particularly for accessing the 4-nitro isomer.

  • Mechanism of Activation: The N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the 4-position.[5][7] The oxygen atom can donate a lone pair of electrons into the ring system, increasing the electron density at the C4 position.

  • Synthetic Utility: The nitration of pyridine N-oxide with a mixture of nitric and sulfuric acid is a common and effective method for producing 4-nitropyridine N-oxide.[6] The N-oxide can then be deoxygenated using reagents like phosphorus trichloride (PCl₃) to yield 4-nitropyridine.[6]

Synthesis from Functionalized Pyridines

The presence of activating groups on the pyridine ring can facilitate nitration.

  • Aminopyridines: The nitration of aminopyridines can be a viable route, although the strong activating and directing effects of the amino group can lead to mixtures of products. For instance, the nitration of 2-aminopyridine can lead to 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[12][13]

  • Hydroxypyridines: Similarly, hydroxypyridines are more susceptible to nitration than the parent pyridine. The synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine involves nitration followed by diazotization and hydrolysis.[12]

Comparative Analysis of Synthetic Methods
MethodTarget Isomer(s)Key ReagentsAdvantagesDisadvantages
Direct High-Temp Nitration 3-NitroHNO₃/H₂SO₄Simple reagentsVery low yields, harsh conditions, poor selectivity
Nitration with N₂O₅ 3-NitroN₂O₅, SO₂/NaHSO₃Good yields, milder conditionsN₂O₅ is a hazardous reagent
Pyridine N-Oxide Route 4-NitroH₂O₂/Acid, HNO₃/H₂SO₄, PCl₃High yields, excellent regioselectivity for 4-isomerMulti-step process
Nitration of Aminopyridines VariesHNO₃/H₂SO₄Readily available starting materialsCan lead to mixtures of isomers, potential for over-nitration
Nitration of Hydroxypyridines VariesHNO₃/H₂SO₄Activated starting materialRequires pre-functionalized pyridines

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, this section details step-by-step protocols for the preparation of key nitropyridine derivatives. These protocols are designed to be self-validating, incorporating checkpoints and expected outcomes.

Synthesis of 3-Nitropyridine via Dinitrogen Pentoxide

This protocol is adapted from the work of Bakke and coworkers and represents a significant improvement over classical direct nitration methods.[2][9]

Workflow Diagram:

Synthesis_3_Nitropyridine cluster_step1 Step 1: Formation of N-Nitropyridinium Salt cluster_step2 Step 2: Rearrangement and Isolation Pyridine Pyridine NNitro N-Nitropyridinium Nitrate Pyridine->NNitro Reaction DNP Dinitrogen Pentoxide (N₂O₅) in Dichloromethane DNP->NNitro Product 3-Nitropyridine NNitro->Product Treatment Bisulfite Sodium Bisulfite Solution Bisulfite->Product

Caption: Synthesis of 3-Nitropyridine using Dinitrogen Pentoxide.

Methodology:

  • Preparation of Dinitrogen Pentoxide Solution: In a fume hood, carefully prepare a solution of dinitrogen pentoxide in a suitable organic solvent like dichloromethane or nitromethane. Note: Dinitrogen pentoxide is a powerful oxidizing agent and should be handled with extreme caution.

  • Formation of N-Nitropyridinium Salt: To a stirred solution of pyridine in the chosen solvent at a low temperature (typically -10 to 0 °C), slowly add the dinitrogen pentoxide solution. The formation of the N-nitropyridinium salt is usually indicated by the formation of a slurry.[8]

  • Rearrangement and Work-up: Pour the resulting slurry into an aqueous solution of sodium bisulfite. The bisulfite acts as a reducing agent and facilitates the rearrangement of the nitro group to the 3-position.[8]

  • Isolation and Purification: After stirring for several hours at room temperature, the 3-nitropyridine can be extracted with an organic solvent. The organic layer is then dried and the solvent removed under reduced pressure. The crude product can be purified by crystallization or chromatography to yield pure 3-nitropyridine.

Synthesis of 4-Nitropyridine via the N-Oxide Route

This two-step procedure is a reliable method for the preparation of 4-nitropyridine.[6]

Workflow Diagram:

Synthesis_4_Nitropyridine cluster_step1 Step 1: N-Oxidation of Pyridine cluster_step2 Step 2: Nitration of Pyridine N-Oxide cluster_step3 Step 3: Deoxygenation Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation Oxidant Hydrogen Peroxide / Acetic Acid Oxidant->N_Oxide Nitro_N_Oxide 4-Nitropyridine N-Oxide N_Oxide->Nitro_N_Oxide Nitration Nitrating_Agent Nitric Acid / Sulfuric Acid Nitrating_Agent->Nitro_N_Oxide Product 4-Nitropyridine Nitro_N_Oxide->Product Reduction Deoxygenating_Agent Phosphorus Trichloride (PCl₃) Deoxygenating_Agent->Product

Caption: Two-step synthesis of 4-Nitropyridine.

Methodology:

  • N-Oxidation of Pyridine:

    • In a round-bottom flask, combine pyridine with a suitable oxidizing agent, such as a mixture of hydrogen peroxide and acetic acid.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, neutralize the reaction mixture and extract the pyridine N-oxide with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the crude pyridine N-oxide, which can be purified by distillation or crystallization.

  • Nitration of Pyridine N-Oxide:

    • Carefully add pyridine N-oxide to a cold (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Allow the reaction to proceed at an elevated temperature (typically 60-90 °C) for several hours.[5]

    • Pour the reaction mixture onto ice and neutralize with a base to precipitate the 4-nitropyridine N-oxide.

    • Collect the solid by filtration and wash with water. The product can be recrystallized for further purification.

  • Deoxygenation of 4-Nitropyridine N-Oxide:

    • Dissolve 4-nitropyridine N-oxide in a suitable solvent, such as chloroform or dichloromethane.

    • Slowly add phosphorus trichloride to the solution at a controlled temperature.

    • After the reaction is complete, quench the reaction mixture with water and neutralize with a base.

    • Extract the 4-nitropyridine with an organic solvent, dry the organic layer, and remove the solvent to obtain the final product.

The Role of Nitropyridines in Modern Drug Discovery

The synthetic accessibility of nitropyridine derivatives has led to their widespread use in medicinal chemistry. They serve as key intermediates in the synthesis of a diverse range of biologically active molecules and, in some cases, exhibit potent biological activity themselves.

As Versatile Synthetic Intermediates

The true power of nitropyridines in drug discovery lies in their ability to be transformed into a multitude of other functional groups. The reduction of the nitro group to an amine is a particularly common and crucial transformation, opening up avenues for amide bond formation, sulfonamide synthesis, and a host of other reactions to build molecular complexity. Furthermore, the electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at positions ortho and para to the nitro group.

As Bioactive Scaffolds

Nitropyridine derivatives themselves have demonstrated a wide spectrum of biological activities. They have been investigated as:

  • Anticancer Agents: Certain nitropyridine-containing compounds have shown promising activity against various cancer cell lines.[1]

  • Antimalarial Drugs: The nitropyridine scaffold has been incorporated into molecules with potent antimalarial properties.[1]

  • Herbicides and Insecticides: The unique electronic properties of nitropyridines have been exploited in the development of agrochemicals.[1]

  • Enzyme Inhibitors: Nitropyridine derivatives have been designed to inhibit a range of enzymes implicated in various diseases.

In Radiolabeling for PET Imaging

An exciting and growing application of nitropyridines is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.[1] The nitro group can serve as a precursor for the introduction of positron-emitting isotopes, such as fluorine-18. This allows for the non-invasive visualization and quantification of biological processes in vivo, a powerful tool in both preclinical and clinical drug development.[1]

Future Outlook and Conclusion

The journey of nitropyridine derivatives, from their challenging beginnings to their current status as indispensable tools in drug discovery, is a compelling narrative of chemical innovation. The development of more efficient and selective synthetic methods has unlocked the vast potential of this compound class, enabling the exploration of novel chemical space and the creation of new therapeutic agents.

Looking ahead, the field is poised for further advancements. The development of novel catalytic systems for the direct and regioselective nitration of pyridines remains an active area of research. Furthermore, the application of flow chemistry and other modern synthetic technologies is expected to provide safer, more scalable, and environmentally friendly routes to these valuable compounds.

References

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. International Journal of Molecular Sciences, 24(11), 9314. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (2010).
  • Bakke, J. M., & Ranes, E. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 443-445. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Google Patents. (2016). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (CN103819398B).
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Google Patents. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... (CN1743313A).
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Bakke, J. M., & Rømming, C. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2267-2272. [Link]

  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (CN112745259A).
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]

  • Google Patents. (1999). Nitration of pyridine-2, 6-diamines. (US5945537A).
  • ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity Screening of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Abstract This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of the novel compound, Methyl 2-(3-nitropyridin-2-ylamino)acetate. The pyridine scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of the novel compound, Methyl 2-(3-nitropyridin-2-ylamino)acetate. The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[1][2] The presence of a nitro group, a common pharmacophore, further suggests the potential for significant biological activity.[3][4][5] This guide outlines a tiered screening cascade, commencing with in silico predictive modeling, followed by a suite of in vitro assays designed to elucidate potential anticancer, antimicrobial, and anti-inflammatory properties. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust preliminary assessment of the compound's therapeutic potential.

Introduction: Rationale and Scientific Context

The pyridine ring is a fundamental heterocyclic motif present in a significant percentage of FDA-approved drugs.[2][3] Its derivatives are known to possess diverse biological activities, making them attractive scaffolds for drug discovery.[1][2] Specifically, compounds containing the 3-nitropyridine moiety have demonstrated activities such as urease inhibition and anticancer properties through the inhibition of cytosolic thioredoxin reductase 1.[3] The linkage to a methyl acetate group via an amino bridge introduces additional chemical functionality that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a small molecule that combines these key structural features. While the direct biological activity of this specific compound is not extensively documented in publicly available literature, its constituent parts provide a strong rationale for targeted biological screening. This guide, therefore, proposes a logical and efficient workflow to explore its potential as a therapeutic agent.

In Silico Profiling: Predicting Biological Potential

Prior to embarking on resource-intensive wet-lab experiments, a robust in silico assessment can provide valuable insights into the compound's likely ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential biological targets.[6][7] This predictive step is crucial for identifying potential liabilities and for prioritizing subsequent in vitro assays.

ADMET Prediction

A variety of free and commercial software platforms are available for in silico ADMET prediction.[6][8][9] These tools utilize algorithms and models built from large datasets of known compounds to predict a new molecule's pharmacokinetic profile.

Table 1: Predicted ADMET Properties of Methyl 2-(3-nitropyridin-2-ylamino)acetate

PropertyPredicted ValueImplication for Drug Development
Molecular Weight~211.18 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP~1.5Good balance between solubility and permeability
H-bond Donors1Compliant with Lipinski's Rule of Five (<5)
H-bond Acceptors5Compliant with Lipinski's Rule of Five (<10)
CYP450 InhibitionPredicted inhibitor of CYP3A4Potential for drug-drug interactions[6]
hERG InhibitionLow probabilityReduced risk of cardiotoxicity
Ames MutagenicityPotential positiveFurther investigation required

Note: These values are hypothetical and would be generated using tools like SwissADME, pkCSM, or ADMETlab.[6]

Target Prediction and Molecular Docking

Target prediction algorithms can identify potential protein targets by comparing the structure of the query molecule to libraries of known bioactive compounds. Following target identification, molecular docking simulations can predict the binding affinity and mode of interaction between Methyl 2-(3-nitropyridin-2-ylamino)acetate and the predicted targets.[10] This can help to prioritize which biological pathways to investigate experimentally.

In Vitro Screening Cascade: A Multi-pronged Approach

Based on the structural alerts from the nitropyridine and amino acetate moieties, a three-tiered in vitro screening strategy is proposed to investigate the compound's potential anticancer, antimicrobial, and anti-inflammatory activities.

Diagram 1: Overall Screening Workflow

Screening_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_assays Specific Assays ADMET ADMET Prediction Anticancer Anticancer Assays ADMET->Anticancer Target Target Prediction Kinase Kinase Inhibition Assay Target->Kinase NCI60 NCI-60 Cell Line Screen Anticancer->NCI60 Anticancer->Kinase Antimicrobial Antimicrobial Assays MIC MIC/MBC Determination Antimicrobial->MIC Anti_inflammatory Anti-inflammatory Assays COX_LOX COX/LOX Inhibition Anti_inflammatory->COX_LOX

Caption: A tiered approach to screening, starting with computational predictions.

Anticancer Activity Screening

The presence of the nitropyridine moiety suggests potential anticancer activity, as some derivatives are known to inhibit thioredoxin reductase, an enzyme often upregulated in cancer cells.[3]

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a robust, publicly available platform for identifying novel anticancer agents.[11]

Experimental Protocol: NCI-60 Five-Dose Screen [11]

  • Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[11]

  • Incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity.[11]

  • Compound Preparation: Methyl 2-(3-nitropyridin-2-ylamino)acetate is solubilized in DMSO. Serial dilutions are prepared to yield five final concentrations (typically ranging from 10⁻⁴ to 10⁻⁸ M).

  • Treatment: The compound dilutions are added to the appropriate wells.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). Cells are then stained with sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read on an automated plate reader. The results are expressed as the percentage of growth inhibition.

Many anticancer drugs function by inhibiting protein kinases. If in silico predictions suggest a kinase target, a direct in vitro kinase assay is warranted.

Experimental Protocol: Generic In Vitro Kinase Assay [12][13][14][15][16]

  • Reaction Setup: In a microplate well, combine the recombinant kinase, the specific substrate peptide, and Methyl 2-(3-nitropyridin-2-ylamino)acetate at various concentrations in a kinase buffer.[12]

  • Initiation: Start the reaction by adding a solution containing ATP and MgCl2.[12]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

Diagram 2: Kinase Inhibition Assay Workflow

Kinase_Assay cluster_components Reaction Components cluster_steps Assay Steps Kinase Recombinant Kinase Incubate Incubation Kinase->Incubate Substrate Substrate Substrate->Incubate Compound Test Compound Compound->Incubate ATP ATP/MgCl2 ATP->Incubate Detect Detection Incubate->Detect Analyze IC50 Calculation Detect->Analyze

Caption: Workflow for determining kinase inhibition potential.

Antimicrobial Activity Screening

Pyridine derivatives are known to possess antibacterial and antifungal properties.[1][17][18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [19][20]

  • Compound Preparation: Prepare a series of twofold serial dilutions of Methyl 2-(3-nitropyridin-2-ylamino)acetate in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[21][22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the compound can be assessed through its ability to inhibit key enzymes in the inflammatory cascade.[23][24][25][26][27]

Experimental Protocol: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays [24]

  • Enzyme Preparation: Use commercially available COX-1, COX-2, and 5-LOX enzymes.

  • Reaction Mixture: In separate assays for each enzyme, pre-incubate the enzyme with various concentrations of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

  • Substrate Addition: Initiate the reaction by adding the respective substrate (arachidonic acid).

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin for COX, leukotriene for LOX) is quantified using a suitable method, such as spectrophotometry or ELISA.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each enzyme.

Data Interpretation and Path Forward

The results from this screening cascade will provide a preliminary profile of the biological activities of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

  • Anticancer: Significant growth inhibition in the NCI-60 screen, particularly with a selective pattern against certain cancer types, would warrant further investigation. A low IC50 value in a specific kinase assay would suggest a potential mechanism of action.

  • Antimicrobial: Low MIC values against a range of pathogenic microorganisms would indicate potential for development as an antimicrobial agent.

  • Anti-inflammatory: Potent and selective inhibition of COX-2 over COX-1 would be a desirable outcome, suggesting a lower risk of gastrointestinal side effects.

Positive results in any of these primary screens should be followed by more detailed mechanistic studies, structure-activity relationship (SAR) analysis through the synthesis of analogs, and eventually, in vivo efficacy and safety studies in appropriate animal models.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the initial biological evaluation of Methyl 2-(3-nitropyridin-2-ylamino)acetate. By integrating in silico predictions with a targeted in vitro screening cascade, researchers can efficiently and effectively assess the therapeutic potential of this novel compound and make informed decisions about its future development. The self-validating nature of the proposed protocols, coupled with the rationale provided for each experimental choice, ensures a high degree of scientific integrity throughout the screening process.

References

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Exploratory

"Methyl 2-(3-nitropyridin-2-ylamino)acetate" solubility in different solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-(3-nitropyridin-2-ylamino)acetate Introduction Methyl 2-(3-nitropyridin-2-ylamino)acetate is a substituted nitropyridine derivative. The nitropyridine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Introduction

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a substituted nitropyridine derivative. The nitropyridine scaffold is of significant interest to researchers in medicinal chemistry and materials science, appearing in molecules with a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] For professionals in drug development, understanding the solubility of a lead compound is a critical early step, as it profoundly influences bioavailability, formulation, and the reliability of in vitro assays.[3]

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 2-(3-nitropyridin-2-ylamino)acetate. It is designed for researchers and scientists who require a robust understanding of this compound's physicochemical properties to advance their research and development efforts. We will explore the theoretical underpinnings of its solubility based on molecular structure and provide a detailed, field-proven experimental protocol for its quantitative measurement.

Part 1: Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] To predict the solubility of Methyl 2-(3-nitropyridin-2-ylamino)acetate, we must first analyze its molecular structure to understand its intrinsic polarity and hydrogen bonding capabilities.

Molecular Structure Analysis of Methyl 2-(3-nitropyridin-2-ylamino)acetate

The structure of Methyl 2-(3-nitropyridin-2-ylamino)acetate contains several key functional groups that dictate its overall physicochemical properties:

  • Nitropyridine Ring: The pyridine ring is a polar aromatic heterocycle. The strongly electron-withdrawing nitro group (-NO₂) significantly increases the polarity of the ring system and can act as a hydrogen bond acceptor.

  • Secondary Amine (-NH-): The amino linker is a key feature. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen is a hydrogen bond donor. This group contributes significantly to the molecule's ability to interact with polar protic solvents.

  • Methyl Ester (-COOCH₃): The ester group is polar and contains carbonyl oxygen and an ether oxygen, both of which can act as hydrogen bond acceptors. It does not have a hydrogen bond donor.

Overall, the molecule possesses a moderate to high degree of polarity due to the presence of multiple polar functional groups and several sites for hydrogen bonding.

The "Like Dissolves Like" Principle Visualized

The interplay between the solute's properties and the solvent's characteristics determines solubility. The following diagram illustrates this relationship.

G Fig. 1: Principle of 'Like Dissolves Like' cluster_solute Methyl 2-(3-nitropyridin-2-ylamino)acetate cluster_solvents Solvent Classes Solute Polar Functional Groups (Nitro, Amine, Ester) H-Bond Donor (N-H) H-Bond Acceptors (N, O) PolarProtic Polar Protic (e.g., Water, Methanol) H-Bond Donors & Acceptors Solute->PolarProtic High Solubility (Predicted) Strong H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Interactions H-Bond Acceptors Solute->PolarAprotic Good to Moderate Solubility (Predicted) Dipole Interactions & H-Bonding Nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals Forces Solute->Nonpolar Low to Insoluble (Predicted) Mismatched Polarity

Caption: Relationship between solute properties and solvent classes.

Qualitative Solubility Prediction in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of Methyl 2-(3-nitropyridin-2-ylamino)acetate in various solvent classes. The following table provides a list of common solvents, their properties, and a qualitative prediction of solubility.

Solvent ClassSolventPolarity Index[7]Dielectric Constant (20°C)[8][9]Predicted SolubilityRationale
Polar Protic Water10.281Moderate to HighCapable of extensive hydrogen bonding with the N-H, nitro, and ester groups.
Methanol5.133HighPolar protic nature allows for strong hydrogen bonding.
Ethanol5.224HighSimilar to methanol, effective at solvating through hydrogen bonds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.247HighHighly polar and an excellent hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)6.436.7HighStrong dipole and can accept hydrogen bonds.
Acetonitrile5.837.5ModeratePolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
Acetone5.120.7ModerateCan engage in dipole-dipole interactions and accept hydrogen bonds.
Ethyl Acetate4.46.0Low to ModerateLess polar, with some hydrogen bond accepting capability.
Nonpolar Dichloromethane (DCM)3.19.08Low to ModerateCan dissolve moderately polar compounds, but lacks hydrogen bonding.
Toluene2.42.4Low / InsolubleNonpolar aromatic solvent, poor match for the polar functional groups.
Hexane0.12InsolubleAliphatic hydrocarbon, unable to effectively solvate the polar molecule.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, quantitative experimental determination is essential for drug development. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[3][10][11]

Overview of the Shake-Flask Methodology

The principle of the shake-flask method is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (saturation).[12] After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is quantified, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

G Fig. 2: Shake-Flask Experimental Workflow A 1. Preparation - Weigh excess solid compound - Add to vial with a known volume of solvent B 2. Equilibration - Seal vials - Agitate at a constant temperature (e.g., 25°C or 37°C) - Incubate for 24-48 hours A->B C 3. Phase Separation - Centrifuge vials to pellet undissolved solid OR - Filter through a 0.45 µm syringe filter B->C D 4. Sample Preparation - Aspirate clear supernatant - Dilute with mobile phase C->D E 5. Quantification - Analyze by a validated HPLC-UV method - Use a standard curve for concentration determination D->E F 6. Calculation - Calculate solubility (e.g., in mg/mL or µg/mL) - Account for dilution factor E->F

Caption: Step-by-step workflow for the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

  • Methyl 2-(3-nitropyridin-2-ylamino)acetate (solid)

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol, etc.)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, preferably PTFE or other solvent-resistant membrane)

  • Calibrated pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

2. Procedure:

  • Step 1: Preparation of Saturated Solutions

    • Add an excess amount of Methyl 2-(3-nitropyridin-2-ylamino)acetate (e.g., 2-5 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[11]

    • Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

    • Prepare each solvent condition in triplicate to ensure reproducibility.

    • Seal the vials tightly.

  • Step 2: Equilibration

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[12]

    • Agitate the samples at a consistent speed (e.g., 150 rpm) for 24 to 48 hours to ensure equilibrium is reached.[13]

  • Step 3: Phase Separation

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • Separate the solid from the saturated solution by either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

      • Filtration: Carefully draw the suspension into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. Discard the first few drops to avoid any adsorption effects from the filter membrane.

  • Step 4: Sample Analysis

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve.

    • Prepare a standard curve by making serial dilutions of a stock solution of the compound with a known concentration.

    • Analyze the diluted samples and standards by HPLC-UV at the wavelength of maximum absorbance for the compound.

  • Step 5: Calculation

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

    • Report the average solubility and standard deviation for the triplicate samples.

Data Presentation

The results of the solubility experiments should be recorded in a clear and organized manner.

Table 1: Experimentally Determined Solubility of Methyl 2-(3-nitropyridin-2-ylamino)acetate

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (µg/mL) ± SD
PBS (pH 7.4)37Record Data HereRecord Data Here
Water25Record Data HereRecord Data Here
Methanol25Record Data HereRecord Data Here
Acetonitrile25Record Data HereRecord Data Here
Other Solvents25Record Data HereRecord Data Here

Conclusion

This technical guide provides a dual approach for assessing the solubility of Methyl 2-(3-nitropyridin-2-ylamino)acetate. The theoretical analysis, based on its molecular structure, predicts good solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar media. For definitive quantitative data essential for drug development and other research applications, the detailed shake-flask experimental protocol offers a reliable and robust method. By combining theoretical prediction with rigorous experimental validation, researchers can gain a comprehensive understanding of this compound's solubility profile, enabling informed decisions in subsequent stages of their work.

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]

  • COMMON SOLVENT PROPERTIES. University of Rochester. Retrieved from [Link]

  • Solubility and intermolecular forces. Khan Academy. Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

  • Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. (2023, February 24). Filo. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Polarity Index. (2016, March 4). ResearchGate. Retrieved from [Link]

  • Physical Properties of Organic Solvents. Utah Tech University. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. Harvard University. Retrieved from [Link]

  • Polarity Index. University of Rochester. Retrieved from [Link]

  • Dielectric Constants of Common Solvents. Scribd. Retrieved from [Link]

  • 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026, January 8). LinkedIn. Retrieved from [Link]

  • Dielectric Constant of Common solvents. University of California, Berkeley. Retrieved from [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization and Use of Methyl 2-(3-nitropyridin-2-ylamino)acetate as a Fluorogenic Nitroreductase Probe

An in-depth analysis of scientific literature and chemical databases reveals that Methyl 2-(3-nitropyridin-2-ylamino)acetate is not established as a conventional fluorescent probe. However, its chemical structure is high...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of scientific literature and chemical databases reveals that Methyl 2-(3-nitropyridin-2-ylamino)acetate is not established as a conventional fluorescent probe. However, its chemical structure is highly suggestive of a specific, valuable application: functioning as a fluorogenic substrate for nitroreductase enzymes .

This application note, therefore, serves as a comprehensive guide for researchers on how to characterize, validate, and utilize Methyl 2-(3-nitropyridin-2-ylamino)acetate as a novel turn-on fluorescent probe for detecting enzymatic activity and cellular hypoxia. As a Senior Application Scientist, this guide is structured to explain not just the "how" but the critical "why" behind each step, ensuring robust and reproducible results.

Principle and Proposed Mechanism

The core of this probe's utility lies in its 3-nitro-2-aminopyridine scaffold. In its native state, the electron-withdrawing nitro group (-NO₂) effectively quenches the intrinsic fluorescence of the aminopyridine core through photoinduced electron transfer (PET). This renders the molecule essentially non-fluorescent.

The probe is designed to be activated by nitroreductase (NTR) enzymes. These enzymes, often found in anaerobic bacteria and overexpressed in certain hypoxic cancer cells, catalyze the reduction of the nitro group to an amino group (-NH₂). This conversion eliminates the quenching effect, restoring the strong fluorescence of the resulting aminopyridine derivative. This "turn-on" mechanism provides a high signal-to-background ratio, ideal for sensitive detection.

The proposed bioactivation pathway is illustrated below:

graph "Mechanism_of_Action" { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10]; edge [fontsize=10, fontname="helvetica"];

// Nodes Probe [label="Methyl 2-(3-nitropyridin-2-ylamino)acetate\n(Non-Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorophore [label="Reduced Aminopyridine Product\n(Highly Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Nitroreductase (NTR)\n+ Cofactor (NADH/NADPH)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Probe -> Fluorophore [label=" Reduction of -NO₂ to -NH₂", pos="1.8,0.6!", len=2.5]; Enzyme -> Probe [label=" Catalyzes Reaction", arrowhead="open", style="dashed", color="#5F6368", pos="0.85,-0.3!"];

}

Caption: Proposed bioactivation of the probe by nitroreductase.
Required Materials and Equipment

Reagents:

  • Methyl 2-(3-nitropyridin-2-ylamino)acetate (herein "NTR-Probe 1")

  • DMSO (Anhydrous, ≥99.9%)

  • Recombinant Nitroreductase (e.g., from E. coli)

  • NADH or NADPH cofactor

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Culture Medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hypoxia-inducible cell line (e.g., HT-29, HeLa) and a control cell line.

  • DAPI or Hoechst stain (for nuclear counterstaining)

Equipment:

  • Fluorometer or microplate reader with fluorescence capability

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)

  • Cell culture incubator (standard and hypoxic, e.g., 1% O₂)

  • Centrifuge

  • Standard laboratory glassware and plasticware

Part I: In Vitro Characterization & Validation

Before cellular application, it is critical to determine the probe's fundamental spectroscopic properties and validate its enzymatic activation.

Protocol 1: Determining Spectroscopic Properties

Objective: To find the optimal excitation and emission wavelengths (λ_ex/λ_em) of the activated probe and confirm the non-fluorescent nature of the parent compound.

  • Stock Solution Prep: Prepare a 10 mM stock solution of NTR-Probe 1 in anhydrous DMSO. Store at -20°C, protected from light.

  • Working Solutions:

    • Probe-Only Control: Dilute the stock solution to 10 µM in PBS (pH 7.4).

    • Activated Probe Sample: Prepare a 10 µM solution of the probe in PBS containing 10 µg/mL recombinant nitroreductase and 200 µM NADH. Incubate for 1 hour at 37°C to ensure complete conversion.

  • Spectroscopic Scan:

    • Using a fluorometer, first run an excitation scan on the "Activated Probe Sample" (suggested emission set at 520 nm) to find the peak excitation wavelength.

    • Next, set the excitation to the determined peak (λ_ex) and run an emission scan to find the peak emission wavelength (λ_em).

    • Finally, run the same excitation/emission scans on the "Probe-Only Control" to confirm its low intrinsic fluorescence.

  • Data Summary: Record the results. The expected outcome is a significant increase in fluorescence intensity upon reduction.

Sample ConditionPredicted λ_ex (nm)Predicted λ_em (nm)Relative Fluorescence
NTR-Probe 1 (Unreacted)~400-420~500-530Low / Baseline
NTR-Probe 1 + NTR/NADH~400-420~500-530High / "Turned-On"
Note: Predicted wavelengths are based on typical aminopyridine fluorophores. Actual values must be determined experimentally.

Part II: Cellular Imaging Protocol

This protocol details the use of NTR-Probe 1 for detecting nitroreductase activity in live cells, often as a surrogate for cellular hypoxia.

Experimental Workflow Overview
graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10, width=1.5, height=0.6]; edge [fontsize=9, fontname="helvetica"];

// Nodes A [label="1. Cell Seeding\n(e.g., 24-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Induction\n(Normoxia vs. Hypoxia)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Probe Loading\n(Add NTR-Probe 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Incubation\n(30-60 min @ 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Wash & Image\n(PBS wash, add fresh media)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(Quantify Intensity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Step-by-step workflow for cellular imaging experiments.
Protocol 2: Live-Cell Imaging of Hypoxia-Induced NTR Activity

Objective: To visualize and quantify differences in NTR activity between cells cultured under normal oxygen (normoxia) and low oxygen (hypoxia) conditions.

  • Cell Culture:

    • Seed cells (e.g., HT-29) onto glass-bottom dishes or 24-well plates at a density that will result in 60-70% confluency on the day of the experiment.

    • Allow cells to adhere for 24 hours in a standard incubator (21% O₂, 5% CO₂).

  • Induction of Hypoxia:

    • Move the "Hypoxia" group of plates into a hypoxic incubator or chamber (e.g., 1% O₂) for 12-24 hours. This duration is typically sufficient to induce the expression of nitroreductase enzymes.

    • Keep the "Normoxia" control group in the standard incubator.

  • Probe Loading:

    • Prepare a 2X working solution of NTR-Probe 1 in fresh, serum-free cell culture medium. A final concentration of 5-10 µM is a good starting point, but this should be optimized.

    • Remove plates from both incubators. Aspirate the old medium and add an equal volume of the 2X probe solution to each well (resulting in a 1X final concentration).

  • Incubation:

    • Return the plates to their respective normoxic and hypoxic incubators.

    • Incubate for 30-60 minutes at 37°C, protected from light. This allows for cellular uptake and enzymatic conversion of the probe.

  • Washing and Imaging:

    • Aspirate the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove extracellular probe.

    • Add fresh, pre-warmed imaging solution to the wells.

    • Proceed immediately to imaging on a fluorescence microscope using the pre-determined optimal filter set (from Protocol 1). Acquire images for both the probe (e.g., GFP/FITC channel) and a nuclear counterstain if desired (e.g., DAPI channel).

    • Critical: Use identical acquisition settings (exposure time, gain, laser power) for both normoxic and hypoxic samples to allow for direct comparison.

Data Interpretation and Troubleshooting
  • Expected Results: Cells cultured under hypoxic conditions are expected to show significantly brighter fluorescence compared to their normoxic counterparts. The signal should be primarily localized to the cytoplasm.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell. Calculate the fold-change in fluorescence between hypoxic and normoxic groups.

  • Troubleshooting:

    • No Signal: The cell line may not express sufficient NTR. Verify expression via Western Blot or use a positive control cell line. Alternatively, increase probe concentration or incubation time.

    • High Background: The probe may be unstable or undergoing non-enzymatic reduction. Decrease probe concentration or incubation time. Ensure washes are thorough.

    • Cell Death/Toxicity: The probe concentration may be too high. Perform a dose-response curve to determine the optimal, non-toxic concentration.

References

  • Liu, J., Liu, W., & Chen, X. (2019). Nitroreductase-activated fluorescent probes for hypoxia imaging. Chemical Science, 10(32), 7524–7536. [Link]

  • Feng, G., Liu, B. (2015). Aggregation-Induced Emission (AIE) Dots for Targeted and Image-Guided Far-Red/Near-Infrared Fluorescent Cancer Cell Imaging. Small, 11(24), 2849-2875. [Link]

  • Wang, J., Chen, X., & Xian, M. (2017). Development of fluorescent probes for detection of hypoxia. Journal of Materials Chemistry B, 5(34), 6977-6993. [Link]

Application

Application Notes and Protocols for the Evaluation of Methyl 2-(3-nitropyridin-2-ylamino)acetate as a Microtubule Targeting Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Microtubule Dynamics Regulation Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Microtubule Dynamics Regulation

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton.[1][2][3] Their roles are multifaceted, ranging from maintaining cell structure and facilitating intracellular transport to forming the mitotic spindle, which is crucial for chromosome segregation during cell division.[1][2][3] The inherent dynamism of microtubules makes them a prime target for anticancer therapeutics.[1][2][3] Agents that interfere with microtubule stability can trigger a mitotic arrest, ultimately leading to apoptotic cell death.[1][2][3]

"Methyl 2-(3-nitropyridin-2-ylamino)acetate" belongs to a novel class of 3-nitropyridine analogues that have emerged as potent microtubule-targeting agents.[4][5][6] These compounds have been shown to exert their anticancer effects by inhibiting tubulin polymerization, which leads to a disruption of the microtubule network and cell cycle arrest in the G2/M phase.[4][5][6] Structural studies have revealed that these analogues bind to the colchicine-binding site on β-tubulin, thereby preventing the curved-to-straight conformational transition of the tubulin dimer that is necessary for its incorporation into a growing microtubule.[4][5][6]

This document provides a comprehensive guide for researchers to evaluate the biological activity of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" and similar 3-nitropyridine analogues as microtubule-targeting agents. It includes detailed protocols for key in vitro and cell-based assays, guidance on data interpretation, and expected outcomes based on the activity of potent compounds within this class.

Mechanism of Action: Disruption of Microtubule Polymerization

The primary mechanism of action for 3-nitropyridine analogues, including "Methyl 2-(3-nitropyridin-2-ylamino)acetate," is the inhibition of microtubule polymerization.[4][5][6] This is achieved through their binding to the colchicine site at the interface between α- and β-tubulin subunits.[4][5][6] This interaction prevents the tubulin heterodimers from adopting the straight conformation required for assembly into protofilaments, the building blocks of microtubules. The net result is a decrease in the cellular pool of polymerized microtubules, leading to the disassembly of the microtubule network.

Microtubule_Inhibition_Pathway Mechanism of Action of 3-Nitropyridine Analogues Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization GTP Microtubules Dynamic Microtubules Polymerization->Microtubules Cell_Division Normal Cell Division Microtubules->Cell_Division Compound Methyl 2-(3-nitropyridin-2-ylamino)acetate (3-Nitropyridine Analogue) Binding Binds to Colchicine Site Compound->Binding Binding->Tubulin_Dimers Inhibition Inhibition of Polymerization Binding->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of microtubule disruption by 3-nitropyridine analogues.

Representative Biological Activity of 3-Nitropyridine Analogues

While specific data for "Methyl 2-(3-nitropyridin-2-ylamino)acetate" is not publicly available, potent analogues within this class have demonstrated significant biological activity. The following table summarizes representative data for two such compounds, 4AZA2891 and 4AZA2996, which can be used as a benchmark for evaluating new derivatives.[7][8]

Compound HT-29 Cell Proliferation IC50 (nM) Neurite Length IC50 (nM) Branch Point Formation IC50 (nM)
4AZA28915.410.08.0
4AZA29964.09.57.4
VincristineNot Reported0.20.2
VinblastineNot Reported0.90.7

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a test compound on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter into growing microtubules results in an increase in fluorescence, which is monitored over time.[8]

Principle: Tubulin polymerization is initiated by GTP and an increase in temperature (37°C). A fluorescent reporter that binds specifically to polymerized microtubules is included in the reaction. The increase in fluorescence intensity is directly proportional to the extent of tubulin polymerization. Inhibitors of polymerization will reduce the rate and/or the final fluorescence signal.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • Glycerol (100%)

  • Fluorescent reporter dye (e.g., DAPI)

  • "Methyl 2-(3-nitropyridin-2-ylamino)acetate" stock solution (in DMSO)

  • Positive control: Nocodazole or Colchicine

  • Negative control: DMSO (vehicle)

  • Black, opaque 96-well plates

  • Microplate reader with fluorescence capabilities (pre-warmed to 37°C)

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare the Tubulin Polymerization Mix on ice: To the tubulin solution, add GTP to a final concentration of 1 mM and the fluorescent reporter to its recommended final concentration.

  • Compound Preparation:

    • Prepare serial dilutions of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" and control compounds in GTB.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 5 µL of the diluted test compounds, positive control, or DMSO to the appropriate wells.

    • Add 45 µL of the Tubulin Polymerization Mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm for DAPI) every 60 seconds for 60-90 minutes.[8]

Data Analysis:

  • Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background.

  • Plot the change in fluorescence versus time for each concentration of the test compound and controls.

  • Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay Start Start Reagents Prepare Tubulin, Buffers, and Compounds Start->Reagents Plate_Setup Add Compounds and Tubulin Mix to 96-Well Plate Reagents->Plate_Setup Incubation Incubate at 37°C in Plate Reader Plate_Setup->Incubation Measurement Measure Fluorescence Over Time Incubation->Measurement Analysis Analyze Data: - Plot Kinetics - Calculate % Inhibition - Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Immunofluorescence Staining of Cellular Microtubules

This protocol allows for the visualization of the microtubule network in cultured cells, providing a qualitative assessment of the effects of the test compound.

Principle: Cells are treated with the test compound, then fixed and permeabilized to allow antibodies to access the intracellular components. The microtubule network is then labeled with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained, typically with DAPI. The morphology of the microtubule network is then observed by fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., A549, HeLa, or HT-29)

  • Cell culture medium and supplements

  • Glass coverslips in a 24-well plate

  • "Methyl 2-(3-nitropyridin-2-ylamino)acetate" stock solution (in DMSO)

  • Positive control: Nocodazole or Vincristine

  • Negative control: DMSO (vehicle)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "Methyl 2-(3-nitropyridin-2-ylamino)acetate," controls, or DMSO for a specified period (e.g., 24 hours).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green channel for Alexa Fluor 488) and nuclei (blue channel for DAPI).

Expected Results:

  • DMSO (Negative Control): Well-organized, intact microtubule network extending throughout the cytoplasm.

  • "Methyl 2-(3-nitropyridin-2-ylamino)acetate" and Positive Controls: Dose-dependent disruption and depolymerization of the microtubule network, leading to a diffuse cytoplasmic staining pattern of tubulin. At higher concentrations, the microtubule network may be completely disassembled.[8]

Protocol 3: Cell Viability Assay (MTT-Based)

This assay measures the cytotoxic effect of the test compound on cancer cell lines by assessing their metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549, HeLa, or HT-29)

  • Cell culture medium and supplements

  • 96-well plates

  • "Methyl 2-(3-nitropyridin-2-ylamino)acetate" stock solution (in DMSO)

  • Positive control: Doxorubicin or Paclitaxel

  • Negative control: DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" and controls for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).

  • Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC50 value.

Cell_Viability_Workflow Workflow for Cell Viability (MTT) Assay Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Treat_Cells Treat with Compounds (48-72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (3-4 hours) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data: - Calculate % Viability - Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability (MTT) assay.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" as a microtubule-targeting agent. The in vitro tubulin polymerization assay will confirm its direct interaction with tubulin, while the immunofluorescence and cell viability assays will demonstrate its cellular effects. Based on the activity of related 3-nitropyridine analogues, it is anticipated that this compound will inhibit tubulin polymerization and exhibit potent cytotoxic activity against various cancer cell lines. Further investigations could include cell cycle analysis by flow cytometry to confirm G2/M arrest, and in vivo studies in xenograft models to evaluate its therapeutic potential. The exploration of this chemical scaffold holds promise for the development of novel anticancer agents with improved efficacy and reduced toxicity profiles.

References

  • Herman J, Vanstreels E, Bardiot D, Prota AE, Gaillard N, Gao L-J, et al. (2024) 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE 19(11): e0307153. [Link]

  • Herman J, Vanstreels E, Bardiot D, Prota AE, Gaillard N, Gao L-J, et al. (2024) 3-nitropyridine analogues as novel microtubule-targeting agents. Lirias. [Link]

  • ResearchGate. IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • ResearchGate. The IC 50 values (µM) of inhibition of tubulin polymerization. [Link]

  • Herman J, et al. 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed. [Link]

  • MDPI. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. [Link]

  • ResearchGate. Table 1 . IC50 values for inhibition of proliferation. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. [Link]

  • ResearchGate. Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • MTT assay The ethanolic extract of B. crispa was evaluated against the skin (A-431, HaCaT) and brain (U87-MG) cancer cell lines. [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. PMC - PubMed Central. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8]triazin-7(6H)-ones and Derivatives. [Link]

  • ResearchGate. A Cell viability was assayed in the presence of 3-MA or NAC by MTT. [Link]

  • ResearchGate. Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. [Link]

  • MDPI. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. [Link]

  • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]

  • Herman J, et al. 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed. [Link]

  • Herman J, Vanstreels E, Bardiot D, Prota AE, Gaillard N, Gao L-J, et al. (2024) 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE 19(11): e0307153. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. The results of the MTT assay represented as cell viability curves after. [Link]

  • Herman J, Vanstreels E, Bardiot D, Prota AE, Gaillard N, Gao L-J, et al. (2024) 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate via Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive guide for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a valuable scaffold in medicinal chemistry and drug discovery. The protocol details a robust and effi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a valuable scaffold in medicinal chemistry and drug discovery. The protocol details a robust and efficient method centered on the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-nitropyridine and methyl glycinate. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this and structurally related compounds.

Introduction & Mechanistic Rationale

The synthesis of substituted aminopyridines is a cornerstone of modern pharmaceutical development. Methyl 2-(3-nitropyridin-2-ylamino)acetate serves as a key intermediate, incorporating both a nitro-activated pyridine ring and an ester functionality, making it amenable to further chemical diversification.

The chosen synthetic strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective for this target due to the electronic properties of the 2-chloro-3-nitropyridine substrate. The reactivity is governed by two principal factors:

  • Ring Activation : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO2) at the C3 position.[1][2]

  • Leaving Group & Positional Activation : The nitro group strongly activates the ortho (C2) and para (C4) positions for nucleophilic attack by stabilizing the negatively charged intermediate. With a good leaving group, such as chlorine, at the C2 position, the substrate is highly susceptible to substitution.[1][3]

The reaction proceeds via a two-step addition-elimination mechanism. The amine of methyl glycinate acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is subsequently restored through the expulsion of the chloride leaving group, yielding the final product.

Reaction Mechanism Diagram

Caption: SNAr reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
Reagents & Materials CAS Number Molecular Weight Suggested Purity
2-Chloro-3-nitropyridine5470-18-8158.54 g/mol >98%
Methyl Glycinate Hydrochloride5680-79-5125.55 g/mol >98%
Triethylamine (TEA)121-44-8101.19 g/mol >99%, anhydrous
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Anhydrous, ACS Grade
n-Hexane110-54-386.18 g/mol ACS Grade
Ethanol (EtOH)64-17-546.07 g/mol Anhydrous
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Anhydrous
Silica Gel7631-86-9-230-400 mesh
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Standard glassware (beakers, graduated cylinders)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel)
Glass column for chromatography
pH paper or meter
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq).

  • Addition of Reagents : Add methyl glycinate hydrochloride (1.38 g, 11.0 mmol, 1.1 eq) to the flask, followed by 40 mL of anhydrous ethanol.

  • Base Addition : While stirring the suspension at room temperature, slowly add triethylamine (TEA) (2.9 mL, 21.0 mmol, 2.1 eq) dropwise over 5 minutes. The TEA serves to neutralize the hydrochloride salt, liberating the free amine nucleophile, and to scavenge the HCl byproduct generated during the reaction.

  • Reaction Conditions : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring Progress : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the 2-chloro-3-nitropyridine spot has been consumed (typically 4-6 hours).

  • Work-up :

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 30 mL of deionized water. Stir vigorously for 5 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification :

    • Purify the crude solid by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexane.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 2-(3-nitropyridin-2-ylamino)acetate as a pure solid. A typical yield is 75-85%.

Characterization

Confirm the identity and purity of the final product using the following methods:

  • 1H and 13C NMR Spectroscopy : To confirm the chemical structure.

  • Mass Spectrometry (MS) : To confirm the molecular weight (211.18 g/mol ).

  • Melting Point (MP) : To assess purity.

Data & Workflow Summary

Quantitative Data Table
Compound MW ( g/mol ) Amount Moles (mmol) Equivalents
2-Chloro-3-nitropyridine158.541.59 g10.01.0
Methyl Glycinate HCl125.551.38 g11.01.1
Triethylamine101.192.12 g (2.9 mL)21.02.1
Product (Theoretical) 211.18 2.11 g 10.0 -
Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Combine Reactants (2-Chloro-3-nitropyridine, Methyl Glycinate HCl, EtOH) add_base 2. Add Triethylamine setup->add_base reflux 3. Heat to Reflux (4-6 hours) add_base->reflux monitor 4. Monitor via TLC reflux->monitor evap1 5. Evaporate Solvent monitor->evap1 Reaction Complete extract 6. Liquid-Liquid Extraction (EtOAc / Water) evap1->extract wash 7. Wash & Dry Organic Layer extract->wash evap2 8. Evaporate to Crude Solid wash->evap2 chrom 9. Flash Chromatography evap2->chrom evap3 10. Isolate Pure Product chrom->evap3 char 11. Characterize (NMR, MS, MP) evap3->char

Caption: Step-by-step experimental workflow.

Safety and Handling

E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in Safety: Adherence to safety protocols is paramount. The information below is synthesized from authoritative safety data sheets (SDS) and established laboratory safety practices.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling any of the chemicals listed.[4][5] All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Reagent-Specific Hazards :

    • 2-Chloro-3-nitropyridine : This is the primary hazard. It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation upon inhalation.[6][7][8] Avoid creating dust. In case of skin contact, wash immediately and thoroughly with soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes.[6]

    • Triethylamine : Flammable liquid with a strong, irritating odor. It is corrosive and can cause severe skin and eye damage. Handle with care, ensuring no contact with skin or eyes.

    • Solvents : Ethyl acetate, hexane, and ethanol are flammable. Keep away from ignition sources.

  • Waste Disposal :

    • All chemical waste, including residual reaction mixtures and chromatography solvents, must be collected in appropriately labeled hazardous waste containers.

    • Do not dispose of any chemical waste down the drain.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4][9]

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine. Capot Chemical. [Link]

  • 2-Chloro-3-nitropyridine | C5H3ClN2O2. PubChem, NIH. [Link]

  • Safety Data Sheet - 2-Chloro-3-nitropyridine. Jubilant Ingrevia. [Link]

  • Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

Application

"Methyl 2-(3-nitropyridin-2-ylamino)acetate" in high-throughput screening

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Method

Application of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" in drug discovery

Application Notes & Protocols: Methyl 2-(3-nitropyridin-2-ylamino)acetate in Drug Discovery Abstract Methyl 2-(3-nitropyridin-2-ylamino)acetate is a substituted nitropyridine compound that holds considerable promise as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Methyl 2-(3-nitropyridin-2-ylamino)acetate in Drug Discovery

Abstract

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a substituted nitropyridine compound that holds considerable promise as a versatile scaffold and potential lead compound in modern drug discovery. The presence of the 3-nitropyridine core, a privileged structural motif, suggests a range of potential biological activities.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound, with a primary focus on oncology and a secondary exploration into anti-inflammatory research. We present evidence-based hypotheses for its mechanisms of action, detailed experimental protocols for its evaluation, and strategic workflows for its use in medicinal chemistry campaigns.

Introduction: The Scientific Rationale

The pyridine ring is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[1] The introduction of a nitro group, as seen in Methyl 2-(3-nitropyridin-2-ylamino)acetate, significantly modulates the electronic properties of the pyridine ring, making it a valuable precursor for a diverse array of bioactive molecules.[1] While this specific ester has not been extensively profiled in publicly available literature, its structural components point towards two primary, compelling avenues for investigation in drug discovery: oncology and inflammation.

The core structure, a 3-nitropyridine, is shared with a novel class of potent microtubule-targeting agents that have demonstrated significant anti-cancer effects.[2] Furthermore, the 2-aminopyridine substructure is a well-established pharmacophore in the design of various protein kinase inhibitors, which are critical in cancer therapy.[3][4][5][6] This dual potential makes Methyl 2-(3-nitropyridin-2-ylamino)acetate a high-priority candidate for screening and development.

Primary Application: Oncology

The most promising application for Methyl 2-(3-nitropyridin-2-ylamino)acetate is in the development of novel anti-cancer therapeutics. This is predicated on two potential, and not mutually exclusive, mechanisms of action: microtubule destabilization and kinase inhibition.

Potential Mechanism of Action I: Microtubule-Targeting Agent

A seminal study has identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[2] These compounds were shown to bind to the colchicine-binding site of tubulin, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics results in cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2] Given that Methyl 2-(3-nitropyridin-2-ylamino)acetate shares the core 3-nitropyridine scaffold, it is a strong candidate for possessing similar activity.

Hypothesized Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects Compound Methyl 2-(3-nitropyridin- 2-ylamino)acetate Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization Tubulin->MT Inhibited by Compound MT->Tubulin Depolymerization Arrest G2/M Phase Cell Cycle Arrest MT->Arrest Disrupted Dynamics Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism of Methyl 2-(3-nitropyridin-2-ylamino)acetate as a microtubule-targeting agent.

Potential Mechanism of Action II: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer.[3] Consequently, kinase inhibitors are a major class of anti-cancer drugs.[7] The 2-aminopyridine scaffold present in Methyl 2-(3-nitropyridin-2-ylamino)acetate is a key feature in numerous potent and selective kinase inhibitors targeting enzymes such as c-Met, VEGFR-2, and Janus kinase 2 (JAK2).[1][4][6] The nitrogen atoms in the pyridine ring and the amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity.

Conceptual Workflow: Kinase Inhibitor Drug Discovery

G Start Methyl 2-(3-nitropyridin- 2-ylamino)acetate (Starting Scaffold) Screen Primary Kinase Panel Screening Start->Screen Hit_ID Hit Identification (Potent & Selective) Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Identified Hits Lead_Opt Lead Optimization (ADME/Tox, PK/PD) SAR->Lead_Opt Guided Synthesis Lead_Opt->SAR Iterative Cycles Candidate Preclinical Candidate Lead_Opt->Candidate G cluster_assays Endpoint Assays Start RAW264.7 Macrophages Stim LPS Stimulation Start->Stim Treat Treat with Methyl 2-(3-nitropyridin-2-ylamino)acetate Stim->Treat Griess Nitric Oxide (NO) Measurement (Griess Assay) Treat->Griess ELISA Cytokine Measurement (TNF-α, IL-6) (ELISA) Treat->ELISA

Caption: A streamlined workflow for evaluating the anti-inflammatory activity of the compound.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This is a primary screening assay for anti-inflammatory activity. [8]

  • Cell Culture: Plate RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of Methyl 2-(3-nitropyridin-2-ylamino)acetate for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Measurement: After a brief incubation period, measure the absorbance at 540 nm.

  • Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Parameter Description
Cell Line RAW264.7 Murine Macrophages [9]
Stimulant Lipopolysaccharide (LPS), 1 µg/mL
Compound Conc. 1, 5, 10, 25, 50 µM
Incubation Time 24 hours post-stimulation
Readout Absorbance at 540 nm
Controls Vehicle (DMSO), Positive (Dexamethasone)

Table 2: Recommended parameters for the nitric oxide inhibition assay.

Conclusion and Future Directions

Methyl 2-(3-nitropyridin-2-ylamino)acetate represents a promising starting point for drug discovery campaigns, particularly in oncology. Its structural similarity to known microtubule-targeting agents and kinase inhibitor scaffolds provides a strong rationale for its investigation. The protocols outlined in this document offer a clear, step-by-step guide for the initial characterization of its biological activity. Positive results from these primary screens should be followed by more in-depth mechanistic studies, including target deconvolution, structure-activity relationship (SAR) analysis to optimize potency and selectivity, and eventual evaluation in in vivo models. The versatility of the nitropyridine core suggests that this compound could be a valuable tool for generating novel and effective therapeutic agents. [1]

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. PubMed Central.
  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC. NIH.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.net.
  • Drug Discovery - Inhibitor | chemical-kinomics. chemical-kinomics.
  • Anti-inflammatory activity of compounds 2, 3. ResearchGate.
  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed.
  • Natural Anti-Inflammatory Agents in the Chemoprevention of Gliomas: Targeting Neuroinflammation and the Tumor Microenvironment. MDPI.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. PubMed Central.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Academy of Engineering.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC. PubMed Central.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed.
  • Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. PubMed.
  • Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages. PubMed.
  • Product Catalog | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives. Huateng Pharma.
  • Neurotropic activity and safety of methylene-cycloalkylacetate (MCA) derivative 3-(3-allyl-2-methylenecyclohexyl) propanoic acid. Royal Society of Chemistry.
  • Identification of Novel 2‑(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed.
  • Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. PubMed.

Sources

Application

Application Notes and Protocols: Methyl 2-(3-nitropyridin-2-ylamino)acetate as a Versatile Intermediate in Heterocyclic Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern organic synthesis, the strategic design of molecular intermediates is paramount to the efficient construction of complex, high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular intermediates is paramount to the efficient construction of complex, high-value molecules. Methyl 2-(3-nitropyridin-2-ylamino)acetate is a prime exemplar of such a scaffold, embodying a unique convergence of functionalities that render it a highly valuable precursor in medicinal and materials chemistry. This application note provides an in-depth guide to the synthesis and utility of this intermediate, with a particular focus on its application in the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with significant therapeutic potential.[1][2]

The core utility of methyl 2-(3-nitropyridin-2-ylamino)acetate lies in its inherent electronic and structural features. The pyridine ring, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution, while the ester and secondary amine functionalities provide handles for subsequent cyclization and derivatization. This pre-installed functionality allows for a streamlined approach to the synthesis of fused heterocyclic systems, which are prevalent in a wide array of biologically active molecules.[3]

Synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate

The preparation of methyl 2-(3-nitropyridin-2-ylamino)acetate is readily achieved through the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor. The following protocol details a robust and scalable method for its synthesis.

Protocol 1: Synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate

This protocol is based on established methodologies for the reaction of 2-chloropyridines with amino acid esters.[4][5]

Materials:

  • 2-chloro-3-nitropyridine

  • Methyl glycinate hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous DMF (or MeCN) to a concentration of approximately 0.5 M.

  • Add methyl glycinate hydrochloride (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath and add triethylamine (2.5 eq) dropwise. The use of a slight excess of the amine and base is crucial to drive the reaction to completion.

  • After the addition of the base, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 2-(3-nitropyridin-2-ylamino)acetate.

Data Summary Table:

Reactant/ReagentMolar Eq.Purpose
2-chloro-3-nitropyridine1.0Pyridine electrophile
Methyl glycinate hydrochloride1.2Nucleophile
Triethylamine2.5Base to neutralize HCl and drive reaction
DMF/MeCN-Anhydrous solvent

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Mixing Combine reactants in DMF at 0 °C 2-chloro-3-nitropyridine->Mixing Methyl glycinate HCl Methyl glycinate HCl Methyl glycinate HCl->Mixing Triethylamine Triethylamine Triethylamine->Mixing Anhydrous DMF Anhydrous DMF Anhydrous DMF->Mixing Reaction Heat to 60-80 °C Mixing->Reaction Stir and heat Workup Aqueous workup (EtOAc, NaHCO₃, Brine) Reaction->Workup After completion (TLC) Purification Column Chromatography Workup->Purification Product Methyl 2-(3-nitropyridin- 2-ylamino)acetate Purification->Product Reductive_Cyclization cluster_start Starting Material cluster_reaction Reductive Cyclization cluster_final Final Product Intermediate Methyl 2-(3-nitropyridin- 2-ylamino)acetate Reduction Reduction of NO₂ (Fe, AcOH/EtOH) Intermediate->Reduction Reacts with Cyclization Intramolecular Cyclization Reduction->Cyclization In-situ formation of diamine Product Pyrido[2,3-b]pyrazin- 2(1H)-one derivative Cyclization->Product

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using Methyl 2-(3-nitropyridin-2-ylamino)acetate

Introduction: Unveiling the Potential of a Novel Nitropyridine Compound in Cellular Research The pyridine ring is a privileged structural motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Nitropyridine Compound in Cellular Research

The pyridine ring is a privileged structural motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The introduction of a nitro group to this scaffold can significantly enhance biological activity, making nitropyridines a subject of intense research for developing new therapeutic agents, including anticancer and antimicrobial compounds.[1][2] Methyl 2-(3-nitropyridin-2-ylamino)acetate is a novel compound belonging to this promising class of molecules. While its specific mechanism of action is a subject of ongoing investigation, its structural similarity to other bioactive 3-nitropyridine derivatives suggests potential roles in modulating key cellular pathways, such as those involved in cell survival and apoptosis. For instance, various nitropyridine derivatives have been explored as inhibitors of Janus kinase 2 (JAK2) and as potential modulators of the Mdm2-p53 pathway, a critical axis in tumor suppression.[3][4]

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of Methyl 2-(3-nitropyridin-2-ylamino)acetate. We present detailed protocols for foundational cell-based assays to assess its cytotoxic and pro-apoptotic potential. The methodologies are designed to be robust and reproducible, enabling the generation of high-quality data for drug discovery and development programs.[5][6]

Principle of Investigation: Assessing Cytotoxicity and Apoptosis Induction

The initial characterization of a novel bioactive compound typically involves evaluating its impact on cell viability and its ability to induce programmed cell death, or apoptosis.[7][8] This is crucial for identifying potential anti-cancer agents. We will focus on two primary assays:

  • MTT Assay for Cell Viability and Cytotoxicity: This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Hypothetical Mechanism of Action: Modulation of Apoptotic Pathways

Based on the activities of related nitropyridine compounds, we hypothesize that Methyl 2-(3-nitropyridin-2-ylamino)acetate may induce apoptosis by inhibiting pro-survival signaling pathways or by activating pro-apoptotic pathways. The diagram below illustrates a potential signaling cascade that could be influenced by this compound, leading to the activation of effector caspases and the execution of apoptosis.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway for Apoptosis Induction Compound Methyl 2-(3-nitropyridin-2-ylamino)acetate Target Putative Cellular Target (e.g., Pro-survival Kinase) Compound->Target Binds to and inhibits Pathway Inhibition of Pro-Survival Signaling Target->Pathway Bcl2 Downregulation of Bcl-2 Family Proteins Pathway->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for apoptosis induction by the compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol details the steps to determine the cytotoxic effect of Methyl 2-(3-nitropyridin-2-ylamino)acetate on a selected cancer cell line.

Materials:

  • Methyl 2-(3-nitropyridin-2-ylamino)acetate

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 2-(3-nitropyridin-2-ylamino)acetate in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Materials:

  • Methyl 2-(3-nitropyridin-2-ylamino)acetate

  • Cancer cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat the cells with Methyl 2-(3-nitropyridin-2-ylamino)acetate at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and transfer them to flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up the compensation and gates for:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Data Presentation and Interpretation

The following tables provide examples of how to present the data obtained from the described assays.

Table 1: Cytotoxicity of Methyl 2-(3-nitropyridin-2-ylamino)acetate on HeLa Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1052.4 ± 3.9
2525.7 ± 2.5
5010.2 ± 1.8

IC₅₀ Value: The IC₅₀ value can be calculated from the dose-response curve and would be approximately 10 µM in this example.

Table 2: Apoptosis Induction in Jurkat Cells after 24h Treatment (Annexin V/PI Staining)

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Untreated Control92.53.12.32.1
Compound (10 µM)45.835.215.63.4
Compound (20 µM)20.148.928.52.5

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for evaluating the cellular effects of a novel compound.

Experimental Workflow Workflow for Cellular Assay Evaluation Start Start CellCulture Cell Line Selection and Culture Start->CellCulture CompoundPrep Compound Preparation and Dilution Start->CompoundPrep Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay CompoundPrep->Cytotoxicity CompoundPrep->ApoptosisAssay IC50 Determine IC50 Value Cytotoxicity->IC50 IC50->ApoptosisAssay DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis Conclusion Conclusion and Further Studies DataAnalysis->Conclusion

Caption: A streamlined workflow for assessing a novel compound.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls and validation steps are essential:

  • Positive and Negative Controls: In each assay, include a known inducer of apoptosis (e.g., staurosporine) as a positive control and a vehicle-treated sample as a negative control.

  • Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.

  • Cell Health: Regularly monitor the health and morphology of the cell cultures to ensure they are in an optimal condition for experimentation.

  • Assay Validation: Before testing the novel compound, validate each assay with known positive and negative controls to ensure they are performing as expected.

  • Orthogonal Assays: To confirm the mechanism of apoptosis, consider performing additional assays such as caspase activity assays (e.g., Caspase-3/7 Glo) or Western blotting for apoptosis-related proteins like cleaved PARP.[13]

By adhering to these principles, researchers can generate trustworthy and high-quality data on the cellular effects of Methyl 2-(3-nitropyridin-2-ylamino)acetate, paving the way for further preclinical development.

References

  • Title: Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay Source: National Center for Biotechnology Information URL
  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information URL: [Link]

  • Title: Neurotropic activity and safety of methylene-cycloalkylacetate (MCA) derivative 3-(3-allyl-2-methylenecyclohexyl) propanoic acid Source: National Center for Biotechnology Information URL: [Link]

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  • Title: A Simplified Protocol for Apoptosis Assay by DNA Content Analysis Source: Wiley Online Library URL: [Link]

  • Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]

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  • Title: Cell-based assays - News, Articles, Whitepapers Source: Drug Target Review URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Derivatization of Methyl 2-(3-nitropyridin-2-ylamino)acetate for Advanced Biological Probes

<__ an_assistant_has_started_thinking___> Abstract The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its favorable photophysical properties and versatile reacti...

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its favorable photophysical properties and versatile reactivity.[1][2] This guide focuses on a key derivative, Methyl 2-(3-nitropyridin-2-ylamino)acetate , as a foundational platform for developing sophisticated biological probes. The strategic placement of a nitro group, a methyl ester, and a secondary amine provides three distinct chemical handles for multistage derivatization. We will explore how to leverage these features to create "smart" probes, particularly those that respond to changes in the cellular microenvironment, such as hypoxia, through a fluorescence "turn-on" mechanism.[3] This document provides the chemical rationale, detailed synthetic protocols, and application guidelines for researchers in cell biology, diagnostics, and drug development.

Introduction: The Strategic Advantage of the Scaffold

The core structure, Methyl 2-(3-nitropyridin-2-ylamino)acetate, is not merely a fluorophore but a pro-fluorophore or a quenched fluorophore system. Its utility stems from the interplay between its constituent parts:

  • The 2-Aminopyridine Core: This heterocyclic system is inherently fluorescent, with a quantum yield that is highly sensitive to its substitution pattern and electronic environment.[1][4]

  • The 3-Nitro Group: The strongly electron-withdrawing nitro group acts as a potent fluorescence quencher.[5][6] This quenching is often achieved through photoinduced electron transfer (PeT), where the excited state energy of the fluorophore is non-radiatively transferred to the nitro group. The true power of this feature lies in its removability under specific biological conditions.

  • The Methyl Ester Handle: This group provides a convenient and readily modifiable site for conjugation. By simple hydrolysis to a carboxylic acid, the scaffold can be linked to a vast array of biomolecules (peptides, proteins, antibodies) or targeting ligands using standard and robust amide coupling chemistries.[7][8]

The central hypothesis for probe development is a biologically-triggered "turn-on" fluorescence response . In its native state, the probe is "dark." Upon encountering a specific biological trigger (e.g., a reductive environment), the nitro group is converted to an electron-donating amine. This electronic reversal eliminates the quenching effect and restores the inherent fluorescence of the 2-aminopyridine core, leading to a dramatic increase in signal intensity.

Core Mechanism: Hypoxia-Activated Fluorescence

A prime application for this scaffold is the detection of hypoxia (low oxygen), a hallmark of solid tumors and ischemic tissues.[3][9] Many tumor cells overexpress nitroreductase enzymes that can efficiently reduce nitroaromatic compounds.[10] This biological process provides the specific trigger for our probe's activation.

The mechanism proceeds in two key stages:

  • Quenched State (Normoxia): The parent molecule, bearing the 3-nitro group, exhibits minimal fluorescence due to efficient PeT quenching.

  • Activated State (Hypoxia): In the presence of nitroreductases, the 3-nitro group undergoes a six-electron reduction to form the highly fluorescent 3-amino derivative.[10] This conversion disrupts the PeT process, causing a significant "turn-on" fluorescent signal that is directly proportional to the reductive activity.

Caption: Hypoxia-induced "turn-on" fluorescence mechanism.

Derivatization Strategies and Protocols

The true versatility of the scaffold is unlocked through a two-stage derivatization workflow. First, the methyl ester is converted to a carboxylic acid to serve as a universal conjugation handle. Second, this activated core can be attached to various targeting or functional moieties.

Stage 1: Synthesis of the Carboxylic Acid Core (Probe Acid)

This initial step is critical for preparing the scaffold for bioconjugation. It involves the selective hydrolysis of the methyl ester to a carboxylic acid.

Rationale: Base-catalyzed hydrolysis using lithium hydroxide (LiOH) is a standard and highly efficient method for converting methyl esters to carboxylic acids without affecting other functional groups like the nitroaromatic system. A mixed solvent system (e.g., THF/water) is used to ensure the solubility of both the organic substrate and the inorganic base.

Protocol 1: Synthesis of 2-(3-nitropyridin-2-ylamino)acetic acid

  • Dissolution: Dissolve Methyl 2-(3-nitropyridin-2-ylamino)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Verification: Confirm the structure and purity of the resulting carboxylic acid product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stage 2: Bioconjugation via Amide Coupling

With the carboxylic acid handle installed, the probe is ready for coupling to any molecule containing a primary amine, such as a cell-penetrating peptide or a tumor-targeting antibody fragment. The most reliable method for this is using carbodiimide chemistry, specifically with EDC and Sulfo-NHS.[7][8][11]

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to hydrolysis. The addition of Sulfo-NHS (N-hydroxysulfosuccinimide) traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[11] This two-step, one-pot reaction significantly improves coupling efficiency and minimizes side reactions.[8]

G cluster_workflow Bioconjugation Workflow Probe_Acid Probe Acid (-COOH) EDC_NHS + EDC + Sulfo-NHS Probe_Acid->EDC_NHS Activation Activated_Ester Activated Ester (Sulfo-NHS Ester) EDC_NHS->Activated_Ester Biomolecule Biomolecule (-NH2) Activated_Ester->Biomolecule Coupling Final_Probe Final Conjugated Probe Biomolecule->Final_Probe

Caption: EDC/Sulfo-NHS bioconjugation workflow.

Protocol 2: EDC/Sulfo-NHS Coupling to a Model Peptide

  • Activation: Dissolve the synthesized Probe Acid (1.2 eq) in an appropriate buffer (e.g., 50 mM MES buffer, pH 6.0). Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq). Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Coupling: Dissolve your amine-containing peptide (1.0 eq) in a coupling buffer (e.g., PBS, pH 7.4). Add the activated probe solution from step 1 to the peptide solution.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quenching: Quench any unreacted NHS-ester by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM.

  • Purification: Purify the final probe-peptide conjugate from unreacted components using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

  • Characterization: Confirm successful conjugation and purity using MALDI-TOF mass spectrometry and analytical HPLC.

Application: Live-Cell Imaging of Hypoxia

This section outlines a general protocol for using a derivatized probe to visualize hypoxic regions in cultured cancer cells.

Table 1: Example Probe Characteristics

PropertyQuenched Probe (Nitro)Activated Probe (Amino)Rationale
Excitation (λ_ex) ~360 nm~370 nmThe core 2-aminopyridine scaffold determines the approximate excitation wavelength.
Emission (λ_em) Weak or undetectable~450 nm (Bright Blue)Reduction of the nitro group to an amine restores fluorescence.[3][10]
Quantum Yield (Φ) < 0.01> 0.30The nitro group is an effective quencher; its removal leads to a significant increase in quantum yield.[1][5]
Fluorescence Fold-Change -> 30-foldRepresents the signal-to-background ratio upon activation.

Protocol 3: Live-Cell Hypoxia Detection

  • Cell Culture: Plate cancer cells known to have high metabolic activity (e.g., HeLa, A549) in a glass-bottom imaging dish and culture overnight.

  • Induce Hypoxia: Transfer a set of dishes into a specialized hypoxia chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂). Keep a parallel set of dishes under normoxic conditions (21% O₂) as a control. Incubate for 4-6 hours to allow cells to upregulate nitroreductase expression.[12]

  • Probe Loading: Prepare a 10 µM working solution of the final conjugated probe in serum-free cell culture medium. Remove the medium from the cells and add the probe solution. Incubate for 30 minutes at 37 °C.

  • Wash: Remove the probe solution and wash the cells three times with pre-warmed PBS or Live Cell Imaging Solution to remove extracellular probe.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope equipped with a DAPI filter set (or appropriate filters for ~370 nm excitation and ~450 nm emission).

    • Acquire images from both the normoxic and hypoxic cell populations using identical imaging parameters (e.g., exposure time, laser power, gain).

  • Data Analysis:

    • Qualitative: Observe the dramatic increase in fluorescence intensity in the hypoxic cells compared to the minimal fluorescence in the normoxic control cells.

    • Quantitative: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell in both populations. Calculate the fold-change in signal to quantify the probe's response.

Troubleshooting and Key Considerations

  • Low Coupling Efficiency: Ensure anhydrous solvents are used for the activation step if possible, as the EDC/NHS intermediates are moisture-sensitive.[8] Verify the pH of all buffers.

  • High Background Signal (Normoxia): Incomplete quenching can be an issue. The purity of the initial scaffold is paramount. Ensure purification steps effectively remove any fluorescent impurities.

  • No Signal (Hypoxia): Confirm that the chosen cell line expresses sufficient levels of nitroreductase enzymes under hypoxic conditions. Some cell lines may require longer induction times.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure times to minimize cell stress and phototoxicity during live-cell imaging.

Conclusion

The Methyl 2-(3-nitropyridin-2-ylamino)acetate scaffold is a powerful and highly adaptable platform for the rational design of activatable biological probes. By leveraging the intrinsic fluorescence of the 2-aminopyridine core and the quenching properties of a bioreducible nitro group, researchers can create sensitive tools for studying complex biological phenomena like hypoxia. The straightforward derivatization chemistry described herein opens the door to conjugating this responsive unit to a wide range of targeting moieties, enabling highly specific and localized biological sensing.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Seely, G. R. (1966). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 70(1), 27-33. Retrieved from [Link]

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 6, 169. Retrieved from [Link]

  • Khan, F., & Lee, Y. (2018). Luminescent Probe Based Techniques for Hypoxia Imaging. Molecules, 23(10), 2585. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions. Chemical Society Reviews, 43(1), 78-88. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Retrieved from [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyridin-2-ylamine. PubChem. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • PubMed. (2012). Nitroanilines as quenchers of pyrene fluorescence. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method. Google Patents.
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  • PubMed. (2001). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Gold Lab at NMSU. (n.d.). Bioorthogonal Reactivity. Gold Lab at NMSU. Retrieved from [Link]

  • Bio-Techne. (n.d.). Hypoxia Detection: Markers, Monitoring, Kits & Resources. Bio-Techne. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Soft Matter. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

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  • MDPI. (2017). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. Retrieved from [Link]

  • MDPI. (2022). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences. Retrieved from [Link]

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Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its favorable photophysical properties and versatile reactivity.[1][2] This guide focuses on a key derivative, Methyl 2-(3-nitropyridin-2-ylamino)acetate , as a foundational platform for developing sophisticated biological probes. The strategic placement of a nitro group, a methyl ester, and a secondary amine provides three distinct chemical handles for multistage derivatization. We will explore how to leverage these features to create "smart" probes, particularly those that respond to changes in the cellular microenvironment, such as hypoxia, through a fluorescence "turn-on" mechanism.[3] This document provides the chemical rationale, detailed synthetic protocols, and application guidelines for researchers in cell biology, diagnostics, and drug development.

Introduction: The Strategic Advantage of the Scaffold

The core structure, Methyl 2-(3-nitropyridin-2-ylamino)acetate, is not merely a fluorophore but a pro-fluorophore or a quenched fluorophore system. Its utility stems from the interplay between its constituent parts:

  • The 2-Aminopyridine Core: This heterocyclic system is inherently fluorescent, with a quantum yield that is highly sensitive to its substitution pattern and electronic environment.[1][4]

  • The 3-Nitro Group: The strongly electron-withdrawing nitro group acts as a potent fluorescence quencher.[5][6] This quenching is often achieved through photoinduced electron transfer (PeT), where the excited state energy of the fluorophore is non-radiatively transferred to the nitro group. The true power of this feature lies in its removability under specific biological conditions.

  • The Methyl Ester Handle: This group provides a convenient and readily modifiable site for conjugation. By simple hydrolysis to a carboxylic acid, the scaffold can be linked to a vast array of biomolecules (peptides, proteins, antibodies) or targeting ligands using standard and robust amide coupling chemistries.[7][8]

The central hypothesis for probe development is a biologically-triggered "turn-on" fluorescence response . In its native state, the probe is "dark." Upon encountering a specific biological trigger (e.g., a reductive environment), the nitro group is converted to an electron-donating amine. This electronic reversal eliminates the quenching effect and restores the inherent fluorescence of the 2-aminopyridine core, leading to a dramatic increase in signal intensity.

Core Mechanism: Hypoxia-Activated Fluorescence

A prime application for this scaffold is the detection of hypoxia (low oxygen), a hallmark of solid tumors and ischemic tissues.[3][9] Many tumor cells overexpress nitroreductase enzymes that can efficiently reduce nitroaromatic compounds.[10] This biological process provides the specific trigger for our probe's activation.

The mechanism proceeds in two key stages:

  • Quenched State (Normoxia): The parent molecule, bearing the 3-nitro group, exhibits minimal fluorescence due to efficient PeT quenching.

  • Activated State (Hypoxia): In the presence of nitroreductases, the 3-nitro group undergoes a six-electron reduction to form the highly fluorescent 3-amino derivative.[10] This conversion disrupts the PeT process, causing a significant "turn-on" fluorescent signal that is directly proportional to the reductive activity.

Caption: Hypoxia-induced "turn-on" fluorescence mechanism.

Derivatization Strategies and Protocols

The true versatility of the scaffold is unlocked through a two-stage derivatization workflow. First, the methyl ester is converted to a carboxylic acid to serve as a universal conjugation handle. Second, this activated core can be attached to various targeting or functional moieties.

Stage 1: Synthesis of the Carboxylic Acid Core (Probe Acid)

This initial step is critical for preparing the scaffold for bioconjugation. It involves the selective hydrolysis of the methyl ester to a carboxylic acid.

Rationale: Base-catalyzed hydrolysis using lithium hydroxide (LiOH) is a standard and highly efficient method for converting methyl esters to carboxylic acids without affecting other functional groups like the nitroaromatic system. A mixed solvent system (e.g., THF/water) is used to ensure the solubility of both the organic substrate and the inorganic base.

Protocol 1: Synthesis of 2-(3-nitropyridin-2-ylamino)acetic acid

  • Dissolution: Dissolve Methyl 2-(3-nitropyridin-2-ylamino)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Verification: Confirm the structure and purity of the resulting carboxylic acid product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stage 2: Bioconjugation via Amide Coupling

With the carboxylic acid handle installed, the probe is ready for coupling to any molecule containing a primary amine, such as a cell-penetrating peptide or a tumor-targeting antibody fragment. The most reliable method for this is using carbodiimide chemistry, specifically with EDC and Sulfo-NHS.[7][8][11]

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to hydrolysis. The addition of Sulfo-NHS (N-hydroxysulfosuccinimide) traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[11] This two-step, one-pot reaction significantly improves coupling efficiency and minimizes side reactions.[8]

G cluster_workflow Bioconjugation Workflow Probe_Acid Probe Acid (-COOH) EDC_NHS + EDC + Sulfo-NHS Probe_Acid->EDC_NHS Activation Activated_Ester Activated Ester (Sulfo-NHS Ester) EDC_NHS->Activated_Ester Biomolecule Biomolecule (-NH2) Activated_Ester->Biomolecule Coupling Final_Probe Final Conjugated Probe Biomolecule->Final_Probe

Caption: EDC/Sulfo-NHS bioconjugation workflow.

Protocol 2: EDC/Sulfo-NHS Coupling to a Model Peptide

  • Activation: Dissolve the synthesized Probe Acid (1.2 eq) in an appropriate buffer (e.g., 50 mM MES buffer, pH 6.0). Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq). Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Coupling: Dissolve your amine-containing peptide (1.0 eq) in a coupling buffer (e.g., PBS, pH 7.4). Add the activated probe solution from step 1 to the peptide solution.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quenching: Quench any unreacted NHS-ester by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM.

  • Purification: Purify the final probe-peptide conjugate from unreacted components using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

  • Characterization: Confirm successful conjugation and purity using MALDI-TOF mass spectrometry and analytical HPLC.

Application: Live-Cell Imaging of Hypoxia

This section outlines a general protocol for using a derivatized probe to visualize hypoxic regions in cultured cancer cells.

Table 1: Example Probe Characteristics

PropertyQuenched Probe (Nitro)Activated Probe (Amino)Rationale
Excitation (λ_ex) ~360 nm~370 nmThe core 2-aminopyridine scaffold determines the approximate excitation wavelength.
Emission (λ_em) Weak or undetectable~450 nm (Bright Blue)Reduction of the nitro group to an amine restores fluorescence.[3][10]
Quantum Yield (Φ) < 0.01> 0.30The nitro group is an effective quencher; its removal leads to a significant increase in quantum yield.[1][5]
Fluorescence Fold-Change -> 30-foldRepresents the signal-to-background ratio upon activation.

Protocol 3: Live-Cell Hypoxia Detection

  • Cell Culture: Plate cancer cells known to have high metabolic activity (e.g., HeLa, A549) in a glass-bottom imaging dish and culture overnight.

  • Induce Hypoxia: Transfer a set of dishes into a specialized hypoxia chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂). Keep a parallel set of dishes under normoxic conditions (21% O₂) as a control. Incubate for 4-6 hours to allow cells to upregulate nitroreductase expression.[12]

  • Probe Loading: Prepare a 10 µM working solution of the final conjugated probe in serum-free cell culture medium. Remove the medium from the cells and add the probe solution. Incubate for 30 minutes at 37 °C.

  • Wash: Remove the probe solution and wash the cells three times with pre-warmed PBS or Live Cell Imaging Solution to remove extracellular probe.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope equipped with a DAPI filter set (or appropriate filters for ~370 nm excitation and ~450 nm emission).

    • Acquire images from both the normoxic and hypoxic cell populations using identical imaging parameters (e.g., exposure time, laser power, gain).

  • Data Analysis:

    • Qualitative: Observe the dramatic increase in fluorescence intensity in the hypoxic cells compared to the minimal fluorescence in the normoxic control cells.

    • Quantitative: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell in both populations. Calculate the fold-change in signal to quantify the probe's response.

Troubleshooting and Key Considerations

  • Low Coupling Efficiency: Ensure anhydrous solvents are used for the activation step if possible, as the EDC/NHS intermediates are moisture-sensitive.[8] Verify the pH of all buffers.

  • High Background Signal (Normoxia): Incomplete quenching can be an issue. The purity of the initial scaffold is paramount. Ensure purification steps effectively remove any fluorescent impurities.

  • No Signal (Hypoxia): Confirm that the chosen cell line expresses sufficient levels of nitroreductase enzymes under hypoxic conditions. Some cell lines may require longer induction times.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure times to minimize cell stress and phototoxicity during live-cell imaging.

Conclusion

The Methyl 2-(3-nitropyridin-2-ylamino)acetate scaffold is a powerful and highly adaptable platform for the rational design of activatable biological probes. By leveraging the intrinsic fluorescence of the 2-aminopyridine core and the quenching properties of a bioreducible nitro group, researchers can create sensitive tools for studying complex biological phenomena like hypoxia. The straightforward derivatization chemistry described herein opens the door to conjugating this responsive unit to a wide range of targeting moieties, enabling highly specific and localized biological sensing.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Seely, G. R. (1966). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 70(1), 27-33. Retrieved from [Link]

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 6, 169. Retrieved from [Link]

  • Khan, F., & Lee, Y. (2018). Luminescent Probe Based Techniques for Hypoxia Imaging. Molecules, 23(10), 2585. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions. Chemical Society Reviews, 43(1), 78-88. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Retrieved from [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyridin-2-ylamine. PubChem. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • PubMed. (2012). Nitroanilines as quenchers of pyrene fluorescence. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method. Google Patents. Retrieved from

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. Retrieved from [Link]

  • PubMed. (2001). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Gold Lab at NMSU. (n.d.). Bioorthogonal Reactivity. Gold Lab at NMSU. Retrieved from [Link]

  • Bio-Techne. (n.d.). Hypoxia Detection: Markers, Monitoring, Kits & Resources. Bio-Techne. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Soft Matter. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Retrieved from [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. Retrieved from [Link]

  • MDPI. (2022). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Pyranine Fluorescence Quenching for the Characterization of Solutions. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Biodegradable and switchable near-infrared fluorescent probes for hypoxia detection. Materials Chemistry Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins. PMC. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Dissolving Methyl 2-(3-nitropyridin-2-ylamino)acetate for Experimental Use

Abstract This document provides a detailed protocol and best-practice guidelines for the dissolution of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a compound of interest for researchers in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and best-practice guidelines for the dissolution of Methyl 2-(3-nitropyridin-2-ylamino)acetate, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of specific solubility data for this compound, this guide emphasizes a systematic approach to solvent selection and stock solution preparation. The protocol is designed to ensure the integrity of the compound and the reproducibility of experimental results, while prioritizing laboratory safety. We will cover key physicochemical considerations, preliminary solubility testing, and step-by-step instructions for preparing solutions suitable for a range of biological and chemical assays.

Introduction: Understanding the Compound

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a heterocyclic compound featuring a pyridine ring, a nitro group, and an aminoacetate moiety. The presence of the polar nitro group and the ester functionality, combined with the aromatic pyridine core, suggests a moderate to low solubility in aqueous solutions and a higher affinity for organic solvents.[1] Aromatic nitro compounds are significant in synthetic organic chemistry and often serve as intermediates in the creation of more complex molecules.[2] The pyridine scaffold is a well-established pharmacophore in numerous biologically active compounds, exhibiting a wide array of activities including anticancer and antimicrobial effects.[3][4][5]

Given the structural alerts from related compounds, such as 2-amino-3-nitropyridine and 2-methyl-3-nitropyridine, appropriate safety measures should be taken.[6][7] These related compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[6][7] Therefore, handling of Methyl 2-(3-nitropyridin-2-ylamino)acetate should be performed in a well-ventilated area, and personal protective equipment (PPE) is mandatory.

Pre-dissolution Checklist & Safety Precautions

Prior to handling the compound, ensure the following:

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) are essential.

  • Ventilation: Work in a certified chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.

  • Solvent Purity: Employ high-purity, anhydrous grade solvents to prevent compound degradation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Recommended Solvents and Preliminary Solubility Testing

Based on the chemical structure and common practices for similar heterocyclic compounds in biological research, the following solvents are recommended for initial solubility testing.

Table 1: Recommended Solvents for Initial Solubility Assessment

SolventRationaleCommon Use in Assays
Dimethyl Sulfoxide (DMSO) High polarity, aprotic. Known to dissolve a wide range of organic compounds.Widely used for in vitro biological assays.[9]
Ethanol (EtOH) Protic solvent with moderate polarity.Often used in biological assays and as a co-solvent.[10]
Dichloromethane (DCM) Non-polar, aprotic solvent.Useful for chemical reactions and extractions.[9]
Methanol (MeOH) Polar, protic solvent.Can be a good alternative to ethanol.
Protocol for Small-Scale Solubility Testing

This preliminary test will help determine the most suitable solvent and an approximate concentration range.

  • Weigh Compound: Accurately weigh approximately 1-2 mg of Methyl 2-(3-nitropyridin-2-ylamino)acetate into a small, clean glass vial.

  • Initial Solvent Addition: Add a small, measured volume of the first test solvent (e.g., 100 µL of DMSO).

  • Observation and Mixing: Vortex the vial for 30-60 seconds. Visually inspect for complete dissolution. Gentle heating (up to 40°C) in a water bath or with a heat gun can be applied to aid dissolution, but be cautious of potential compound degradation.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the mixing and observation step.

  • Record Observations: Note the volume of solvent required to achieve complete dissolution. This will provide an estimate of the compound's solubility in that solvent.

  • Repeat for Other Solvents: Repeat steps 1-5 for each of the recommended solvents to identify the most effective one.

Step-by-Step Protocol for Stock Solution Preparation

The following protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Adjust the calculations based on your desired concentration.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh Compound transfer 2. Transfer to Vial weigh->transfer add_solvent 3. Add Solvent transfer->add_solvent vortex 4. Vortex Vigorously add_solvent->vortex sonicate 5. Sonicate (if needed) vortex->sonicate if needed heat 6. Gentle Warming (optional) sonicate->heat if needed aliquot 7. Aliquot heat->aliquot store 8. Store Properly aliquot->store

Caption: Workflow for preparing a stock solution of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Detailed Steps:
  • Calculate Required Mass:

    • First, determine the molecular weight (MW) of Methyl 2-(3-nitropyridin-2-ylamino)acetate (C₈H₉N₃O₄).

    • C: 12.01 g/mol * 8 = 96.08 g/mol

    • H: 1.008 g/mol * 9 = 9.072 g/mol

    • N: 14.01 g/mol * 3 = 42.03 g/mol

    • O: 16.00 g/mol * 4 = 64.00 g/mol

    • Total MW = 211.18 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) * Volume (L) * MW ( g/mol )

      • Mass (g) = 0.010 mol/L * 0.001 L * 211.18 g/mol = 0.00211 g = 2.11 mg

  • Weigh and Transfer:

    • Accurately weigh 2.11 mg of the compound and carefully transfer it to a sterile, appropriate-sized vial (e.g., a 1.5 mL or 2 mL microcentrifuge tube or glass vial).

  • Add Solvent:

    • Based on your preliminary solubility testing, add 1 mL of the chosen solvent (e.g., DMSO) to the vial.

  • Dissolution:

    • Vortex the vial vigorously for 1-2 minutes until the compound is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a water bath (not exceeding 40°C) to aid dissolution. Avoid excessive heat to prevent degradation.

  • Aliquot and Store:

    • Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles which can lead to compound degradation.

    • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be confirmed.

Troubleshooting

  • Compound crashes out of solution: This may occur if the compound's solubility limit is exceeded or if the stock solution is added to an aqueous buffer too quickly.

    • Solution: Try preparing a more dilute stock solution. When diluting into an aqueous medium, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing.

  • Precipitate forms in the freezer: This could be due to the solvent freezing or the compound's low solubility at colder temperatures.

    • Solution: Before use, allow the aliquot to thaw completely at room temperature and vortex to ensure the compound is redissolved. If the precipitate persists, gentle warming and sonication may be necessary.

Conclusion

This application note provides a comprehensive and logical framework for the dissolution of Methyl 2-(3-nitropyridin-2-ylamino)acetate. By following the outlined procedures for safety, preliminary testing, and stock solution preparation, researchers can confidently prepare this compound for their experiments, ensuring consistency and reliability in their results.

References

  • (Note: This is for a related compound and should be used for general guidance on handling nitro-pyridine derivatives).

  • (Note: Provides general safety information for handling pyridine compounds).

  • (Note: Provides handling information for a related pyridine compound).

  • (Note: A close structural analog, providing relevant safety and handling information).

  • PMC - NIH.

  • ResearchGate.

  • Royal Society of Chemistry.

  • Benchchem.

  • CymitQuimica.

  • ResearchGate.

  • MST.edu.

  • PMC - NIH.

  • Chemistry LibreTexts.

  • ResearchGate.

  • Organic & Biomolecular Chemistry (RSC Publishing).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Welcome to the technical support center for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important synthetic intermediate.

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a key building block in the synthesis of various pharmaceutical compounds, including the anti-trypanosomal drug Nifurtimox[1]. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-nitropyridine and methyl glycinate. While seemingly straightforward, this reaction is often plagued by low yields and side product formation. This guide will address common challenges and provide evidence-based solutions to enhance your synthetic success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my SNAr reaction between 2-chloro-3-nitropyridine and methyl glycinate. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in this SNAr reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

1. Inadequate Activation of the Pyridine Ring: The SNAr reaction mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring. The rate-determining step is typically the formation of the Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is crucial for the reaction to proceed.

  • Role of the Nitro Group: The nitro group at the 3-position is an essential electron-withdrawing group (EWG) that activates the pyridine ring for nucleophilic attack. Its position meta to the leaving group at C-2 is not as activating as an ortho or para placement. However, the inherent electron-deficient nature of the pyridine ring itself contributes to activation[2].

  • Leaving Group Efficacy: The nature of the leaving group at the 2-position significantly impacts reactivity. The general trend for leaving group ability in SNAr reactions is F > Cl > Br > I. While 2-chloro-3-nitropyridine is commonly used, switching to 2-fluoro-3-nitropyridine can substantially increase the reaction rate and yield[3][4]. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack[5].

2. Suboptimal Reaction Conditions:

  • Solvent Choice: Polar aprotic solvents are highly recommended for SNAr reactions as they can effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive[6]. Protic solvents, like alcohols, can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and hindering the reaction[6][7].

Solvent TypeExamplesSuitability for SNArRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHighly Recommended Stabilizes the Meisenheimer complex without deactivating the nucleophile.[6]
Polar Protic Water, Ethanol, MethanolNot RecommendedCan decrease nucleophile reactivity through hydrogen bonding.[6]
Non-polar Toluene, HexaneNot RecommendedPoor solubility of reactants and inability to stabilize charged intermediates.
  • Base Selection: A base is required to deprotonate the methyl glycinate, generating the more nucleophilic amino anion, and to neutralize the HCl or HF formed during the reaction. An inadequate or inappropriate base can lead to low yields.

    • Weak bases (e.g., K₂CO₃, NaHCO₃) may not be strong enough to sufficiently deprotonate the glycine ester, resulting in a low concentration of the active nucleophile.

    • Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃, Et₃N) are often preferred. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as organic-soluble bases that also act as acid scavengers. Potassium carbonate (K₂CO₃) is a solid base that can be effective, particularly at elevated temperatures[8][9].

  • Temperature: SNAr reactions often require heating to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring[10]. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 70-120 °C) can significantly improve the rate and yield[11].

Troubleshooting Workflow:

troubleshooting_low_yield start Low or No Yield check_reagents Verify Starting Material Purity & Identity (NMR, LC-MS) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO, CH3CN) check_conditions->sub_solvent sub_base Is the base appropriate? (e.g., K2CO3, Et3N, NaH) sub_solvent->sub_base Yes action_solvent Switch to DMF or DMSO sub_solvent->action_solvent No sub_temp Is the temperature sufficient? (Consider heating to 70-120°C) sub_base->sub_temp Yes action_base Use a stronger, non-nucleophilic base (e.g., K2CO3, Et3N) sub_base->action_base No sub_leaving_group Is the leaving group optimal? (Consider 2-Fluoro-3-nitropyridine) sub_temp->sub_leaving_group Yes action_temp Increase reaction temperature sub_temp->action_temp No action_leaving_group Use 2-Fluoro-3-nitropyridine instead of 2-Chloro sub_leaving_group->action_leaving_group No end_goal Improved Yield sub_leaving_group->end_goal Yes action_solvent->end_goal action_base->end_goal action_temp->end_goal action_leaving_group->end_goal

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction produces the desired product, but it's contaminated with significant side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in this synthesis. Understanding their origin is key to suppression.

Potential Side Reactions:

  • Disubstitution: The product, Methyl 2-(3-nitropyridin-2-ylamino)acetate, still possesses a secondary amine. This amine can act as a nucleophile and react with another molecule of 2-chloro-3-nitropyridine, leading to a disubstituted byproduct. This is more likely if the concentration of the electrophile is high or if the reaction is run for an extended period at high temperatures.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, especially under basic conditions and at elevated temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Reaction at the Nitro Group: While less common under these conditions, strong nucleophiles can sometimes displace a nitro group, particularly if it is in an activated position[12][13]. However, in this substrate, the halide is a much better leaving group.

  • Polymerization/Degradation: At very high temperatures or in the presence of strong bases, the starting materials or product may degrade or polymerize, leading to a complex mixture of impurities.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess of the methyl glycinate (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the 2-halo-3-nitropyridine, which can minimize the chance of disubstitution.

  • Maintain Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the ester. Drying the solvent over molecular sieves and ensuring the base is anhydrous can be beneficial.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the starting 2-halo-3-nitropyridine is consumed to prevent the formation of disubstitution products and degradation. Avoid excessive heating.

  • Purification: Column chromatography on silica gel is typically the most effective method for purifying the final product from unreacted starting materials and side products. A gradient elution system, for example, with ethyl acetate and hexane, is often successful.

side_reactions Start 2-Chloro-3-nitropyridine + Methyl Glycinate DesiredProduct Methyl 2-(3-nitropyridin-2-ylamino)acetate Start->DesiredProduct Desired S_NAr Reaction Degradation Degradation Products Start->Degradation Excessive Heat/Base Disubstitution Disubstitution Product DesiredProduct->Disubstitution Reacts with another 2-Chloro-3-nitropyridine Hydrolysis Carboxylic Acid (from Ester Hydrolysis) DesiredProduct->Hydrolysis Presence of H₂O, Base

Caption: Potential side reactions in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use methyl glycinate hydrochloride directly? A1: Yes, but you must use at least two equivalents of base. One equivalent is needed to neutralize the hydrochloride salt to form the free amine, and a second equivalent is needed to facilitate the SNAr reaction by deprotonating the free amine and neutralizing the generated acid (e.g., HCl). Using a pre-neutralized solution of methyl glycinate (the free base) is often a cleaner approach.

Q2: What is the best starting material: 2-chloro- or 2-fluoro-3-nitropyridine? A2: 2-Fluoro-3-nitropyridine is generally the superior substrate for SNAr reactions due to the high electronegativity of fluorine, which makes the C-2 position more electrophilic and increases the reaction rate[3][4]. Although it may be more expensive, its higher reactivity can lead to better yields, shorter reaction times, and milder conditions, potentially offsetting the initial cost.

Q3: My reaction seems to stall. What should I do? A3: If the reaction stalls, first verify that your reagents are pure and your conditions are anhydrous. If everything seems correct, a modest increase in temperature is the most common solution. If you are using a weaker base like K₂CO₃, switching to a stronger base like NaH (if your solvent is compatible, e.g., THF, DMF) could also drive the reaction to completion.

Q4: How do I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between the starting materials and the product (e.g., 30-50% ethyl acetate in hexane). The product, being more polar than the starting 2-halo-3-nitropyridine but typically less polar than methyl glycinate, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS is an excellent tool.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Fluoro-3-nitropyridine (1.0 eq)

  • Methyl glycinate hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add methyl glycinate hydrochloride (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable slurry.

  • Add 2-fluoro-3-nitropyridine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 2-fluoro-3-nitropyridine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane) to afford the pure Methyl 2-(3-nitropyridin-2-ylamino)acetate.

References

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Table]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of M-1, 11 and M-2 and M-3 by direct ring opening or nucleophilic attack of water and hydrolysis/ rearrangement of the hydroxylamine intermediate formed by a two-step reduction of nifurtimox. [Diagram]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. [Diagram]. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 2-(3-Nitropyridin-2-ylamino)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity Against Trypanosoma cruzi of New Analogues of Nifurtimox. Retrieved from [Link]

  • PubChem. (n.d.). Nifurtimox. Retrieved from [Link]

  • MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Welcome to the technical support guide for Methyl 2-(3-nitropyridin-2-ylamino)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-(3-nitropyridin-2-ylamino)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common challenges, ensuring the integrity and purity of your final compound.

Section 1: Understanding the Chemistry & Potential Impurities

The successful purification of any compound begins with a thorough understanding of its synthesis and the potential impurities that can arise. Methyl 2-(3-nitropyridin-2-ylamino)acetate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide (commonly chloride) from 2-chloro-3-nitropyridine by the amino group of a glycine ester, typically in the presence of a base.[1][2][3][4][5]

Core Reaction Scheme

Caption: Typical SNAr synthesis pathway.

This seemingly straightforward reaction can generate a number of impurities that complicate downstream purification. Awareness of these species is the first step in designing an effective purification strategy.

Table 1: Profile of Common Impurities
Impurity NameStructureOriginTypical Removal Strategy
2-Chloro-3-nitropyridine(Starting Material)Unreacted starting material from incomplete reaction.Column chromatography.
Methyl Glycinate(Starting Material)Excess or unreacted starting material.Aqueous work-up (washes with water or mild acid).
2-(3-nitropyridin-2-ylamino)acetic acid(Hydrolysis Product)Hydrolysis of the methyl ester, often during aqueous work-up if conditions are too basic or acidic for extended periods.Aqueous work-up (basic wash), or column chromatography.
Bis-addition Product(Side Product)Reaction of the product with another molecule of 2-chloro-3-nitropyridine at the secondary amine.Column chromatography.

Section 2: General Purification & Troubleshooting Workflow

A robust purification strategy is multi-step, involving initial bulk impurity removal followed by fine polishing. The diagram below outlines a validated workflow. Each stage presents unique challenges, which are addressed in the subsequent troubleshooting guide.

Caption: A validated workflow for purification and troubleshooting.

Section 3: Troubleshooting Guide (Question & Answer)

This section addresses specific issues encountered during the purification workflow.

Issue 1: Low Yield or Emulsion Formation During Aqueous Work-up

  • Q: My organic layer recovery is poor after the aqueous extraction, and I'm seeing a thick emulsion at the interface. What's causing this and how do I fix it?

  • A: This is a common issue when purifying amine-containing compounds.

    • Causality: The secondary amine in your product has amphiphilic properties, acting like a surfactant that stabilizes emulsions between the organic and aqueous layers. Additionally, if the pH of the aqueous layer is not carefully controlled, your product can be partially protonated (at low pH) or the ester hydrolyzed (at high pH), leading to its loss in the aqueous phase.

    • Immediate Solution: To break an existing emulsion, add a saturated solution of sodium chloride (brine).[6] The high ionic strength of the brine will "salt out" the organic components, disrupting the emulsion and forcing your product into the organic layer. Gentle swirling, rather than vigorous shaking, during extraction can also prevent emulsion formation.

    • Preventative Measure: During the work-up, ensure the pH is maintained in a neutral range (pH 6-8) to keep the product in its neutral, more organosoluble form.[7] Use a separating funnel with a wide bore stopcock for better separation control.

Issue 2: Poor Separation During Column Chromatography

  • Q: My product and a key impurity (likely unreacted 2-chloro-3-nitropyridine) are co-eluting on the column. How can I improve the resolution?

  • A: Achieving good separation is critical and depends almost entirely on the solvent system (mobile phase) and the column packing (stationary phase).

    • Causality: The polarity of your product is similar to that of the unreacted chlorinated starting material. Standard solvent systems may not provide sufficient selectivity.

    • Solution - Solvent System Optimization: The key is to find a solvent system where the difference in affinity for the silica gel is maximized.

      • Systematic TLC Analysis: Before running the column, systematically test various solvent systems using TLC. A good target is to find a system that gives your product an Rf value of ~0.3 and maximizes the separation (ΔRf) from the impurity.

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution is highly recommended. Start with a low-polarity mobile phase to elute the non-polar impurities first (e.g., 100% Hexane), then gradually increase the polarity to elute your product.

    • Data-Driven Solvent Selection:

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Elution OrderSuitability
9:1LowElutes non-polar impurities like 2-chloro-3-nitropyridine.Good for starting a gradient.
7:3MediumProduct should start to move off the baseline.Ideal Rf (~0.3) for the product may be in this range.
1:1HighElutes the product and more polar impurities.Use this polarity towards the end of the gradient.

Issue 3: Product Degradation on Silica Gel

  • Q: My recovery from the column is low, and I'm seeing new, more polar spots on my TLC plates from the collected fractions. Is my product degrading?

  • A: Yes, this is a strong possibility.

    • Causality: Standard silica gel is slightly acidic (pH ~4-5). This acidic surface can catalyze the hydrolysis of the methyl ester group to the corresponding carboxylic acid, which will then remain strongly adsorbed to the silica and be difficult to elute. The nitro group can also interact with the acidic silica.

    • Solution - Deactivate the Silica: To prevent degradation, neutralize the silica gel. This can be done in two ways:

      • Mobile Phase Additive: Add a small amount of a volatile base, such as triethylamine (TEA), to your eluent (typically 0.1-1% v/v).[6] The TEA will neutralize the acidic sites on the silica gel, protecting your product.

      • Pre-treating the Silica: Prepare a slurry of the silica gel in your starting eluent containing 1% TEA, and pack the column with this slurry. This ensures the entire stationary phase is neutralized before your compound is loaded.

Issue 4: Purified Product is a Persistent Oil and Fails to Crystallize

  • Q: After chromatography, my product is a clean but viscous oil that won't solidify. How can I induce crystallization?

  • A: The inability to crystallize is often due to high purity (which can inhibit nucleation) or the presence of trace amounts of solvent or impurities that act as "crystal poisons."

    • Causality: The final traces of chromatography solvents (like ethyl acetate) or a minor, structurally similar impurity can disrupt the formation of a stable crystal lattice.

    • Solutions:

      • High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C).

      • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). Use a spatula to scratch the inside of the flask while swirling the mixture. This mechanical energy can induce nucleation, and the solvent will wash away any remaining non-polar impurities, often resulting in the formation of a solid powder.

      • Recrystallization from a Binary Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a poor solvent (e.g., hexane) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the growth of high-quality crystals.[3]

Section 4: Standard Operating Protocols (SOPs)

SOP 1: Protocol for Flash Column Chromatography (10g Scale)

  • Column Preparation:

    • Select a glass column appropriate for the scale (e.g., 40mm diameter for 10g of crude material).

    • Prepare a slurry of silica gel (~200g) in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 9:1 + 0.5% TEA).

    • Pack the column by pouring the slurry and allowing it to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product (10g) in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add ~20g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent, collecting fractions.

    • Monitor the fractions by TLC. A typical TLC system is Hexane:Ethyl Acetate (7:3), visualized under UV light (254 nm).

    • Gradually increase the solvent polarity (e.g., to 8:2, then 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Pooling:

    • Analyze all fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

SOP 2: Protocol for Recrystallization

  • Solvent Selection: Choose a solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Hexane) where the compound is soluble in one solvent when hot, and insoluble in the other.

  • Dissolution: Place the purified, oily, or semi-pure solid product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and heat gently with swirling until the solid is fully dissolved.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexane) dropwise until a persistent cloudiness appears. Add one or two more drops of the "good" solvent to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance and stability of pure Methyl 2-(3-nitropyridin-2-ylamino)acetate?

    • A: The pure compound is typically a pale yellow to orange solid, depending on the crystalline form. It is generally stable at room temperature when protected from light and moisture. Long-term storage should be in a cool, dark, and dry place.

  • Q: Which analytical techniques are essential to confirm the purity and identity of my final product?

    • A: A combination of techniques is required for full validation:

      • ¹H and ¹³C NMR: To confirm the chemical structure and identify any structural impurities.[8]

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • HPLC: To determine the purity with high accuracy (e.g., >98%).[8][9]

      • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

  • Q: My ¹H NMR spectrum shows a broad singlet that integrates to 1H. What is this?

    • A: This is very likely the N-H proton of the secondary amine. Its chemical shift can vary depending on the solvent and concentration. It often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Welcome to the technical support resource for Methyl 2-(3-nitropyridin-2-ylamino)acetate (CAS No. 57461-53-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 2-(3-nitropyridin-2-ylamino)acetate (CAS No. 57461-53-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios based on the compound's structural features and established principles for related chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Methyl 2-(3-nitropyridin-2-ylamino)acetate?

For long-term stability, it is recommended to store Methyl 2-(3-nitropyridin-2-ylamino)acetate in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] For optimal preservation of purity, storage in a desiccator at 2-8°C is advisable. While not always explicitly required for all related compounds, some safety data sheets for similar molecules recommend storage under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[2]

Q2: Can this compound be stored at room temperature for short periods?

For short-term use, such as during the course of an experiment, storing the compound at ambient temperature is generally acceptable. However, it is crucial to minimize exposure to light, humidity, and heat. Always ensure the container is properly sealed after each use.

Q3: What are the primary degradation pathways I should be concerned about?

Based on its chemical structure, which includes a nitro-substituted pyridine ring, a secondary amine, and a methyl ester, the following degradation pathways are plausible:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Oxidation: The aminopyridine ring system can be sensitive to oxidation.[4] The secondary amine linkage could also be a site for oxidative degradation.

  • Photodegradation: Many nitro-aromatic compounds exhibit sensitivity to UV and visible light, which can catalyze degradation through radical mechanisms.

Q4: Is Methyl 2-(3-nitropyridin-2-ylamino)acetate compatible with common laboratory solvents and reagents?

This compound should be considered incompatible with strong oxidizing agents and strong acids.[5][6] Reactions with strong bases could lead to the hydrolysis of the ester functionality. When preparing solutions, it is best to use anhydrous, high-purity solvents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., darkening) Oxidative degradation or exposure to light.Store the compound under an inert atmosphere and in an amber vial or a light-blocking container.
Inconsistent experimental results Partial degradation of the compound, leading to lower effective concentration and potential interference from degradation products.Verify the purity of the compound using an appropriate analytical method (see Purity Assessment Protocol). Use a fresh, properly stored batch if degradation is confirmed.
Poor solubility in non-polar solvents Potential hydrolysis of the methyl ester to the more polar carboxylic acid.Check the pH of your solutions. Avoid acidic or basic conditions if hydrolysis is not desired. Confirm the identity of the material using techniques like NMR or mass spectrometry.

Visualizing Potential Degradation

The following diagram illustrates the key functional groups on Methyl 2-(3-nitropyridin-2-ylamino)acetate that are susceptible to degradation.

G A Methyl 2-(3-nitropyridin-2-ylamino)acetate B Ester Hydrolysis (Acid/Base Catalyzed) A->B C Oxidation (Amino & Pyridine) A->C D Photodegradation (Nitro Group) A->D

Caption: Potential degradation pathways for Methyl 2-(3-nitropyridin-2-ylamino)acetate.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of Methyl 2-(3-nitropyridin-2-ylamino)acetate and detect the presence of degradation products.

Materials:

  • Methyl 2-(3-nitropyridin-2-ylamino)acetate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions (example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm and 320 nm (or a photodiode array detector for full spectrum analysis)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Protocol 2: Workflow for Investigating Compound Instability

This workflow outlines the steps to take if you suspect your sample of Methyl 2-(3-nitropyridin-2-ylamino)acetate has degraded.

G A Inconsistent Experimental Results Observed B Assess Purity of Current Stock (e.g., via HPLC, TLC) A->B C Is Purity >95%? B->C D Troubleshoot Experimental Procedure C->D Yes E Procure a New Batch of Compound C->E No F Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas) C->F No G Implement Corrected Storage Protocol F->G

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Ukawa, K., Ishiguro, T., Kuriki, H., & Nohara, A. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin, 33(10), 4432-4437. doi: 10.1248/cpb.33.4432

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 2-(3-Nitropyridin-2-ylamino)acetate. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Al-Zahrani, M. A., Al-Ghamdi, A. A., Al-Ghamdi, S. A., & El-Gazzar, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. doi: 10.3390/molecules27113439
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.
  • University of Babylon. (n.d.). Pyridines. Retrieved from [Link]

  • Gucky, T., & Eltsov, O. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. doi: 10.3390/ph16050692
  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). Nitropyridines: Synthesis and reactions. Acta Chemica Scandinavica, 53, 141-149.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(3-nitropyridin-2-ylamino)acetate

Here is the technical support center for "Overcoming low solubility of 'Methyl 2-(3-nitropyridin-2-ylamino)acetate' in assays". Welcome to the technical support guide for "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for "Overcoming low solubility of 'Methyl 2-(3-nitropyridin-2-ylamino)acetate' in assays".

Welcome to the technical support guide for "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (CAS: 57461-53-7). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during in-vitro and in-vivo experimentation. As Senior Application Scientists, we have compiled this guide to provide both foundational understanding and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why does "Methyl 2-(3-nitropyridin-2-ylamino)acetate" exhibit low solubility in aqueous assay buffers?

A1: The limited aqueous solubility of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" is rooted in its molecular structure. The molecule contains a planar pyridine ring system, which can lead to strong crystal lattice packing, making it difficult for water molecules to solvate and dissolve the solid compound.[1] While it possesses polar functional groups like the nitro group and the secondary amine, the overall molecule has significant hydrophobic character. Such challenges are common, with estimates suggesting that over 70% of new chemical entities in development pipelines are poorly water-soluble.[2]

Q2: What are the primary consequences of poor solubility in my experiments?

A2: Unaddressed solubility issues can severely compromise your experimental results. The primary consequences include:

  • Underestimation of Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to artificially high IC50 or EC50 values.[3]

  • Poor Data Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to high variability and unreliable data.[3]

  • False Negatives: A potentially active compound may appear inactive simply because it did not reach the necessary concentration to elicit a biological response.

  • Assay Interference: Undissolved particles can interfere with optical-based assay readings (e.g., absorbance, fluorescence, luminescence) by scattering light.

Troubleshooting & Optimization Strategies

This section provides a systematic approach to overcoming the solubility limitations of "Methyl 2-(3-nitropyridin-2-ylamino)acetate". We recommend following these strategies sequentially.

Q3: What is the foundational step for working with a poorly soluble compound like this?

A3: The foundational step is the correct preparation of a high-concentration stock solution in an appropriate organic solvent. This stock solution is then serially diluted into the final aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for this purpose due to its ability to dissolve a wide range of polar and non-polar compounds.[4][5]

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weighing: Accurately weigh a small amount of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (e.g., 1-5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock, typically between 10-50 mM. Start with a lower concentration to ensure complete dissolution.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, gentle warming in a water bath (30-40°C) or brief sonication can be applied.[3]

  • Visual Inspection: Hold the vial against a light source to visually confirm that no solid particles or haziness remain. The solution should be perfectly clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do next?

A4: This is a common issue known as "compound dropout." The key is to ensure the final concentration of the organic solvent (co-solvent) in the assay is kept to a minimum, as high concentrations can be toxic to cells or inhibit enzyme activity. The general troubleshooting workflow is to first optimize the co-solvent concentration and then explore pH modification if necessary.

G start Start: Compound precipitates in aqueous buffer stock_check Is DMSO stock clear and fully dissolved? start->stock_check cosolvent Optimize Co-solvent (e.g., DMSO) concentration stock_check->cosolvent Yes fail Consider Advanced Formulation (e.g., Cyclodextrins, Surfactants) stock_check->fail No, Re-prepare stock ph_mod Explore pH Modification cosolvent->ph_mod Precipitation persists success Proceed with Assay cosolvent->success Soluble ph_mod->success Soluble ph_mod->fail Precipitation persists

Caption: Decision workflow for troubleshooting compound precipitation.

Strategy 1: Co-solvent Optimization

The goal is to use the lowest percentage of co-solvent that maintains solubility while not interfering with the assay.

  • Best Practice: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.1% - 0.5%. Some robust assays may tolerate up to 1%. It is critical to run a solvent tolerance control experiment to determine the maximum allowable percentage for your specific assay.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypeTypical Max. Assay Conc.Notes
DMSO Aprotic, polar0.1% - 1.0%Most common; can affect cell membranes at higher concentrations.[5]
Ethanol Protic, polar0.1% - 1.0%Can be a substrate for some enzymes (e.g., ADH); generally more volatile.
PEG 400 Polymer1% - 5%Can significantly enhance solubility but also increases viscosity.
Strategy 2: pH Modification

The structure of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" contains two basic nitrogen atoms: one in the pyridine ring and the secondary amine linker. These sites can be protonated in acidic conditions. According to Le Châtelier's principle, protonating the molecule creates a charged species (a salt), which is generally more soluble in aqueous media.[6][7] Therefore, lowering the pH of your assay buffer may significantly increase the compound's solubility.

G cluster_0 Higher pH (e.g., 7.4) cluster_1 Lower pH (e.g., < 6.0) Neutral R-NH-R' (Neutral) Less Soluble Protonated R-NH₂⁺-R' (Protonated) More Soluble Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Effect of pH on the ionization and solubility of a weak base.

Protocol 2: pH-Adjusted Solubility Testing
  • Prepare Buffers: Prepare a series of your primary assay buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5). Ensure the buffering capacity is sufficient to maintain the target pH after compound addition.

  • Dilution Test: Prepare your highest desired final concentration of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" in each of the prepared buffers. Ensure the final DMSO concentration is constant across all samples.

  • Incubation & Observation: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Assessment: Visually inspect for any signs of precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Assay Compatibility Check: Crucially, you must verify that altering the pH does not negatively impact your biological target's activity or the assay's performance. Run control experiments at each pH value.

Q5: What if the above methods are insufficient or incompatible with my assay?

A5: If co-solvents and pH modification are not viable, more advanced formulation strategies can be employed. These typically involve encapsulating the compound to increase its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water. Sulfobutylether β-cyclodextrin (SBE-β-CD) is a common example used to solubilize drugs.[4][8]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate poorly soluble compounds. This is often used but requires careful validation as surfactants can interfere with biological membranes and proteins.[8]

  • Lipid-Based Formulations: For in-vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[2]

These advanced methods require significant formulation development and validation to ensure they do not introduce artifacts into your experimental system.

Summary & Key Takeaways

Effectively addressing the low solubility of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" is critical for generating reliable and reproducible data.

  • Start with the Basics: Always begin by ensuring your DMSO stock solution is fully dissolved.

  • Optimize Co-solvents: Keep the final DMSO concentration as low as possible (ideally ≤0.5%) and validate its compatibility with your assay.

  • Leverage pH: The compound's basic nature makes pH modification a powerful and often successful strategy. Always confirm that the altered pH does not affect your assay's biology.

  • Consider Advanced Formulations: If simpler methods fail, explore excipients like cyclodextrins, but be prepared for extensive validation.

By systematically applying these troubleshooting principles, you can successfully navigate the challenges posed by the low aqueous solubility of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" and unlock its full potential in your research.

References
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Monash University. [Link]

  • Kramer, S. F., & Flynn, G. L. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679–1684. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Ohta, M., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(12), 2739–2748. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Side Products in the Synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Welcome to our dedicated technical support guide for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are utili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. In this guide, we will delve into the common side products encountered during this nucleophilic aromatic substitution (SNAr) reaction, providing troubleshooting advice and detailed analytical guidance to help you optimize your synthetic protocols, ensure the purity of your target compound, and streamline your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate?

The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the primary amine of methyl glycinate acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of a 2-substituted-3-nitropyridine, usually 2-chloro-3-nitropyridine. The strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring for this nucleophilic attack, facilitating the displacement of the leaving group (e.g., chloride).

Q2: I am observing a low yield of my desired product. What are the likely causes?

Low yields can often be attributed to the formation of side products. The most common culprits include the hydrolysis of the starting material or product, and over-reaction of the product with the starting electrophile. Incomplete reaction due to insufficient reaction time or temperature can also be a factor. Careful monitoring of the reaction by techniques like TLC or LC-MS is crucial to determine the optimal reaction time.

Q3: My final product is difficult to purify. What are the common impurities I should be looking for?

Common impurities include unreacted starting materials (2-chloro-3-nitropyridine and methyl glycinate), as well as side products such as 2-hydroxy-3-nitropyridine, the bis-substituted product, and the hydrolyzed carboxylic acid derivative of the target molecule. These impurities can have similar polarities, making chromatographic purification challenging.

Troubleshooting Guide: Identification and Mitigation of Side Products

Issue 1: Presence of a More Polar Impurity by TLC/LC-MS

Possible Cause A: Hydrolysis of the Starting Material

If your reaction is run in the presence of water, or if the solvent is not sufficiently anhydrous, the starting material, 2-chloro-3-nitropyridine, can undergo hydrolysis to form 2-hydroxy-3-nitropyridine. This side product is often more polar than the desired product.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 2-hydroxy-3-nitropyridine (C₅H₄N₂O₃, MW: 140.10 g/mol ).[1][2]

  • ¹H NMR: The ¹H NMR spectrum of 2-hydroxy-3-nitropyridine will show characteristic shifts for the pyridine ring protons.[3][4]

Troubleshooting and Mitigation:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Solvent Choice: Select aprotic solvents that are less prone to hydrolysis.

Possible Cause B: Hydrolysis of the Product's Ester Group

The methyl ester of the desired product can be hydrolyzed to the corresponding carboxylic acid, 2-(3-nitropyridin-2-ylamino)acetic acid, especially under basic or acidic conditions if water is present. This carboxylic acid is significantly more polar than the ester.

Identification:

  • MS: Look for a molecular ion peak corresponding to the mass of 2-(3-nitropyridin-2-ylamino)acetic acid.

  • ¹H NMR: The characteristic singlet for the methyl ester protons (around 3.7 ppm) will be absent, and a broad singlet for the carboxylic acid proton will appear at the downfield region of the spectrum.

  • IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid.

Troubleshooting and Mitigation:

  • Control of pH: If a base is used to scavenge the acid produced during the reaction (e.g., HCl from 2-chloropyridine), use a non-nucleophilic, sterically hindered base to minimize ester hydrolysis.

  • Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Mild Reaction Conditions: Employing milder reaction conditions, such as lower temperatures, can reduce the rate of hydrolysis.[5]

Issue 2: Presence of a Less Polar Impurity by TLC/LC-MS

Possible Cause: Over-reaction/Bis-substitution

The product, Methyl 2-(3-nitropyridin-2-ylamino)acetate, still possesses a secondary amine that can act as a nucleophile. It can react with another molecule of 2-chloro-3-nitropyridine to form a bis-substituted byproduct. This impurity is typically less polar than the desired product.

Identification:

  • MS: Look for a molecular ion peak that corresponds to the addition of a second 3-nitropyridin-2-yl group to the desired product.

  • ¹H NMR: The NMR spectrum will be more complex. The integration of the aromatic protons will be higher relative to the acetate protons compared to the desired product.

Troubleshooting and Mitigation:

  • Stoichiometry Control: Use a slight excess of the nucleophile (methyl glycinate) relative to the electrophile (2-chloro-3-nitropyridine). This will favor the formation of the mono-substituted product.

  • Slow Addition: Add the 2-chloro-3-nitropyridine slowly to the solution of methyl glycinate. This maintains a high concentration of the primary amine relative to the electrophile throughout the reaction, minimizing the chance of the product reacting further.

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the primary amine's reaction over the less reactive secondary amine of the product.

Experimental Protocols for Side Product Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 330 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: 2-(3-nitropyridin-2-ylamino)acetic acid (most polar) -> 2-hydroxy-3-nitropyridine -> Methyl 2-(3-nitropyridin-2-ylamino)acetate -> Bis-substituted product (least polar).

Protocol 2: Sample Preparation for NMR and MS Analysis of Impurities

  • If possible, isolate the impurity through preparative HPLC or careful column chromatography.

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis.

  • For MS analysis, dissolve a small amount of the impurity in a suitable solvent (e.g., methanol, acetonitrile) and analyze by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Data Presentation

Compound Potential Side Product Typical Cause Relative Polarity (TLC/RP-HPLC)
2-hydroxy-3-nitropyridineHydrolysis of starting materialPresence of waterMore Polar
2-(3-nitropyridin-2-ylamino)acetic acidHydrolysis of product esterPresence of water and acid/baseMost Polar
Bis(3-nitropyridin-2-yl)aminoacetate derivativeOver-reaction of productExcess electrophile, high temperatureLess Polar

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions A 2-Chloro-3-nitropyridine C Methyl 2-(3-nitropyridin-2-ylamino)acetate (Desired Product) A->C + Methyl Glycinate D 2-Hydroxy-3-nitropyridine A->D + H2O (Hydrolysis) B Methyl Glycinate E Bis-substituted Product C->E + 2-Chloro-3-nitropyridine (Over-reaction) F 2-(3-nitropyridin-2-ylamino)acetic acid C->F + H2O (Ester Hydrolysis)

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_polar More Polar Impurity Analysis cluster_nonpolar Less Polar Impurity Analysis start Low Yield or Impure Product check_polarity Analyze by TLC/LC-MS Identify relative polarity of impurity start->check_polarity more_polar More Polar Impurity check_polarity->more_polar Present less_polar Less Polar Impurity check_polarity->less_polar Present no_impurity Reaction Incomplete check_polarity->no_impurity Absent check_hydrolysis_sm Check for MW of 2-hydroxy-3-nitropyridine more_polar->check_hydrolysis_sm check_bis Check for MW of bis-substituted product less_polar->check_bis check_hydrolysis_prod Check for MW of acid product & loss of Me ester signal check_hydrolysis_sm->check_hydrolysis_prod No is_hydrolysis_sm Hydrolysis of Starting Material check_hydrolysis_sm->is_hydrolysis_sm Yes is_hydrolysis_prod Hydrolysis of Product check_hydrolysis_prod->is_hydrolysis_prod Yes solution_sm Solution: Use anhydrous conditions is_hydrolysis_sm->solution_sm solution_prod Solution: Control pH, mild work-up is_hydrolysis_prod->solution_prod is_bis Over-reaction check_bis->is_bis Yes solution_bis Solution: Excess nucleophile, slow addition is_bis->solution_bis

Caption: A logical workflow for troubleshooting side products.

References

  • SpectraBase. 2-Hydroxy-3-nitro-pyridine - Optional[1H NMR] - Spectrum. [Link]

  • NIST. 2-Hydroxy-3-nitropyridine. In NIST Chemistry WebBook. [Link]

  • Majireck, M. M., et al. (2024).
  • El-borai, M. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4438.
  • Reddy, T. J., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(12), 3054-3057.
  • Benchchem.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(3), 309.
  • PubChem. 3-Nitro-2(1H)-pyridinone. [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3183.
  • NIH. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2735.
  • ResearchGate.
  • Google Patents.
  • NIH. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein Journal of Organic Chemistry, 9, 1036-1042.
  • RSC Publishing. Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: Investigation of remote steric control over olefin binding. Dalton Transactions, (16), 3145-3158.
  • ResearchGate. ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines.
  • ResearchGate.
  • Wordpress. SNAr Reaction in Common Molecular Solvents Under Pressure.
  • WuXi Biology.
  • Wikipedia.
  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 65(1), 387-406.
  • ResearchGate.
  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(19), 3531.
  • Morressier.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Nitropyridine Synthesis

Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing nitropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing nitropyridine derivatives. Nitropyridines are pivotal building blocks in the creation of a vast array of bioactive molecules and advanced materials.[1][2] However, their synthesis is often fraught with challenges, including low reactivity of the pyridine ring, poor regioselectivity, and the potential for hazardous, exothermic reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when undertaking nitropyridine synthesis.

Q1: Why is the direct nitration of pyridine so challenging compared to benzene?

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene.[3] This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. Furthermore, under the strongly acidic conditions required for nitration (e.g., using a mixture of nitric and sulfuric acids), the basic nitrogen atom is protonated. This places a positive charge on the ring, further deactivating it towards attack by the electrophilic nitronium ion (NO₂⁺). Consequently, direct nitration of pyridine requires harsh conditions, such as high temperatures, and often results in very low yields of the desired product, primarily 3-nitropyridine.[3][4]

Q2: What are the primary strategies for synthesizing the main isomers of nitropyridine?

Due to the challenges of direct nitration, different strategies are employed to synthesize the main isomers:

  • 3-Nitropyridine: While direct nitration under harsh conditions is one route, a more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. This intermediate then rearranges, upon treatment with a bisulfite solution, to yield 3-nitropyridine. This pathway is not a direct electrophilic aromatic substitution but proceeds through a[1][5] sigmatropic shift.[4][6]

  • 4-Nitropyridine: The most common and effective method for synthesizing 4-nitropyridine is to start with pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated to furnish 4-nitropyridine.[3][7]

  • 2-Nitropyridine: The synthesis of 2-nitropyridine is less straightforward. One approach involves the diazotization of 2-aminopyridine followed by treatment with sodium nitrite in the presence of a copper catalyst (Sandmeyer reaction). Another method is the direct oxidation of 2-aminopyridine with a suitable oxidizing agent.

Q3: I'm observing significant amounts of dinitrated products. How can I improve the selectivity for mono-nitration?

Over-nitration is a common problem, especially with substituted pyridines that may be more activated than the parent ring. To favor mono-nitration, consider the following adjustments:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration, thereby favoring the mono-nitrated product.[3]

  • Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[3]

  • Slow Addition of the Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps to maintain a low concentration of the active nitrating species at any given time.[3]

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. The reaction should be quenched once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.[3]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of Nitrated Product

A low or negligible yield is a frequent frustration in pyridine nitration. The following decision tree can help diagnose and solve the issue.

low_yield start Low/No Yield check_conditions Are reaction conditions harsh enough? start->check_conditions check_reagents Are nitrating agents fresh and potent? check_conditions->check_reagents Yes increase_temp Action: Increase temperature and/or reaction time. check_conditions->increase_temp No use_stronger_acid Action: Use fuming H₂SO₄ or oleum. check_conditions->use_stronger_acid No check_activation Is the pyridine ring sufficiently activated? check_reagents->check_activation Yes prepare_fresh Action: Prepare fresh nitrating mixture. check_reagents->prepare_fresh No use_n_oxide Action: Consider using the pyridine N-oxide variant. check_activation->use_n_oxide No

Caption: Troubleshooting low yield in nitropyridine synthesis.

  • Causality: The deactivated nature of the pyridine ring often requires forcing conditions. If the temperature is too low or the reaction time too short, the activation energy for the reaction may not be overcome. Similarly, the strength of the acid catalyst is crucial for generating a sufficient concentration of the nitronium ion. The potency of nitric acid can degrade over time, and using fresh reagents is critical. For highly deactivated substrates, an alternative synthetic route, such as through the corresponding N-oxide, may be necessary.

Problem 2: Poor Regioselectivity in Substituted Pyridine Nitration

Achieving the desired isomer in the nitration of a substituted pyridine can be challenging. The directing effects of the existing substituent(s) and the inherent reactivity of the pyridine ring positions must be considered.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂): These groups activate the ring and direct the incoming nitro group to the ortho and para positions relative to themselves. However, the strong deactivating effect of the ring nitrogen still disfavors substitution at the 2- and 6-positions. Thus, for a 3-substituted pyridine with an EDG, nitration is likely to occur at the 2-, 4-, and 6-positions, with the outcome often being a mixture of isomers. For 2-aminopyridine, nitration typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[8]

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -CN, -NO₂): These groups further deactivate the ring and direct the incoming electrophile to the meta position relative to themselves.

Troubleshooting Strategies for Regioselectivity:

Observed Issue Potential Cause Recommended Action
Formation of undesired isomers Competing directing effects of substituents and the ring nitrogen.- Blocking Groups: Temporarily introduce a bulky group to block a more reactive position. - Alternative Synthetic Routes: Consider a multi-step synthesis that builds the desired substitution pattern, such as a dearomatization-rearomatization strategy for meta-nitration.[1][9] - Change the Nitration Method: The regiochemical outcome can sometimes be altered by changing the nitrating agent and conditions (e.g., from mixed acid to N₂O₅/NaHSO₃).
Low yield of the target isomer Steric hindrance from a bulky substituent near the target position.- Optimize Reaction Temperature: Lowering the temperature may increase selectivity by favoring the thermodynamically more stable product. - Use a Different Catalyst: In some cases, changing the acid catalyst can influence the steric environment around the substrate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of key nitropyridine isomers.

Protocol 1: Synthesis of 4-Nitropyridine N-oxide

This protocol is a reliable method for producing the precursor to 4-nitropyridine.

Materials:

  • Pyridine N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20°C.[5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.[5]

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to the addition funnel and add it dropwise to the heated pyridine N-oxide over 30 minutes. The internal temperature will initially drop.[7]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[5][7]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a large beaker.

  • Neutralization: Slowly and carefully add a saturated solution of Na₂CO₃ in portions until the pH of the mixture is 7-8. Vigorous foaming will occur. A yellow solid should precipitate.[7]

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from acetone.[5]

Expected Yield: ~80-85%

protocol_1 start Start prep_nitrating_mix Prepare Nitrating Mix (HNO₃/H₂SO₄) start->prep_nitrating_mix add_nitrating_mix Dropwise Addition of Nitrating Mix prep_nitrating_mix->add_nitrating_mix heat_n_oxide Heat Pyridine N-Oxide to 60°C heat_n_oxide->add_nitrating_mix heat_reaction Heat to 125-130°C for 3 hours add_nitrating_mix->heat_reaction workup Quench on Ice & Neutralize with Na₂CO₃ heat_reaction->workup isolate Filter and Wash Solid Product workup->isolate purify Recrystallize from Acetone isolate->purify end 4-Nitropyridine N-oxide purify->end

Caption: Workflow for the synthesis of 4-Nitropyridine N-oxide.

Protocol 2: Synthesis of 3-Nitropyridine via Dinitrogen Pentoxide

This method avoids the harsh conditions of direct nitration with mixed acids.

Materials:

  • Pyridine

  • Dinitrogen Pentoxide (N₂O₅)

  • Dichloromethane (CH₂Cl₂) or Nitromethane (CH₃NO₂)

  • Sodium Bisulfite (NaHSO₃)

  • Methanol (CH₃OH)

  • Water

Procedure:

  • Reaction with N₂O₅: Dissolve pyridine in dichloromethane or nitromethane. Add dinitrogen pentoxide to the solution and stir. A slurry will form as the N-nitropyridinium salt precipitates.[6]

  • Bisulfite Treatment: Pour the resulting slurry into a solution of sodium bisulfite dissolved in a 3:1 mixture of methanol and water.[6]

  • Reaction: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-nitropyridine can be purified by column chromatography or recrystallization.

Expected Yield: ~77% for pyridine.[4]

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous due to the use of strong acids, oxidizing agents, and the often exothermic nature of the reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber).[10][11]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[11]

  • Temperature Control: Use an ice bath to control the temperature during the preparation of the nitrating mixture and the initial stages of the reaction to prevent thermal runaway.

  • Quenching: Quenching the reaction mixture by pouring it onto ice should be done slowly and carefully, as this process can be highly exothermic.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to your institution's safety guidelines.

Data Summary: A Comparative Overview

The following table provides a summary of typical reaction conditions and yields for different nitropyridine synthesis methods. Note that optimal conditions can vary based on the specific substrate.

Target Product Method Key Reagents Typical Temperature Typical Yield Reference
3-Nitropyridine Direct NitrationKNO₃ / fuming H₂SO₄330°C6%[1]
3-Nitropyridine N₂O₅ MethodN₂O₅, NaHSO₃Room Temperature77%[4]
4-Nitropyridine From Pyridine N-oxideHNO₃ / H₂SO₄125-130°C83% (two steps)[12]
2-Amino-5-nitropyridine Nitration of 2-AminopyridineH₂SO₄ / HNO₃58°C91.67%[13]
meta-Nitropyridines Dearomatization-RearomatizationTBN, TEMPO, HCl70°C63-87%[1][9]

References

  • Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.
  • Studer, A., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.
  • Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). University of Bremen.
  • Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Bakke, J. M. (2005). Nitropyridines: Synthesis and reactions.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
  • Bakke, J. M. (2004). Nitropyridines, Their Synthesis and Reactions. Semantic Scholar.
  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. (2025). BenchChem.
  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions.
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. (2025). BenchChem.
  • Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols. (2025). BenchChem.
  • 2-Amino-5-nitropyridine 4214-76-0 wiki. (n.d.). Guidechem.
  • Ochiai, E., & Arima, K. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Scribd.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Process for preparation of nitropyridine derivatives. (2010).
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • 2-Amino-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. (n.d.).
  • de Lescure, L., et al. (n.d.).
  • Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.
  • Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines Through Oxazino Azines. JACS.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
  • Synthesis of 3-nitropyridine (III). (n.d.).
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • Nitration of 4-acetyl-pyridine. (2024). Reddit.
  • Frontier, A. (2026).
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? (2013). Quora.
  • Purification: How To. (n.d.). University of Rochester.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). YouTube.

Sources

Troubleshooting

Technical Support Center: Methyl 2-(3-nitropyridin-2-ylamino)acetate

Welcome to the technical support resource for Methyl 2-(3-nitropyridin-2-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 2-(3-nitropyridin-2-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust, field-tested solutions to common challenges.

Table of Contents

  • Compound Overview & Stability Profile

  • Troubleshooting Guide: Common Experimental Issues

    • Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

    • Issue 2: Loss of Parent Compound Signal or Decreased Purity Over Time

    • Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Frequently Asked Questions (FAQs)

    • What are the most likely degradation pathways for this molecule?

    • How can I prevent the degradation of my sample?

    • What analytical techniques are best for monitoring the stability of this compound?

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study Workflow

    • Protocol 2: Sample Preparation for Stability Analysis

  • References

Compound Overview & Stability Profile

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a substituted nitropyridine derivative. Its structure contains several functional groups that are susceptible to chemical degradation under common laboratory conditions. The primary points of instability are the ester linkage, which is prone to hydrolysis, and the nitro group, which can be reduced. Understanding these liabilities is crucial for accurate experimental design and data interpretation.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Symptom: You observe new, unexpected peaks in your chromatogram when analyzing a sample of Methyl 2-(3-nitropyridin-2-ylamino)acetate, and the area of your main peak has decreased.

Probable Cause: This is a classic sign of chemical degradation. The molecule is likely breaking down into one or more new chemical entities. Based on its structure, the most probable initial degradation products are the result of ester hydrolysis or nitro group reduction.

Troubleshooting Steps & Scientific Rationale:

  • Hypothesize Degradation Products:

    • Hydrolysis Product (DP1): The most common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid: 2-(3-nitropyridin-2-ylamino)acetic acid . This reaction is catalyzed by acidic or basic conditions. Even neutral water can cause slow hydrolysis over time.

    • Reduction Product (DP2): If your experimental conditions include reducing agents (e.g., certain biological media, metallic contaminants), the nitro group (-NO₂) can be reduced to an amino group (-NH₂), forming Methyl 2-(3-aminopyridin-2-ylamino)acetate .

  • Confirm Identity using Mass Spectrometry (MS):

    • Analyze your sample using LC-MS.

    • Calculate the expected molecular weights of the parent compound and the hypothesized degradation products (DP1 and DP2).

    • Compare the observed m/z values in your mass spectrum with the calculated values. A match provides strong evidence for the identity of the unknown peak.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Parent Compound C₈H₉N₃O₄211.0593212.0666
DP1 (Hydrolysis Product) C₇H₇N₃O₄197.0436198.0509
DP2 (Reduction Product) C₈H₁₁N₃O₂181.0851182.0924
  • Investigate the Cause:

    • Check pH of Solutions: Was the compound dissolved in an acidic or basic buffer? If so, this is the likely cause of hydrolysis. For future experiments, use a buffer system closer to neutral pH (6-7.5) if the compound's use allows.

    • Review Reagents: Did any of your reagents have reducing properties? For example, dithiol-containing reagents like DTT can reduce nitro groups.

    • Storage Conditions: Was the sample stored in solution at room temperature for an extended period? Aqueous solutions will slowly hydrolyze over time.

Issue 2: Loss of Parent Compound Signal or Decreased Purity Over Time

Symptom: You prepare a stock solution of known concentration, but upon re-analysis after a few days, the concentration appears to be lower, or the purity as determined by HPLC has decreased.

Probable Cause: This indicates inherent instability of the compound under your specific storage conditions (solvent, temperature, light exposure).

Troubleshooting Steps & Scientific Rationale:

  • Solvent Selection: Protic solvents, especially water and methanol, can participate in hydrolysis. If possible, consider preparing stock solutions in aprotic solvents like DMSO or acetonitrile. These should be stored under anhydrous conditions.

  • Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures.

    • Recommendation: Store stock solutions at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

  • Light Exposure: Nitropyridine compounds can be susceptible to photodecomposition.

    • Recommendation: Protect solutions from light by using amber vials or by wrapping standard vials in aluminum foil.

  • Perform a Preliminary Stability Study: Dissolve the compound in your intended solvent and store aliquots at different temperatures (e.g., -20°C, 4°C, room temperature). Analyze the purity at set time points (e.g., 0, 24, 48, 72 hours) to determine the optimal storage conditions.

Issue 3: Inconsistent Results in Biological or Chemical Assays

Symptom: You are getting high variability in your assay results, or the compound's activity seems to decrease in older preparations of your assay plates or solutions.

Probable Cause: The compound is likely degrading in your assay medium. The parent compound and its degradation products will have different chemical properties and, therefore, different biological activities and potencies.

Troubleshooting Steps & Scientific Rationale:

  • Assess Stability in Assay Buffer: Incubate the compound in your final assay buffer under the exact assay conditions (temperature, pH, light) but without cells or other reacting agents. Analyze samples by HPLC or LC-MS at various time points (e.g., 0, 1, 2, 4, 24 hours) to quantify the rate of degradation.

  • Consider the Degradation Products:

    • The hydrolysis product (DP1) is more polar and will have different cell permeability and target-binding characteristics.

    • The reduction product (DP2) has a new amino group, which can dramatically alter its pharmacological profile.

  • Mitigation Strategy:

    • If degradation is rapid, prepare fresh solutions of the compound immediately before each experiment.

    • Minimize the pre-incubation time of the compound in aqueous/protic buffers.

    • If possible, adjust the pH of the assay medium to a range where the compound is more stable, without affecting the biological system.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on the chemical structure, there are two primary, high-probability degradation pathways under common laboratory conditions.

  • Pathway A: Hydrolysis. This is an acid or base-catalyzed cleavage of the methyl ester bond to form 2-(3-nitropyridin-2-ylamino)acetic acid and methanol. This is often the most significant degradation pathway in aqueous solutions.

  • Pathway B: Reduction. The nitro group is an electrophilic functional group that is susceptible to chemical or biological reduction to form an amino group. This is common in the presence of reducing agents or in certain biological systems.

G cluster_main Methyl 2-(3-nitropyridin-2-ylamino)acetate Degradation cluster_A Pathway A cluster_B Pathway B Parent Parent Compound (Methyl 2-(3-nitropyridin-2-ylamino)acetate) DP1 DP1: Hydrolysis Product (2-(3-nitropyridin-2-ylamino)acetic acid) Parent->DP1 H₂O (Acid/Base Catalyzed) DP2 DP2: Reduction Product (Methyl 2-(3-aminopyridin-2-ylamino)acetate) Parent->DP2 [H] (Reducing Conditions)

Caption: Primary degradation pathways of the parent compound.

Q2: How can I prevent the degradation of my sample?

A2: A multi-faceted approach is required:

  • Storage of Solids: Store the solid compound in a desiccator at low temperature (e.g., 4°C or -20°C) and protected from light.

  • Stock Solutions: Prepare concentrated stock solutions in a dry, aprotic solvent like anhydrous DMSO or acetonitrile. Store these stocks at -80°C in small, single-use aliquots.

  • Working Solutions: Prepare aqueous working solutions fresh from the stock immediately before use. Avoid storing dilute aqueous solutions for any length of time.

  • pH Control: Maintain the pH of aqueous solutions in the neutral range (6.0-7.5) whenever possible, as both strongly acidic and basic conditions will accelerate hydrolysis.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: The gold standard for stability monitoring is High-Performance Liquid Chromatography (HPLC) , preferably coupled with a Mass Spectrometer (LC-MS) .

  • HPLC with UV detection allows for the separation and quantification of the parent compound and its degradation products. A stability-indicating method should be developed where all potential degradation products are well-resolved from the parent peak.

  • LC-MS provides the molecular weight information necessary to identify the unknown peaks, confirming whether they correspond to expected degradation products like the hydrolyzed acid or the reduced amine.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the primary degradation products under various stress conditions.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Incubate for 24-72h) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare solutions of Parent Compound in appropriate solvent (e.g., 1 mg/mL) Acid Acidic (e.g., 0.1 M HCl, 60°C) Base Basic (e.g., 0.1 M NaOH, RT) Oxidative Oxidative (e.g., 3% H₂O₂, RT) Thermal Thermal (e.g., 60°C in solution) Photo Photolytic (e.g., ICH light exposure) Control Control (Solvent only, RT, dark) Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by LC-MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Compare Compare chromatograms of stressed vs. control samples Analyze->Compare Identify Identify degradation peaks and determine their m/z Compare->Identify Pathway Propose degradation pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of Methyl 2-(3-nitropyridin-2-ylamino)acetate at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature.

    • Control: Add an equal volume of water. Keep at room temperature, protected from light.

  • Time Points: Take aliquots from each vial at T=0, 2, 8, and 24 hours.

  • Quenching/Neutralization: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by a reverse-phase HPLC method with MS detection. Monitor the disappearance of the parent peak and the appearance of new peaks.

Protocol 2: Sample Preparation for Stability Analysis

Objective: To prepare samples for routine stability testing with minimal induced degradation.

  • Use Calibrated Equipment: Ensure balances and pipettes are accurately calibrated.

  • Solvent Choice: Use high-purity, HPLC-grade anhydrous solvents (e.g., DMSO, acetonitrile) for stock solutions.

  • Weighing: Weigh the solid compound in a controlled environment with low humidity.

  • Dissolution: Dissolve the solid in the chosen aprotic solvent to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution using brief vortexing or sonication.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber glass vials and store at -80°C.

  • Working Solution: On the day of the experiment, thaw one aliquot. Perform serial dilutions into the final aqueous buffer immediately before adding to the assay system. Do not store the diluted aqueous solution.

References

  • Albini, A., & Fagnoni, M. (2004). Handbook of Preparative Photochemistry. Wiley-VCH. (This is a general reference for the photolability of nitroaromatic compounds). URL: [Link]

Optimization

Technical Support Center: Crystallization of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Welcome to the technical support center for the crystallization of Methyl 2-(3-nitropyridin-2-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Methyl 2-(3-nitropyridin-2-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. Drawing upon fundamental principles of physical chemistry and extensive experience in small molecule crystallization, this resource provides in-depth troubleshooting in a practical question-and-answer format.

The unique molecular structure of Methyl 2-(3-nitropyridin-2-ylamino)acetate, featuring a nitro group, a secondary amine linkage, an ester, and a pyridine ring, presents a specific set of crystallization challenges. The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitro, ester, and pyridine functionalities) can lead to complex intermolecular interactions, potentially resulting in polymorphism, oiling out, or the formation of amorphous solids. This guide will equip you with the knowledge to systematically address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing upon cooling or addition of an anti-solvent. What is happening and how can I fix it?

A1: "Oiling out" or liquid-liquid phase separation, is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, and the solute has a low melting point or strong intermolecular interactions that favor a disordered, liquid-like state over an ordered crystal lattice.

Causality: The high degree of functionalization in Methyl 2-(3-nitropyridin-2-ylamino)acetate can lead to strong solute-solvent interactions. When the solvent environment is changed too rapidly (e.g., fast cooling or rapid addition of an anti-solvent), the molecules may not have sufficient time to orient themselves into a crystal lattice, instead aggregating into a disordered, supercooled liquid.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A programmable bath can be used to cool at a rate of 1-5 °C per hour.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to ensure localized supersaturation is minimized. Consider using a syringe pump for very slow and controlled addition.

    • Vapor Diffusion: This is an excellent technique to avoid oiling out as it generates supersaturation at a very slow and controlled rate. See the protocol below.

  • Modify the Solvent System:

    • Increase Solvent Viscosity: A more viscous solvent can slow down molecular diffusion, providing more time for nucleation and crystal growth.

    • Choose a Different Solvent: The ideal solvent will have moderate solubility for your compound at elevated temperatures and low solubility at lower temperatures. Experiment with different solvents (see Table 1).

  • Lower the Concentration: Starting with a more dilute solution can sometimes prevent the system from reaching the supersaturated region where oiling out occurs.

Experimental Protocol: Vapor Diffusion for Crystallization

This technique is highly effective for compounds prone to oiling out.

  • Dissolve your compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).

  • Add a larger volume of an "anti-solvent" (one in which your compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the container and leave it undisturbed. The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

Vapor_Diffusion

Q2: I've obtained a solid, but it appears to be an amorphous powder, not crystalline. How can I promote the formation of single crystals?

A2: The formation of an amorphous solid suggests that nucleation and crystal growth are not well-controlled, leading to a disordered solid state. To obtain single crystals suitable for X-ray diffraction, the goal is to have a small number of nucleation events followed by slow and steady crystal growth.

Causality: Rapid precipitation from a highly supersaturated solution often leads to amorphous material. The complex structure of Methyl 2-(3-nitropyridin-2-ylamino)acetate may also have multiple conformational states, which can hinder the ordered packing required for a crystalline solid.

Troubleshooting Steps:

  • Screen a Wider Range of Solvents: The choice of solvent is critical as it mediates the intermolecular interactions that lead to crystal packing. A systematic solvent screen is highly recommended.

    • Table 1: Suggested Solvents for Crystallization Screening

      Solvent Class Examples Rationale
      Alcohols Methanol, Ethanol, Isopropanol Can form hydrogen bonds, potentially competing with the self-association of your molecule.
      Esters Ethyl acetate A polar aprotic solvent that can interact with the ester and nitro groups.
      Ketones Acetone A polar aprotic solvent.
      Ethers Dioxane, Tetrahydrofuran (THF) Can act as hydrogen bond acceptors.
      Aromatic Toluene Can engage in π-stacking interactions with the pyridine ring.

      | Halogenated | Dichloromethane | A non-polar solvent that may favor different packing arrangements. |

  • Slow Evaporation: This is one of the simplest and most effective methods for growing single crystals.

    Experimental Protocol: Slow Evaporation

    • Dissolve your compound in a suitable solvent to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material (even if it's not a perfect single crystal), you can use it to seed a saturated solution. This bypasses the often-difficult nucleation step.

Q3: My crystallization yield is very low. How can I improve it?

A3: Low yield is a common problem that can often be addressed by optimizing the thermodynamics of your crystallization process.

Causality: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process is complete. This can be due to the choice of solvent, the final temperature, or insufficient crystallization time.

Troubleshooting Steps:

  • Optimize the Solvent/Anti-Solvent System:

    • The ideal solvent for a high-yield cooling crystallization will exhibit a steep solubility curve with respect to temperature.

    • For an anti-solvent crystallization, you want to choose an anti-solvent in which your compound is virtually insoluble.

  • Lower the Final Temperature: Cooling the crystallization mixture to a lower temperature (e.g., 4 °C or -20 °C) will decrease the solubility of your compound in the mother liquor and increase the yield.

  • Increase Crystallization Time: Allow sufficient time for the system to reach equilibrium. Sometimes, crystals will continue to grow over an extended period.

  • Concentrate the Mother Liquor: After filtering off your first crop of crystals, you can often obtain a second crop by concentrating the mother liquor and repeating the crystallization process.

Troubleshooting_Yield

References

  • Crystallization. University of Toronto, Department of Chemistry. [Link]

Troubleshooting

Technical Support Center: Purification of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Welcome to the technical support center for "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (CAS 57461-53-7). This guide is designed for researchers, medicinal chemists, and process development professionals who use this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (CAS 57461-53-7). This guide is designed for researchers, medicinal chemists, and process development professionals who use this compound as a key intermediate, notably in the synthesis of anticoagulants like Dabigatran Etexilate.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common purity challenges and achieve high-quality material for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might be seeing in my crude Methyl 2-(3-nitropyridin-2-ylamino)acetate?

A: Understanding the potential impurities is the first step toward devising an effective purification strategy. Given the standard synthesis route—a nucleophilic aromatic substitution (SNAr) between 2-chloro-3-nitropyridine and methyl glycinate—the impurity profile is typically composed of three main categories.[3][4]

  • Unreacted Starting Materials: The most common impurities are residual 2-chloro-3-nitropyridine and methyl glycinate (or its salt). Their presence usually indicates an incomplete reaction or incorrect stoichiometry.

  • Di-substituted Byproducts: Although sterically hindered, it is possible for a second molecule of 2-chloro-3-nitropyridine to react with the secondary amine product, leading to a tertiary amine impurity. This is more prevalent if the base used is not strong enough or if the reaction is driven too hard (e.g., excessive temperature).

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workup if the pH becomes basic. This results in the formation of 2-(3-nitropyridin-2-ylamino)acetic acid.

The following diagram illustrates the synthetic pathway and the origin of these common impurities.

G SM1 2-Chloro-3-nitropyridine Product Methyl 2-(3-nitropyridin-2-ylamino)acetate (Desired Product) SM1->Product + SM2 Methyl Glycinate SM2->Product + Base Base (e.g., K2CO3) Base->Product + Impurity1 Unreacted SM1 Product->Impurity1 Incomplete Reaction Impurity2 Unreacted SM2 Product->Impurity2 Incomplete Reaction Impurity4 Di-substitution Product Product->Impurity4 Side Reaction Workup Aqueous Workup (Basic pH) Product->Workup Impurity3 Hydrolysis Product (Carboxylic Acid) Workup->Impurity3 Ester Hydrolysis

Caption: Synthesis pathway and common impurity sources.

Q2: My reaction seems complete by TLC, but the isolated product is a dark oil or gummy solid instead of the expected yellow solid. What's happening?

A: This is a frequent issue that often points to problems in the workup and isolation phase rather than the reaction itself.

  • Cause 1: Residual Solvent: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove completely and will leave your product as an oil.

    • Solution: After the main workup, perform a solvent swap. Dissolve the crude material in a volatile solvent like dichloromethane (DCM) or ethyl acetate, wash it again with brine to pull out residual DMF, dry the organic layer thoroughly with MgSO₄ or Na₂SO₄, filter, and re-concentrate. Co-evaporation with a non-polar solvent like toluene can also help remove stubborn solvent traces.

  • Cause 2: Impurity-Induced Crystallization Inhibition: Even small amounts of the impurities mentioned in Q1 can act as "crystallization inhibitors," preventing your product from solidifying. The unreacted starting materials, in particular, can be oily.

    • Solution: Attempt to triturate the crude oil. Add a small amount of a solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). Vigorously stir or sonicate the mixture. This can often wash away the impurities and induce crystallization of the desired product.

Q3: What is the recommended first-pass purification strategy for this compound?

A: For batches with reasonably good crude purity (>85%), recrystallization is the most efficient and scalable first-line purification method. It avoids the time and expense of chromatography. The key is selecting the right solvent.

  • Mechanism: Recrystallization works by dissolving the crude material in a hot solvent and then allowing it to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities behind in the solvent (the "mother liquor").

  • Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For Methyl 2-(3-nitropyridin-2-ylamino)acetate, polar solvents are a good starting point.

Solvent SystemRationale & Comments
Isopropanol (IPA) Often an excellent choice. Good balance of polarity to dissolve the compound when hot while allowing for good recovery upon cooling.
Ethanol / Water A two-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Allow to cool slowly.
Ethyl Acetate / Hexanes Another two-solvent system. Dissolve in hot ethyl acetate and add hexanes until the cloud point is reached. Good for removing more non-polar impurities.[1][5]
Acetone Can be effective, but its high volatility requires careful handling to prevent premature crashing out of the solid.[6]

See the Protocols section below for a detailed step-by-step guide to recrystallization.

Q4: Recrystallization is not improving the purity significantly. What are the next steps?

A: If recrystallization fails, it usually means that the impurities have very similar solubility profiles to your product or that the initial purity is too low (<80%). In this case, the next logical step is flash column chromatography on silica gel.

  • Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent).[7] Your product, being moderately polar, will adhere to the silica, while impurities of different polarities will travel at different rates, allowing for separation.

The following workflow diagram outlines the decision-making process for purification.

G Start Crude Product (Post-Workup) CheckPurity Assess Crude Purity (TLC, 1H NMR) Start->CheckPurity Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Purity > 85%? Chromatography Perform Flash Column Chromatography CheckPurity->Chromatography Purity < 85%? CheckPurity2 Check Purity of Crystals Recrystallize->CheckPurity2 CheckPurity2->Chromatography Purity Not OK? PureProduct Pure Product (>95%) CheckPurity2->PureProduct Purity OK? CheckPurity3 Check Purity of Fractions Chromatography->CheckPurity3 CheckPurity3->PureProduct Fractions Pure? Combine Combine & Recrystallize Impure Fractions CheckPurity3->Combine Fractions Impure? Combine->Chromatography

Caption: Decision workflow for purification strategy.

Q5: How do I choose the right solvent system for column chromatography?

A: The key is to perform Thin Layer Chromatography (TLC) first to find a solvent system (eluent) that gives good separation.

  • Goal: You want an eluent that moves your product spot to a Retention Factor (Rf) of ~0.3-0.4 . The Rf is the distance the spot travels divided by the distance the solvent front travels. An Rf in this range ensures the compound spends enough time on the column to separate from impurities without taking excessively long to elute.

  • Procedure:

    • Spot your crude material on a silica TLC plate.

    • Develop the plate in a chamber with a candidate solvent system.

    • Visualize the spots under a UV lamp (254 nm). Your product and the nitropyridine starting material should be UV active.

    • Adjust the solvent polarity until you achieve the target Rf of ~0.3 and see clear separation between your product spot and any impurity spots.

TLC Eluent System (v/v)PolarityTypical Application
30-50% Ethyl Acetate in Hexanes Low-MediumA good starting point. Increase the percentage of ethyl acetate to increase polarity and lower the Rf.
1-5% Methanol in DCM Medium-HighUse if the compound does not move from the baseline in Ethyl Acetate/Hexanes systems.
Diethyl Ether / Methanol (3:1) HighAn effective system reported for similar compounds, useful for polar impurities.[7]
Q6: I've purified my compound, but I'm unsure of its final purity. What analytical methods are recommended?

A: Relying on a single method can be misleading. A combination of techniques provides the most confidence in your material's quality.[]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for identifying the compound and checking for structurally similar impurities. Integrate the peaks corresponding to your product and compare them to any unidentified peaks. The absence of starting material signals is a key indicator of purity.

  • HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for quantitative purity analysis.[9] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Purity is reported as the area percentage of the main product peak.

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). A broad or depressed melting range is a classic sign of impurity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing strong evidence of its identity.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

This protocol assumes you have chosen Isopropanol (IPA) as your solvent based on preliminary tests.

  • Dissolution: Place your crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of IPA (e.g., 20 mL) and heat the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding small portions of hot IPA until all the solid just dissolves. Adding too much solvent will reduce your final yield.

  • Hot Filtration (Optional but Recommended): If you observe any insoluble particulates (e.g., dust, inorganic salts), perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product using the methods described in Q6.

Protocol 2: Step-by-Step Flash Column Chromatography

This protocol assumes a 40-50% Ethyl Acetate in Hexanes eluent was determined to be optimal by TLC.

  • Column Packing: Select an appropriately sized column for your sample amount (a general rule is 50-100 g of silica per 1 g of crude material). Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 30% EtOAc/Hexanes). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve your crude material in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve your crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel (~2-3x the mass of your crude), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a flash chromatography system or a simple air/nitrogen line with a flow controller). Begin collecting fractions.

  • Gradient Elution (Optional): If impurities are close to your product, you can start with a lower polarity eluent (e.g., 30% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 50% EtOAc/Hexanes) to elute your more polar product.

  • Fraction Monitoring: Monitor the fractions being collected by TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate, develop, and visualize under UV light.

  • Combine and Concentrate: Once you have identified all the fractions containing your pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and confirm its purity and identity using the analytical methods described in Q6.

References

  • The Royal Society of Chemistry.Supporting Information. Dalton Transactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfCavuaxhfsomH8sQvtc6rMYDOmS0N1vhvYYb5O9Z1ia1UYG0RbpMRHLHyBDS2jS3aKYYHRxg9PFJV3QmUuuueSTUfL02b_kkDjbLKYXXhzpCG05TY3yVnAAuMG1krYBVcSvjcJLbMAWGLd6E5_kE5n_f-Z1bbuQ==]
  • MDPI.Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/15/10/1273]
  • MDPI.Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [URL: https://www.mdpi.com/1420-3049/23/12/3295]
  • Google Patents.US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates. [URL: https://patents.google.
  • ACS Omega.Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00750]
  • BOC Sciences.Analytical Services for Purity Determination. [URL: https://www.bocsci.
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  • ResearchGate.An Improved Process for Preparation of Dabigatran Etexilate Mesylate. [URL: https://www.researchgate.
  • MDPI.Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [URL: https://www.mdpi.com/1420-3049/27/17/5725]
  • Asian Journal of Chemistry.An Improved Process for Preparation of Dabigatran Etexilate Mesylate. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=29_5_42]
  • Google Patents.US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates. [URL: https://patents.google.
  • ResearchGate.Two-step synthesis of 2-methyl-3-nitropyridines. [URL: https://www.researchgate.net/figure/Two-step-synthesis-of-2-methyl-3-nitropyridines_fig1_329709230]
  • Amerigo Scientific.Methyl 2-(3-Nitropyridin-2-ylamino)acetate. [URL: https://www.amerigoscientific.
  • Eng.4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 5-methyl pyridine. [URL: https://www.eng-journal.com/index.php/eng/article/view/178]
  • PubMed Central (PMC).Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9458638/]
  • The Royal Society of Chemistry.Supplementary Information. [URL: https://www.rsc.
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  • PubMed Central (PMC).2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200889/]
  • PubMed Central (PMC).Investigation into the Formation of Impurities during the Optimization of Brigatinib. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730704/]
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Optimization

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Methyl 2-(3-nitropyridin-2-ylamino)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers working with Methyl 2-(3-nitropyridin-2-ylamino)acetate. This document addresses common questions regarding the nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with Methyl 2-(3-nitropyridin-2-ylamino)acetate. This document addresses common questions regarding the nuclear magnetic resonance (NMR) spectra of this compound, which often presents shifts that deviate from initial predictions. Our goal is to provide both theoretical explanations and practical, verifiable troubleshooting steps to aid in the accurate structural elucidation of this and similar molecules.

Introduction: The Challenge of a Multifunctional Pyridine

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a substituted pyridine derivative featuring several functionalities in close proximity: a strongly electron-withdrawing nitro group, an amino linker, and an ester moiety. This unique arrangement creates a complex electronic and steric environment that can lead to several non-intuitive NMR phenomena. This guide is structured as a series of frequently asked questions that delve into the root causes of these spectral peculiarities and offer experimental workflows to confirm their origins.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm observing duplicate signals for my methylene (-CH2-) and methyl (-OCH3) protons, and some of the pyridine signals are also doubled. What is happening?

Answer: The observation of duplicate signals for chemically non-equivalent protons is a classic indicator of restricted bond rotation , resulting in the presence of stable conformational isomers, or rotamers, in solution.

Causality: The C2-N bond (between the pyridine ring and the amino nitrogen) is not a simple single bond. Due to resonance delocalization of the nitrogen's lone pair into the electron-deficient nitropyridine ring, this bond possesses significant partial double-bond character.[1][2][3] This restricts free rotation, leading to two distinct and slowly interconverting rotameric forms at room temperature. On the NMR timescale, the instrument detects these two populations as separate species, giving rise to a doubled set of signals for protons in the vicinity of this bond.

G cluster_0 Restricted C-N Bond Rotation mol1 mol1 equilibrium mol1->equilibrium mol2 mol2 equilibrium->mol2 label_rotamer1 Rotamer A label_rotamer2 Rotamer B

Figure 1: Restricted rotation around the C2-N bond leads to two distinct rotamers that can be observed separately by NMR.

Experimental Protocol 1: Confirmation via Variable Temperature (VT) NMR

This experiment is the definitive method to prove the existence of rotamers. By heating the sample, you provide enough thermal energy to increase the rate of rotation around the C-N bond until the two rotamers interconvert faster than the NMR instrument can detect them.

Methodology:

  • Sample Preparation: Prepare a sample of your compound in a high-boiling deuterated solvent such as DMSO-d₆ or Toluene-d₈.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline. Clearly identify the pairs of duplicate signals.

  • Incremental Heating: Increase the spectrometer temperature in 15-20 °C increments. Acquire a full spectrum at each new temperature.

  • Observation: As the temperature rises, you will observe the pairs of signals broadening, moving closer together, and eventually merging into a single, broad peak. This point is called the coalescence temperature .

  • High Temperature Spectrum: Continue heating past coalescence. The single broad peak will sharpen into a single, time-averaged signal, representing the rapid interchange between the two rotameric forms.[2][4]

  • (Optional) Cooling: Cooling the sample back down should reverse the process, confirming the dynamic equilibrium.

Figure 2: Workflow for a Variable Temperature (VT) NMR experiment to confirm dynamic exchange processes like restricted rotation.

Question 2: The N-H proton signal appears as a sharp peak significantly downfield (e.g., > 8.5 ppm). Why isn't it a broad signal, and why is it so deshielded?

Answer: A sharp, downfield N-H signal is a strong indication of intramolecular hydrogen bonding .

Causality: The geometry of the molecule places the N-H proton in close proximity to an oxygen atom of the ortho-nitro group. This allows for the formation of a stable, six-membered intramolecular hydrogen bond.[5][6][7]

  • Downfield Shift: The hydrogen bond deshields the N-H proton. The proton is held within the deshielding cone of the nitro group and its electron density is pulled away by the electronegative oxygen, causing its resonance to shift significantly downfield.

  • Sharp Signal: In a typical amine, the N-H proton undergoes rapid chemical exchange with trace amounts of water or other protic species, which broadens its signal. An intramolecular hydrogen bond "locks" the proton in place, preventing this exchange and resulting in a much sharper, well-defined peak.[6]

G cluster_0 Intramolecular Hydrogen Bond mol mol caption The N-H proton forms a stable six-membered ring with the ortho-nitro group, causing a significant downfield shift and signal sharpening.

Figure 3: Intramolecular hydrogen bond between the amino proton and the nitro group.

Experimental Protocol 2: Distinguishing Intra- vs. Intermolecular H-Bonding

A simple dilution study can definitively prove the hydrogen bond is intramolecular.

Methodology:

  • Initial Spectrum: Prepare a moderately concentrated solution (e.g., ~20 mg in 0.6 mL of CDCl₃) and record the ¹H NMR spectrum, carefully noting the chemical shift of the N-H proton.

  • First Dilution: Dilute the sample 10-fold with additional solvent and acquire another spectrum.

  • Second Dilution: Repeat the 10-fold dilution and acquire a final spectrum.

  • Analysis:

    • No Change in Shift: If the N-H proton's chemical shift remains constant across all concentrations, the hydrogen bond is intramolecular .

    • Upfield Shift: If the N-H proton's chemical shift moves upfield (to a lower ppm value) upon dilution, the interaction is intermolecular , as you are breaking the bonds between molecules by separating them.

Question 3: Why are the aromatic protons on the pyridine ring so far downfield?

Answer: This is due to a combination of strong inductive and anisotropic effects from the substituents.

Causality:

  • Inductive Effects: The nitro group is one of the strongest electron-withdrawing groups.[8][9] It withdraws electron density from the pyridine ring, deshielding the ring protons and shifting them downfield. The ester group also contributes a moderate electron-withdrawing effect.[10]

  • Magnetic Anisotropy: Both the aromatic pyridine ring and the nitro group exhibit significant magnetic anisotropy.[11][12][13] This means they generate their own local magnetic fields. Protons located in the plane of the pyridine ring and near the nitro group fall into a deshielding region of this induced field, which further pushes their chemical shifts downfield. The effect is particularly pronounced for protons ortho and para to the nitro group.

Data Summary: Expected vs. Potentially Observed Shifts
Proton GroupStandard Prediction (Approx. ppm)Plausible Observed Shifts & Rationale
Pyridine H4, H5, H6 7.5 - 9.08.0 - 9.5 ppm. Strong deshielding from -NO₂ group. May appear as two sets of signals due to rotamers.
N-H 5.0 - 8.0 (Broad)> 8.5 ppm (Sharp). Intramolecular H-bonding with -NO₂ group. May show two distinct sharp signals for each rotamer.
-CH₂- (Methylene) 4.0 - 4.5Two distinct signals (e.g., two doublets if coupled to N-H) or one broad signal. Restricted C-N rotation.
-OCH₃ (Methyl) 3.7 - 3.9Two distinct singlets or one broad singlet. Restricted C-N rotation affects its chemical environment.

References

  • Yamaguchi, I. (n.d.). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.
  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. (2025, August 10).
  • IITan. (2020, July 31). NMR Spectroscopy- Chemical Shift | Shielding, Deshielding Effect | Magnetic Anisotropy || By IITan. YouTube.
  • Gilli, G., Gilli, P., & Raos, G. (2023, June 21). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines.
  • NMR studies of substituted pyridines. (n.d.). Sci-Hub.
  • Prakash, J., et al. (n.d.). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. PubMed.
  • Prakash, J., et al. (n.d.). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes | Request PDF. ResearchGate.
  • Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011, February 21). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. PubMed.
  • Hansen, P. E. (n.d.). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC.
  • Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
  • Smoleński, P., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH.
  • Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study | Request PDF. (n.d.). ResearchGate.
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  • Ilovaisky, A. I., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. (n.d.). NIH.
  • Ma, F.-C., et al. (2014, October 15). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed.
  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. (n.d.).
  • Bastrakov, M. A., et al. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • 3. 1H NMR Spectroscopy. (n.d.).
  • Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis.
  • Stare, J., et al. (2023, June 20). Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. MDPI.
  • From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. (2021, November 15). PubMed.
  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.).
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  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
  • Supplemental Information. (n.d.). The Royal Society of Chemistry.
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Nitropyridine-Based IDO1 Inhibitors: A Guide for Researchers

This guide provides an in-depth comparison of Methyl 2-(3-nitropyridin-2-ylamino)acetate and the broader class of nitropyridine derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Methyl 2-(3-nitropyridin-2-ylamino)acetate and the broader class of nitropyridine derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research. We will explore the mechanistic underpinnings of IDO1 inhibition, compare the efficacy of different inhibitor classes through experimental data, and provide detailed protocols for inhibitor validation.

The Significance of IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in cancer immunotherapy.[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[3] Many tumors overexpress IDO1, which creates an immunosuppressive microenvironment through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[3]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[4][5]

By blocking this enzymatic activity, IDO1 inhibitors aim to restore anti-tumor immunity, making them promising candidates for combination therapies with other immunotherapies like checkpoint inhibitors.[2][6]

Mechanism of Action: The Nitropyridine Scaffold

Nitropyridine derivatives represent a class of heterocyclic compounds being investigated for various therapeutic purposes, including the inhibition of key enzymes in oncology. Their mechanism as IDO1 inhibitors typically involves coordination with the heme iron atom at the enzyme's active site, preventing the binding and subsequent oxidation of the natural substrate, L-tryptophan. The specific interactions and binding affinity are dictated by the various substituents on the nitropyridine core.

Focus Molecule: Methyl 2-(3-nitropyridin-2-ylamino)acetate

Methyl 2-(3-nitropyridin-2-ylamino)acetate belongs to this class of compounds. While specific inhibitory data for this exact molecule is not widely published in top-tier journals, its structure suggests a competitive inhibition mechanism. The pyridine nitrogen and the amino group are positioned to interact with the IDO1 active site, while the nitro group and the methyl acetate moiety influence the molecule's electronic properties and spatial orientation within the binding pocket.

The following diagram illustrates the IDO1 pathway and the point of intervention for inhibitors like Methyl 2-(3-nitropyridin-2-ylamino)acetate.

IDO1_Pathway cluster_TME Tumor Microenvironment Trp L-Tryptophan IDO1 IDO1 Enzyme (Overexpressed in Tumor) Trp->IDO1 Substrate Teff_inactive T-Cell Arrest & Apoptosis Trp->Teff_inactive Depletion leads to Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalyzes Kyn->Teff_inactive Promotes Treg_active Regulatory T-Cell (Treg) Activation Kyn->Treg_active Promotes ImmuneEscape Tumor Immune Escape Teff_inactive->ImmuneEscape Treg_active->ImmuneEscape Inhibitor Nitropyridine Inhibitor (e.g., Methyl 2-(3-nitropyridin- 2-ylamino)acetate) Inhibitor->IDO1 INHIBITS

Caption: IDO1 pathway leading to immune suppression and inhibitor action.

Comparative Performance of IDO1 Inhibitors

To contextualize the potential of the nitropyridine scaffold, it is essential to compare its performance metrics against other well-characterized IDO1 inhibitors. While extensive data on Methyl 2-(3-nitropyridin-2-ylamino)acetate is limited, we can analyze representative data for other nitropyridine derivatives and compare them to clinical candidates from different structural classes, such as Epacadostat.

Inhibitor ClassRepresentative CompoundEnzymatic IC50Cellular IC50Selectivity (vs. IDO2/TDO)Mechanism
Nitropyridine Derivative Compound 19[7]~2.0 µM (Urease)¹Not ReportedNot ReportedHeme-coordinating
Amidoxime Derivative Epacadostat (INCB024360)~70 nM[8]~10-19 nM[4][8]>100-fold[9]Reversible, Competitive
Imidazothiazole Derivative Compound 3[10]1.8 µMNot ReportedNot ReportedHeme-coordinating
Naphthoquinone Derivative Compound 5c[1]23 nMNot ReportedHighNot Specified
Irreversible Inhibitor BMS-986205Not ApplicablePotentHighly selective for IDO1Irreversible

¹Data for a nitropyridine derivative as a urease inhibitor is used to illustrate the scaffold's general enzyme inhibitory potential; specific IDO1 data for a range of nitropyridines is sparse in single publications.

Analysis: Epacadostat, a well-studied inhibitor, demonstrates potent low-nanomolar activity in both enzymatic and cellular assays.[4][8] Nitropyridine and imidazothiazole derivatives, based on available literature, show inhibitory activity in the micromolar range, suggesting that the core scaffold is active but requires further optimization to compete with clinical candidates.[10] The high potency of naphthoquinone derivatives highlights the diversity of scaffolds capable of potent IDO1 inhibition.[1]

Experimental Validation: Protocols and Workflow

Accurate and reproducible assessment of inhibitor potency is paramount. Below are standardized, self-validating protocols for characterizing IDO1 inhibitors.

General Experimental Workflow

The logical flow for inhibitor validation proceeds from direct enzyme interaction to a more physiologically relevant cellular context.

Caption: Standard workflow for IDO1 inhibitor characterization.

Protocol 1: Enzymatic IDO1 Inhibition Assay

This method measures the direct inhibition of purified recombinant IDO1 enzyme. The protocol is designed to maintain the enzyme in its active ferrous state and mitigate artifacts.[11]

Rationale: An enzymatic assay provides a clean system to measure the direct interaction between the inhibitor and the target enzyme without the complexities of cellular uptake, metabolism, or efflux. The inclusion of cofactors is critical; ascorbic acid and methylene blue act as a reducing system to keep the heme iron in the active Fe²⁺ state, while catalase is added to remove hydrogen peroxide, which can inhibit IDO1.[11]

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[12]

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Methyl 2-(3-nitropyridin-2-ylamino)acetate) in DMSO, followed by a further dilution in the assay buffer. Ensure the final DMSO concentration is below 1-2% to avoid solvent-induced inhibition.[11]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the diluted inhibitor to wells. Add 25 µL of purified recombinant human IDO1 enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of L-tryptophan substrate solution. The final concentration of L-tryptophan should be close to its Km value.

  • Reaction and Termination: Incubate the plate at 37°C for 30-60 minutes. Terminate the reaction by adding 10 µL of 6.1 N trichloroacetic acid (TCA).[3]

  • Kynurenine Detection: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[3] Centrifuge the plate to pellet precipitated protein.

  • Colorimetric Reading: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (pDMAB) in acetic acid. After a 10-minute incubation, measure the absorbance at 480-492 nm.[3][13]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the inhibitor's ability to block IDO1 activity within a cellular context, providing more physiologically relevant data. The human ovarian cancer cell line SKOV-3 is often used as it endogenously expresses IDO1 upon stimulation.[3][12]

Rationale: A cell-based assay is a crucial secondary screen that accounts for cell permeability, stability, and potential off-target effects of the compound. IDO1 expression is typically low in cell lines and must be induced with interferon-gamma (IFNγ), a key physiological inducer of the enzyme.[3] The endpoint is the measurement of kynurenine secreted into the cell culture medium.

Step-by-Step Methodology:

  • Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3][13]

  • IDO1 Induction and Inhibition: The next day, replace the medium with fresh medium containing a final concentration of 100 ng/mL IFNγ to induce IDO1 expression.[3] Simultaneously, add the test inhibitors at various concentrations.

  • Incubation: Incubate the cells for 48 hours to allow for IDO1 expression and tryptophan catabolism.[13]

  • Supernatant Collection: After incubation, carefully collect 140 µL of the conditioned medium from each well and transfer it to a fresh 96-well plate.[3]

  • Kynurenine Detection: Perform the kynurenine detection steps (TCA precipitation, hydrolysis, and pDMAB reaction) as described in steps 5-7 of the Enzymatic Assay protocol.[3][13]

  • Cell Viability Assay (Self-Validation): In a parallel plate, treat cells with the inhibitor under the same conditions but without IFNγ induction. Assess cell viability using a standard method (e.g., CCK8 or MTT assay) to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[13]

  • Data Analysis: Normalize the kynurenine production to cell viability data. Calculate the cellular IC50 value by plotting the normalized percent inhibition against the inhibitor concentration.

Conclusion and Future Directions

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a representative of the nitropyridine class of compounds with potential as IDO1 inhibitors. While this specific molecule may not be as potent as clinical candidates like Epacadostat, the nitropyridine scaffold remains a valid starting point for medicinal chemistry efforts. Structure-activity relationship (SAR) studies are crucial to optimize this core, potentially by modifying substituents to enhance interactions with key residues like Phe226 and Arg231 in the IDO1 active site.[10]

Future research should focus on synthesizing and testing a broader library of nitropyridine analogues to improve both enzymatic and cellular potency. Furthermore, comprehensive selectivity profiling against IDO2 and TDO is essential to develop compounds with a clean pharmacological profile, ultimately leading to more effective and safer immunotherapeutic agents.

References

  • Technical Support Center: IDO1 Inhibitor Screening and Assay Troubleshooting - Benchchem.
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  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. Molecules.
  • Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors - PubMed. Bioorganic & Medicinal Chemistry.
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  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - Frontiers. Frontiers in Immunology.
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  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC - NIH. Journal of Medicinal Chemistry.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Pharmaceuticals.

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Comparative

A Comparative Guide to Phosphoinositide 3-Kinase (PI3K) Inhibitors Derived from 2-Aminopyridine Scaffolds

For researchers, scientists, and professionals in drug development, the journey from a simple chemical intermediate to a potent and selective therapeutic agent is both challenging and rewarding. This guide delves into th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a simple chemical intermediate to a potent and selective therapeutic agent is both challenging and rewarding. This guide delves into the biological activity of advanced phosphoinositide 3-kinase (PI3K) inhibitors that can be synthesized from scaffolds related to "Methyl 2-(3-nitropyridin-2-ylamino)acetate." While this specific methyl ester primarily serves as a synthetic building block with no significant inherent biological activity, the 2-aminopyridine core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2] This guide will, therefore, focus on a comparative analysis of potent PI3K inhibitors synthesized from such scaffolds, providing objective performance data and the experimental context necessary for informed research decisions.

The Central Role of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Aberrant activation of this pathway, often due to mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a hallmark of numerous human cancers.[3][6] This makes the components of this pathway, especially PI3K, highly desirable targets for pharmacological intervention in oncology.[5][7]

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.[7][8] The development of inhibitors that are either "pan-PI3K" (targeting all four isoforms) or isoform-specific allows for tailored therapeutic strategies depending on the genetic makeup of the tumor.[7][9] For instance, tumors with PIK3CA mutations are often sensitive to p110α-specific inhibitors, while malignancies driven by the loss of the PTEN tumor suppressor may be more responsive to p110β inhibition.[9]

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Comparative Analysis of 2-Aminopyridine-Based PI3K Inhibitors

The 2-aminopyridine scaffold has proven to be a versatile starting point for the development of potent and selective PI3K inhibitors.[1] By modifying the substituents on the pyridine ring and the amino group, medicinal chemists can fine-tune the inhibitory activity and selectivity of the resulting compounds. Below is a comparison of representative PI3K inhibitors built upon this and similar heterocyclic scaffolds.

CompoundTarget(s)IC50 (nM)Key Features & Rationale
MR3278 PI3Kδ30A 2-aminopyridine derivative showing superior PI3Kδ inhibitory activity compared to Idelalisib. It also demonstrates high inhibitory activity against acute myeloid leukemia (AML) cells.[1]
Idelalisib (Zydelig®) PI3Kδ-An FDA-approved PI3Kδ-selective inhibitor used for treating certain hematological malignancies.[4] Serves as a benchmark for PI3Kδ-targeted therapies.
Compound 35 PI3Kα150An imidazo[1,2-a]pyridine derivative identified as a potent PI3Kα inhibitor. It exhibits significant antiproliferative activity against breast cancer cell lines with PIK3CA mutations.[4]
Alpelisib (Piqray®) PI3Kα-An FDA-approved α-specific PI3K inhibitor for certain types of breast cancer.[4] It is a crucial comparator for novel PI3Kα inhibitors.
Copanlisib (Aliqopa®) Pan-PI3K-An FDA-approved pan-PI3K inhibitor with activity against all four Class I isoforms.[4] Useful for treating tumors with heterogeneous PI3K pathway alterations.[9]
Buparlisib (BKM120) Pan-PI3K-A pan-PI3K inhibitor that has been extensively studied in clinical trials.[4] It provides a reference for the efficacy and toxicity profile of pan-PI3K inhibition.[9]

Experimental Methodologies for Assessing PI3K Inhibition

The determination of a compound's inhibitory activity against PI3K isoforms is a critical step in the drug discovery process. Several robust assay formats are available, each with its own advantages.

In Vitro Kinase Assays

These assays directly measure the enzymatic activity of purified PI3K isoforms and the ability of a compound to inhibit this activity.

1. ADP-Glo™ Kinase Assay

This is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[10] The amount of ADP is inversely proportional to the luminescence signal, allowing for the determination of kinase activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.

  • Workflow:

    • Incubate the purified PI3K enzyme with the lipid substrate (e.g., PIP2), ATP, and the test inhibitor.[10]

    • Add ADP-Glo™ Reagent to stop the reaction and remove unused ATP.

    • Add Kinase Detection Reagent to generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

2. AlphaScreen® Assay

This is a bead-based, non-radioactive, homogeneous assay that measures the product of the PI3K reaction, PIP3.[11]

  • Principle: The assay relies on the competition between the PIP3 produced in the enzymatic reaction and a biotinylated PIP3 probe for binding to a GST-tagged PIP3 detector protein. This complex is then captured by streptavidin-coated donor beads and glutathione-coated acceptor beads. When in close proximity, the donor beads excite the acceptor beads, which then emit light. An increase in enzyme-produced PIP3 leads to a decrease in the luminescent signal.[11]

  • Causality: The choice of this assay is often driven by its high sensitivity and suitability for high-throughput screening (HTS) of large compound libraries.[11]

Cell-Based Assays

These assays measure the downstream effects of PI3K inhibition in a cellular context, providing a more physiologically relevant assessment of a compound's activity.

1. Western Blotting for Phospho-AKT

A common method to assess the inhibition of the PI3K pathway is to measure the phosphorylation status of its downstream effector, AKT, at serine 473 (p-AKT Ser473).[12]

  • Protocol:

    • Treat cancer cells (e.g., MCF-7 or T47D, which often have PIK3CA mutations) with the test compound for a specified time.[4]

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for p-AKT (Ser473) and total AKT.

    • Detect the antibody binding using a chemiluminescent or fluorescent secondary antibody.

  • Interpretation: A dose-dependent decrease in the p-AKT/total AKT ratio indicates effective inhibition of the PI3K pathway in cells.[12]

2. Cell Proliferation Assays

These assays determine the effect of the inhibitor on the growth of cancer cell lines.

  • Method: Assays like the MTT or CellTiter-Glo® assay are used to measure cell viability after treatment with the inhibitor over several days.

  • Significance: This provides crucial information on the antiproliferative potency of the compound and its therapeutic potential.[4]

Concluding Remarks

While "Methyl 2-(3-nitropyridin-2-ylamino)acetate" is a valuable synthetic intermediate, its true potential is realized in the more complex and biologically active molecules it helps to create. The 2-aminopyridine scaffold is a cornerstone in the design of novel PI3K inhibitors. By leveraging this structural motif, researchers have successfully developed compounds with high potency and isoform selectivity. A thorough understanding of the comparative biological activities and the experimental methods used for their determination is paramount for the continued advancement of targeted cancer therapies. This guide provides a foundational framework for researchers to navigate this complex and promising area of drug discovery.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (Source: vertexaisearch.cloud.google.com, )
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (Source: PubMed, [Link])

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (Source: Taylor & Francis, [Link])

  • Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. (Source: PubMed, [Link])

  • Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. (Source: Molecular cancer therapeutics, [Link])

  • PI3Kα (p110α/p85) Assay Kit. (Source: BPS Bioscience, [Link])

  • PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms... (Source: ResearchGate, [Link])

  • Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. (Source: NIH, [Link])

  • PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay Kit. (Source: DiscoverX, [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules. (Source: MDPI, [Link])

  • Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. (Source: PubMed, [Link])

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Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of "Methyl 2-(3-nitropyridin-2-ylamino)acetate"

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, "Methyl 2-(3-nitropyridin-2-ylamino)acetate"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (designated herein as Compound X). We will navigate the critical steps from initial target engagement to the elucidation of downstream cellular effects, comparing its performance with established inhibitors. This document emphasizes experimental causality and self-validating protocols to ensure scientific rigor.

Introduction: The Challenge of a Novel Compound

"Methyl 2-(3-nitropyridin-2-ylamino)acetate" (Compound X) is a nitropyridine derivative, a class of compounds known for a wide range of biological activities.[1] The initial challenge with a novel compound like X is the absence of a known mechanism of action. Therefore, a systematic and multi-faceted approach is required to identify its molecular target and validate its biological effects.[2][3] This guide will use a hypothetical scenario where preliminary screening suggests Compound X may target a protein kinase, a common target for anti-cancer therapies.

The Experimental Roadmap: A Multi-Pillar Approach

Our validation strategy is built on three pillars: direct target engagement, downstream pathway modulation, and phenotypic outcomes. This approach ensures a comprehensive understanding of the compound's mechanism of action, from the molecular to the cellular level.

G A Pillar 1: Target Engagement B Pillar 2: Downstream Pathway Analysis A->B C Pillar 3: Phenotypic Assays B->C

Caption: A three-pillar approach to validating the mechanism of action.

Pillar 1: Confirming Direct Target Engagement

The first and most critical step is to confirm that Compound X physically interacts with its putative target protein within the complex environment of the cell.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for this purpose.[6][7][8][9][10]

The Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm).[7][9] By heating cell lysates or intact cells treated with a compound to a range of temperatures, we can assess target engagement by quantifying the amount of soluble (non-denatured) target protein remaining.[10][11]

Experimental Workflow:

G A Treat cells with Compound X or Vehicle B Heat cell aliquots to a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to determine Tm shift D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line expressing the hypothetical target kinase) and grow to 80-90% confluency. Treat cells with Compound X (at various concentrations) or a vehicle control for a specified time.

  • Heating: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: After heating, cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or sonication. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the samples and analyze them by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm in the presence of Compound X indicates target engagement.

Comparative Data:

To put the results for Compound X into context, we will compare it with a known, well-characterized inhibitor of our hypothetical target kinase (e.g., "Known Inhibitor A").

CompoundConcentration (µM)Apparent Tm (°C)Tm Shift (ΔTm)
Vehicle (DMSO)-52.5-
Compound X154.21.7
1058.15.6
Known Inhibitor A155.02.5
1059.57.0

Interpretation: The dose-dependent increase in the melting temperature of the target protein upon treatment with Compound X provides strong evidence of direct binding in the cellular environment. The magnitude of the shift can be compared to that of a known inhibitor to gauge relative potency in target engagement.

Pillar 2: Elucidating Downstream Pathway Modulation

Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction.[12][13] If Compound X inhibits a kinase, we would expect to see a decrease in the phosphorylation of its downstream substrates.

Western Blot Analysis of Phosphorylated Substrates

Principle: This technique allows for the specific detection and quantification of phosphorylated proteins, providing a direct readout of the activity of upstream kinases.

Experimental Workflow:

G A Treat cells with Compound X or Known Inhibitor A B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Probe with antibodies for phosphorylated and total substrate D->E F Quantify band intensities and calculate the ratio of phosphorylated to total protein E->F

Caption: Workflow for analyzing downstream pathway modulation by Western Blot.

Detailed Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of Compound X, Known Inhibitor A, or a vehicle control. After the desired incubation time, wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates and normalize the samples. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Stripping and Reprobing: After detecting the phosphorylated protein, the membrane can be stripped and reprobed with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. The ratio of phospho-protein to total protein is then calculated and plotted against the compound concentration to determine the IC50.[14][15]

Comparative Data:

CompoundConcentration (µM)% Inhibition of Substrate Phosphorylation (IC50)
Compound X0.115%
152%
1095%
IC50 ~1 µM
Known Inhibitor A0.125%
175%
1098%
IC50 ~0.5 µM

Interpretation: A dose-dependent decrease in the phosphorylation of a known downstream substrate confirms that Compound X not only binds to its target but also inhibits its enzymatic activity.[16][17] The calculated IC50 value provides a quantitative measure of its cellular potency, which can be compared to other inhibitors.

Pillar 3: Assessing Phenotypic Outcomes

The final piece of the puzzle is to link the molecular mechanism of action to a relevant cellular phenotype.[18] If the target kinase is involved in cell proliferation, we would expect Compound X to inhibit cell growth.

Cell Proliferation Assay

Principle: Assays such as the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Compound X, Known Inhibitor A, or a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data:

CompoundGI50 (µM)
Compound X2.5
Known Inhibitor A1.2

Interpretation: The ability of Compound X to inhibit cell proliferation is consistent with its inhibition of a kinase involved in cell growth signaling. The GI50 value provides a measure of its phenotypic potency.

Off-Target Effects and Selectivity

A crucial aspect of validating a new compound is to assess its selectivity.[19] Broad-spectrum activity can lead to unwanted side effects.

Kinome Profiling

Principle: Kinome profiling services (e.g., using Kinobeads) can assess the binding of a compound to a large panel of kinases.[20][21][22][23][24] This provides a comprehensive overview of its selectivity.

Hypothetical Kinome Profiling Data for Compound X (1 µM):

Kinase% Inhibition
Hypothetical Target Kinase 92%
Kinase A15%
Kinase B8%
Kinase C2%

Interpretation: If Compound X shows high inhibition of the intended target with minimal inhibition of other kinases, it suggests good selectivity.

Conclusion: A Self-Validating Framework

References

  • Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Drewes, G., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Europe PMC. [Link]

  • Huber, K. V. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]

  • Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Li, Y., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Médard, G., et al. (2015). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. [Link]

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  • Robers, M. R., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

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Comparative

"Methyl 2-(3-nitropyridin-2-ylamino)acetate" efficacy in different cell lines

An In-Depth Guide to Evaluating the Efficacy of Novel Compounds in Cancer Cell Lines: A Case Study with "Methyl 2-(3-nitropyridin-2-ylamino)acetate" As the landscape of cancer research and drug discovery continues to evo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Efficacy of Novel Compounds in Cancer Cell Lines: A Case Study with "Methyl 2-(3-nitropyridin-2-ylamino)acetate"

As the landscape of cancer research and drug discovery continues to evolve, the rapid and robust evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the in vitro efficacy of a hypothetical novel compound, "Methyl 2-(3-nitropyridin-2-ylamino)acetate," in various cancer cell lines. While specific data for this compound is not publicly available, we will use it as a case study to illustrate the critical experimental workflows, data interpretation, and comparative analysis necessary for advancing a potential therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reproducible methodology for compound efficacy testing.

Introduction: Devising a Hypothesis-Driven Approach

The chemical structure of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" contains a nitropyridine core, a common scaffold in medicinal chemistry that has been explored for various therapeutic applications, including as kinase inhibitors. Based on this structural motif, a plausible starting hypothesis is that our compound may exert its effects by inhibiting one or more protein kinases involved in cancer cell proliferation and survival. This hypothesis will guide our selection of cell lines and experimental assays.

For our investigation, we will utilize a panel of well-characterized cancer cell lines representing different tumor types to assess the breadth and selectivity of our compound's activity. The selected cell lines are:

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HCT116 (Colorectal Carcinoma): A model for colon cancer with a known KRAS mutation.

  • U-87 MG (Glioblastoma): A widely studied cell line for brain tumors.

As a point of comparison, we will include a well-established kinase inhibitor, Staurosporine , which has broad-spectrum activity and serves as a positive control for inducing apoptosis.

Experimental Workflow for Efficacy Profiling

A systematic approach is crucial for obtaining reliable and comprehensive data. The following workflow outlines the key stages of our investigation:

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Long-Term Effects A Compound Preparation & Solubilization B Cell Viability Assay (MTT/CellTiter-Glo) A->B Dose-response treatment C IC50 Determination B->C Data Analysis D Apoptosis Assay (Annexin V/PI) C->D Treat at IC50 & 2x IC50 E Cell Cycle Analysis (Propidium Iodide) C->E Treat at IC50 F Colony Formation Assay C->F Treat at sub-IC50 concentrations

Figure 1: A generalized experimental workflow for the in vitro evaluation of a novel compound.

Methodologies and Data Interpretation

Cell Viability and IC50 Determination

The initial step in assessing the efficacy of a novel compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a compound's potency.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "Methyl 2-(3-nitropyridin-2-ylamino)acetate" and the reference compound (Staurosporine) in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)U-87 MG IC50 (µM)
Methyl 2-(3-nitropyridin-2-ylamino)acetate5.212.82.525.1
Staurosporine0.020.0150.030.01

This hypothetical data suggests that "Methyl 2-(3-nitropyridin-2-ylamino)acetate" exhibits differential cytotoxicity, with the highest potency observed in the HCT116 colorectal cancer cell line.

Apoptosis Induction

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), we can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis) compared to the vehicle-treated control would indicate that the compound induces apoptosis.

Cell Cycle Analysis

To understand the cytostatic effects of the compound, we can analyze its impact on the cell cycle. This is typically done by staining the cells with a DNA-intercalating dye like Propidium Iodide and analyzing the DNA content by flow cytometry.

Cell Cycle Analysis A Treat cells with compound at IC50 B Harvest and fix cells in ethanol A->B C Stain with Propidium Iodide and RNase B->C D Analyze by flow cytometry C->D E Quantify cell populations in G1, S, and G2/M phases D->E

Figure 2: Workflow for cell cycle analysis using propidium iodide staining.

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control (HCT116)453520
Methyl 2-(3-nitropyridin-2-ylamino)acetate (IC50)651520

This hypothetical data suggests that our compound may cause a G1 cell cycle arrest in HCT116 cells, preventing them from entering the S phase and replicating their DNA.

Hypothetical Signaling Pathway

Given the potential for G1 arrest, we can hypothesize that "Methyl 2-(3-nitropyridin-2-ylamino)acetate" may inhibit a kinase involved in the G1/S transition, such as a Cyclin-Dependent Kinase (CDK).

Hypothetical Signaling Pathway cluster_0 G1/S Transition Control CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Compound Methyl 2-(3-nitropyridin- 2-ylamino)acetate Compound->CDK4_6 inhibits

Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of action of the compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of a novel compound, using "Methyl 2-(3-nitropyridin-2-ylamino)acetate" as a hypothetical example. Through a systematic series of experiments, we can determine a compound's potency, elucidate its mechanism of action, and identify the most sensitive cancer cell models. The hypothetical data presented herein suggests that our compound is a promising candidate, particularly for colorectal cancer, potentially acting through the induction of G1 cell cycle arrest.

Future studies should aim to validate the proposed mechanism of action through techniques such as Western blotting to assess the phosphorylation status of key proteins in the targeted pathway (e.g., Rb). Furthermore, in vivo studies in animal models would be the next critical step to evaluate the compound's efficacy and safety in a more complex biological system.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

Validation

A Comparative Guide to the Cross-Reactivity Profile of Methyl 2-(3-nitropyridin-2-ylamino)acetate

Abstract: The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous understanding of their selectivity profile. An insufficient selectivity profile can lead to off-target effects,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous understanding of their selectivity profile. An insufficient selectivity profile can lead to off-target effects, resulting in toxicity or diminished efficacy. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel investigational compound, "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (hereafter referred to as Compound X), a potent inhibitor of the hypothetical Target Kinase A (TKA). We present a multi-phase experimental strategy, from broad kinome screening to cellular target engagement and unbiased proteomic analysis, designed to build a high-confidence selectivity profile. Comparative data for two alternative TKA inhibitors, Compound Y (a clinical candidate) and Compound Z (a tool compound), are provided to contextualize the performance of Compound X and guide future development decisions.

Introduction to Compound X and the Imperative of Selectivity Profiling

Compound X, Methyl 2-(3-nitropyridin-2-ylamino)acetate, is a small molecule developed as a potential therapeutic agent targeting TKA, a serine/threonine kinase implicated in a significant oncogenic pathway. Its nitropyridine scaffold is a common motif in kinase inhibitors, designed to interact with the highly conserved ATP-binding pocket.[1][2] However, this conservation is a double-edged sword; it is the primary reason that achieving inhibitor selectivity remains a significant challenge in drug discovery.[3][4]

Unintended interactions with other kinases or "off-targets" can lead to a variety of adverse outcomes, from misleading experimental results in a research setting to severe side effects in a clinical context.[5][6] Therefore, a comprehensive assessment of cross-reactivity is not merely a supplementary exercise but a foundational pillar of the drug development process.[7] This guide outlines a systematic, three-phase approach to deconstruct the interaction profile of Compound X, providing a blueprint for robust off-target identification and validation.

A Phased Strategy for Comprehensive Cross-Reactivity Analysis

A successful cross-reactivity study is a tiered process that moves from broad, high-throughput in vitro methods to more physiologically relevant cellular and proteomic analyses. Each phase provides a different layer of evidence, culminating in a holistic view of the compound's specificity.

The logical flow of this experimental design is crucial. We begin with a wide net to identify all potential interactions in a controlled, biochemical environment. We then move into a cellular context to confirm that these interactions occur within a living system and are not artifacts of an in vitro setup. Finally, we employ an unbiased approach to search for completely unexpected targets that would be missed by panel-based screens.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery cluster_3 Final Output a Initial Screen (10 µM single dose) vs. Broad Kinase Panel b Dose-Response Analysis (Determine Kd/IC50) for Primary Hits a->b Identify hits (% inhibition > 70%) c Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Intact Cells b->c Validate key interactions e Integrated Selectivity Profile (Comparative Analysis) b->e d Chemical Proteomics (e.g., Kinobeads) Identify Novel Off-Targets c->d Investigate unexpected cellular effects d->e Consolidate all data

Caption: A multi-phase workflow for inhibitor cross-reactivity profiling.

Experimental Protocols

Phase 1: In Vitro Biochemical Profiling (KINOMEscan®)

Rationale: The most efficient first step is to screen the compound against a large, representative panel of purified kinases.[8][9] This provides a broad, quantitative landscape of potential interactions. We utilize a competition binding assay format, which measures the dissociation constant (Kd) and is independent of ATP concentration, allowing for a direct comparison of affinities across different kinases.[3][10]

Protocol: KINOMEscan® Dose-Response Profiling

  • Compound Preparation: Solubilize Compound X, Compound Y, and Compound Z in 100% DMSO to create 100X stock solutions.

  • Initial Screen (scanMAX Panel): Perform an initial screen of Compound X at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., Eurofins DiscoverX scanMAX panel of 468 kinases).[11][12]

  • Hit Identification: Identify all kinases where inhibition is greater than 70% as primary "hits".

  • Dose-Response: For all identified hits from the initial screen, perform an 11-point dose-response curve (e.g., 3-fold serial dilutions starting from 30 µM) to determine the precise dissociation constant (Kd).

  • Data Analysis: The amount of kinase captured on an immobilized ligand is measured by qPCR.[10] The results are plotted as % inhibition versus compound concentration, and a Kd value is calculated using a standard binding isotherm model.

Phase 2: Cellular Target Engagement (CETSA)

Rationale: An in vitro binding affinity does not guarantee that a compound will engage its target in the complex environment of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) provides crucial evidence of target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.[13][14][15] If a compound binds to its target protein inside the cell, the resulting complex will be more resistant to heat-induced denaturation.

Protocol: Microplate-Based CETSA

  • Cell Culture: Culture a relevant cell line (e.g., one that endogenously expresses TKA and a key off-target, Kinase B) to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of Compound X (or controls) for 1-2 hours under normal culture conditions.

  • Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TKA and Kinase B remaining at each temperature point via a specific antibody-based detection method, such as Western Blot or AlphaScreen.[14]

  • Data Analysis: Plot the amount of soluble protein versus temperature. A positive target engagement will result in a rightward shift of the melting curve (an increase in the melting temperature, Tm) in compound-treated samples compared to vehicle controls.[3][17]

Phase 3: Unbiased Off-Target Identification (Chemical Proteomics)

Rationale: While kinase panels are extensive, they are inherently biased towards known targets. Chemical proteomics provides an unbiased method to discover novel or completely unexpected protein interactions by using the compound itself as bait to pull down its binding partners from a complex cell lysate.[5][18][19] This approach is critical for identifying off-targets that could explain unanticipated phenotypes or toxicities.[20][21]

Protocol: Affinity Chromatography on Immobilized Kinase Inhibitors ("Kinobeads")

  • Probe Synthesis (if required): If Compound X is not amenable to direct immobilization, synthesize an analog with a linker arm suitable for attachment to a solid support (e.g., Sepharose beads) without disrupting its binding activity.

  • Lysate Preparation: Prepare native cell lysates from the target cell line under conditions that preserve protein complexes.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized Compound X beads. To identify specific binders, perform a competition experiment by co-incubating the lysate and beads with an excess of free, soluble Compound X.

  • Elution and Digestion: After extensive washing to remove non-specific binders, elute the specifically bound proteins. The proteins that are present in the no-competitor sample but absent or reduced in the competitor sample are considered specific interactors. Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins from the MS data. Proteins that show a significant, dose-responsive reduction in binding in the presence of the free compound are high-confidence off-targets.[21]

Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to generate a clear, quantitative comparison of Compound X's selectivity relative to alternative inhibitors. The data below is a hypothetical summary of results from the described experiments.

Table 1: Comparative Selectivity Profile of TKA Inhibitors

TargetAssay TypeCompound XCompound Y (Clinical Candidate)Compound Z (Tool Compound)
TKA (Primary Target) KINOMEscan (Kd, nM)5.2 8.1 25.0
CETSA (ΔTm, °C)+7.5 +6.8 +4.1
Kinase B (Off-Target) KINOMEscan (Kd, nM)85.0 15.3 >10,000
CETSA (ΔTm, °C)+2.1 +5.5 Not Detected
Kinase C (Off-Target) KINOMEscan (Kd, nM)1,200 950 >10,000
NQO2 (Novel Off-Target) Chemical ProteomicsIdentified Not Identified Not Identified

Interpretation:

  • Potency: Compound X demonstrates superior biochemical and cellular potency for the primary target, TKA, compared to both alternatives.

  • Selectivity vs. Compound Y: While more potent, Compound X shows a significantly better selectivity window against Kinase B (16-fold selective) compared to Compound Y (less than 2-fold selective). The strong cellular engagement of Compound Y with Kinase B (ΔTm = +5.5°C) suggests a high potential for off-target driven side effects.

  • Selectivity vs. Compound Z: Compound Z is a highly selective but less potent tool compound, making it suitable for basic research but likely not for therapeutic development. Its clean profile validates TKA as the target responsible for a specific phenotype.

  • Novel Off-Target: The identification of the oxidoreductase NQO2 as a novel off-target for Compound X is a critical finding from the unbiased screen.[21] This interaction would have been missed by kinase-only panels and requires further investigation to understand its functional consequences.

Signaling Pathway Implications

Identifying an off-target is only the first step; understanding its functional impact is paramount. Kinase B is a known component of a parallel survival pathway. The unintended inhibition of Kinase B by Compound Y could lead to complex biological outcomes, potentially confounding clinical trial results.

G cluster_0 TKA Pathway (Targeted) cluster_1 Kinase B Pathway (Off-Target) TKA Target Kinase A (TKA) Sub1 Substrate 1 TKA->Sub1 Sub2 Substrate 2 TKA->Sub2 Proliferation Proliferation Sub2->Proliferation Oncogenic Signal KinaseB Kinase B Sub3 Substrate 3 KinaseB->Sub3 Survival Survival Sub3->Survival Pro-Survival Signal CompoundX Compound X (Selective) CompoundX->TKA Strong Inhibition CompoundY Compound Y (Non-Selective) CompoundY->TKA CompoundY->KinaseB Strong Inhibition

Caption: Impact of inhibitor selectivity on cellular signaling pathways.

This diagram illustrates how a selective inhibitor (Compound X) primarily modulates the intended pathway, whereas a non-selective inhibitor (Compound Y) also impacts a parallel pathway, complicating the interpretation of its effects.

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-faceted approach to characterizing the cross-reactivity of the novel TKA inhibitor, Compound X. The comparative analysis reveals that Compound X possesses a superior combination of potency and selectivity over the clinical candidate, Compound Y, though it has a novel off-target liability (NQO2) that requires further investigation.

Key Takeaways:

  • A tiered experimental approach, from broad screening to cellular validation, is essential for building a reliable selectivity profile.[3][8]

  • Cellular target engagement assays like CETSA are critical for confirming the physiological relevance of in vitro hits.[13][15]

  • Unbiased proteomic methods are uniquely capable of identifying unexpected off-targets that could pose significant risks.[18][20]

Future work should focus on determining the functional consequences of NQO2 binding by Compound X and employing structure-based design to rationally engineer out this interaction while retaining the high-affinity binding to TKA.

References

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  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

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  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review Website. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. (URL not available in search results, referencing concept)
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  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-targeted library design: a computational analysis of the chemical properties of known kinase inhibitors. Journal of medicinal chemistry, 48(7), 2499-2507. (URL not available in search results, referencing concept)
  • Bantscheff, M., & Drewes, G. (2012). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Chembiochem, 13(1), 31-33. [Link]

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  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N., & Tona, A. (2011). Navigating the kinome. Nature chemical biology, 7(4), 200-202. (URL not available in search results, referencing concept)
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Comparative

Benchmarking "Methyl 2-(3-nitropyridin-2-ylamino)acetate": A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. "Methyl 2-(3-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. "Methyl 2-(3-nitropyridin-2-ylamino)acetate" emerges as a compound of interest, integrating two key pharmacophores: the 2-aminopyridine and nitropyridine moieties. While direct biological data for this specific molecule is nascent, the extensive bioactivity of related structures provides a compelling rationale for its investigation. Derivatives of 2-aminopyridine are known to exhibit a wide range of pharmacological effects, including anticancer and kinase inhibitory activities.[1][2][3] Similarly, nitropyridine-containing compounds have been successfully developed as kinase inhibitors and other therapeutic agents.[4][5]

This guide provides a comprehensive framework for benchmarking "Methyl 2-(3-nitropyridin-2-ylamino)acetate" (hereafter referred to as Compound X) against established drugs. Our hypothesis is that Compound X possesses anticancer and kinase inhibitory properties. To this end, we will outline a series of in vitro and in vivo studies to rigorously evaluate its potency, selectivity, and potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing the therapeutic potential of this novel chemical entity.

Comparative Benchmarking: Positioning Compound X in the Therapeutic Landscape

To contextualize the potential of Compound X, a direct comparison with well-characterized drugs is essential. We have selected two standards for this purpose:

  • Cisplatin: A cornerstone of chemotherapy, representing a cytotoxic agent with a broad spectrum of activity against various cancers.

  • Staurosporine: A potent, albeit non-selective, kinase inhibitor, serving as a benchmark for kinase inhibitory activity.[6][7]

The following sections detail a proposed experimental workflow to benchmark Compound X against these established agents.

In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. We propose utilizing two well-characterized human cancer cell lines:

  • HCT-116: A colorectal cancer cell line.

  • A2780: An ovarian cancer cell line.

The half-maximal inhibitory concentration (IC50) of Compound X will be determined and compared against the known IC50 values of Cisplatin and Staurosporine in these cell lines.

Table 1: Benchmarking IC50 Values for In Vitro Cytotoxicity

CompoundHCT-116 IC50A2780 IC50
Compound X To be determinedTo be determined
Cisplatin ~4.2 - 7.5 µM[8][9]~1.4 - 10 µM[1][5][10]
Staurosporine ~0.006 - 0.03 µM[4][6]~0.12 µM[6]

Note: The provided IC50 values for Cisplatin and Staurosporine are approximate and can vary depending on experimental conditions such as incubation time and assay method.

Kinase Inhibition Profiling

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a primary hypothesis is that Compound X may target one or more protein kinases. A broad kinase panel screening is recommended to identify potential targets.

Table 2: Proposed Kinase Panel for Initial Screening

Kinase FamilyRepresentative Kinases
Tyrosine Kinases EGFR, HER2, VEGFR2, PDGFRβ, c-Met
Serine/Threonine Kinases CDK2, AKT1, MEK1, ERK2, p38α

The inhibitory activity of Compound X against this panel will be compared to that of Staurosporine, a broad-spectrum kinase inhibitor.[11]

Target Validation and Pathway Analysis

Should the kinase screen reveal potent inhibition of a specific kinase, for instance, a component of the Ras-Raf-MEK-ERK pathway, subsequent experiments will be necessary to validate this finding in a cellular context. A key indicator of MEK/ERK pathway inhibition is the phosphorylation status of ERK.

Table 3: Cellular Assay for Pathway Analysis

AssayEndpointComparatorExpected Outcome for Active Compound X
Western Blot Phospho-ERK (p-ERK) levelsStaurosporineReduction in p-ERK levels

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in this guide.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding: Plate HCT-116 or A2780 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of Compound X, Cisplatin, or Staurosporine to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[12][13]

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and serially diluted Compound X or Staurosporine in a kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Western Blot for Phospho-ERK

This technique is used to detect the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MEK kinase.[14][15]

  • Cell Lysis: Treat cells with Compound X or a control for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.[15]

Visualizing the Scientific Rationale

To better illustrate the proposed scientific workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 Cellular & In Vivo Benchmarking Compound_X Methyl 2-(3-nitropyridin-2-ylamino)acetate (Compound X) Cytotoxicity_Assay Cell Viability Assay (MTT/XTT) Compound_X->Cytotoxicity_Assay Kinase_Assay In Vitro Kinase Inhibition Assay Compound_X->Kinase_Assay Pathway_Analysis Pathway Analysis (Western Blot for p-ERK) Cytotoxicity_Assay->Pathway_Analysis Kinase_Assay->Pathway_Analysis Cell_Lines HCT-116 & A2780 Cancer Cell Lines Cell_Lines->Cytotoxicity_Assay Comparators Cisplatin & Staurosporine Comparators->Cytotoxicity_Assay Comparators->Kinase_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Pathway_Analysis->In_Vivo_Studies PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies

Caption: Proposed workflow for benchmarking Compound X.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Compound_X_Inhibition Compound X (Hypothesized Target) Compound_X_Inhibition->MEK

Caption: The Ras-Raf-MEK-ERK signaling pathway.

Future Directions: From Bench to Preclinical Development

Positive results from the initial in vitro benchmarking will warrant further investigation into the therapeutic potential of "Methyl 2-(3-nitropyridin-2-ylamino)acetate". Key subsequent steps would include:

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models, such as xenograft models using HCT-116 or A2780 cells.

  • Pharmacokinetic (PK) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to understand its behavior in a biological system.[16][17][18]

  • Mechanism of Action Studies: Further elucidating the precise molecular target(s) and downstream effects of Compound X.

Conclusion

"Methyl 2-(3-nitropyridin-2-ylamino)acetate" represents a promising starting point for a drug discovery program. Based on the known bioactivities of its constituent chemical motifs, a focused investigation into its potential anticancer and kinase inhibitory properties is well-justified. The benchmarking framework presented in this guide provides a robust and logical progression of experiments to thoroughly characterize this novel compound and assess its therapeutic potential. The data generated from these studies will be critical in determining the future trajectory of this compound in the drug development pipeline.

References

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  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules. Retrieved from [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Pharmaceutical Sciences. Retrieved from [Link]

  • Effects of cisplatin in A2780 and A2780cp ovarian cancer cell lines. (2015). Oncology Letters. Retrieved from [Link]

  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. (2016). ResearchGate. Retrieved from [Link]

  • Cytotoxicity and Pharmacokinetics of Four Platinum Salts in Human Colon Carcinoma Cell-Line HCT116. (2012). PLoS ONE. Retrieved from [Link]

  • Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway. (2014). Journal of Oncology. Retrieved from [Link]

  • Potentiation of Cisplatin Activity in Colorectal Cancer Cells by Lovastatin. (2019). Journal of Cancer and Tumor International. Retrieved from [Link]

  • Comparison of cisplatin IC 50 concentrations in HT29, HCT116 and SW480 cells. (2023). ResearchGate. Retrieved from [Link]

  • Effect of staurosporine on cycle human gastric cancer cell. (2014). Oncology Letters. Retrieved from [Link]

  • Figure S1. IC50 of cisplatin in ovarian cancer cells. (A) A2780; (B) CAOV‑3; (C) SKOV3. (n.d.). Spandidos Publications. Retrieved from [Link]

  • Enhanced Repair of Cisplatin-DNA Lesions and Reduced Drug Accumulation. (1991). Journal of Clinical Investigation. Retrieved from [Link]

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  • In vitro kinase assay. (2023). ResearchGate. Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Retrieved from [Link]

  • Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Kinase Panel Screening for Drug Discovery. (n.d.). ICE Bioscience. Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). Methods in Molecular Biology. Retrieved from [Link]

  • Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate. Retrieved from [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (2013). ResearchGate. Retrieved from [Link]

  • 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (n.d.). Bio-protocol. Retrieved from [Link]

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  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). Clinical Pharmacology & Therapeutics. Retrieved from [Link]

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  • What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Incyclix to advance CDK2 inhibitor INX-315 for advanced or metastatic cancers. (2023). BioWorld. Retrieved from [Link]

  • Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. (2024). OncLive. Retrieved from [Link]

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  • Hard-to-Target WNT Pathway Gets a Fresh Look in Oncology. (2020). OncLive. Retrieved from [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Nitropyridine Derivatives as Anti-Cancer Agents

This guide provides a comprehensive analysis of the preclinical evaluation of 3-nitropyridine derivatives, a promising class of compounds in oncology research. While specific efficacy data for "Methyl 2-(3-nitropyridin-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the preclinical evaluation of 3-nitropyridine derivatives, a promising class of compounds in oncology research. While specific efficacy data for "Methyl 2-(3-nitropyridin-2-ylamino)acetate" is not extensively available in peer-reviewed literature, this guide will focus on the well-documented anti-cancer properties of closely related 3-nitropyridine analogs. We will delve into the experimental methodologies used to assess their efficacy, from initial cell-based assays to animal models, and critically compare the in vitro and in vivo findings. The primary focus will be on a series of novel 3-nitropyridine analogs identified as potent microtubule-targeting agents.[1]

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[2] The addition of a nitro group can significantly enhance the biological activity of these compounds, making nitropyridines a subject of intense study in medicinal chemistry for their potential as antitumor, antiviral, and anti-neurodegenerative agents.[2]

From the Benchtop to Preclinical Models: A Workflow for Efficacy Testing

The journey of a potential anti-cancer compound from a laboratory curiosity to a clinical candidate follows a rigorous testing funnel. This process is designed to select for compounds that are not only potent against cancer cells in a controlled environment but also effective and safe in a complex biological system.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening Initial Potency Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies Identify Potent Hits Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Refine Structure Pharmacokinetic Studies Pharmacokinetic Studies Lead Optimization->Pharmacokinetic Studies Select Lead Candidate Xenograft Efficacy Studies Xenograft Efficacy Studies Pharmacokinetic Studies->Xenograft Efficacy Studies Determine Dosing & Safety Preclinical Development Preclinical Development Xenograft Efficacy Studies->Preclinical Development Demonstrate Efficacy

Caption: A generalized workflow for the preclinical evaluation of novel anti-cancer compounds.

In Vitro Efficacy: Gauging Potency at the Cellular Level

The initial assessment of any potential anti-cancer drug is performed in vitro, meaning "in glass," using cultured cancer cell lines. These assays are crucial for determining a compound's inherent cytotoxicity and for elucidating its mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116 colon cancer, A549 lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The 3-nitropyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to a range of concentrations. The cells are then treated with these compounds and incubated for a set period (typically 24-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50), which is the concentration of the drug that inhibits 50% of cell growth, is then determined.

Mechanism of Action: Unraveling How the Compounds Work

Recent studies have identified that the anti-cancer effects of certain 3-nitropyridine analogs stem from their role as microtubule-targeting agents.[1] These compounds bind to the colchicine-site of tubulin, which inhibits tubulin polymerization and leads to the destabilization of microtubules.[1] This disruption of the cellular cytoskeleton ultimately triggers cell cycle arrest and apoptosis (programmed cell death).

G 3-Nitropyridine 3-Nitropyridine Tubulin Tubulin 3-Nitropyridine->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 3-Nitropyridine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Promotes Microtubule_Destabilization Microtubule Destabilization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-(nitropyridin-2-ylamino)acetate Positional Isomers

Introduction: The Critical Role of Isomer Purity in Drug Development In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is not merely a procedural formality...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer Purity in Drug Development

In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is not merely a procedural formality; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. The subject of this guide, Methyl 2-(3-nitropyridin-2-ylamino)acetate, and its related positional isomers, serve as a pertinent case study. The location of the electron-withdrawing nitro (NO₂) group on the pyridine ring profoundly influences the molecule's electronic distribution, geometry, and potential for intermolecular interactions. Consequently, an analytical workflow that can unambiguously differentiate these isomers is paramount.

This guide provides a comprehensive comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish the 3-nitro, 4-nitro, 5-nitro, and 6-nitro isomers of Methyl 2-(nitropyridin-2-ylamino)acetate. We will move beyond simple data reporting to explain the underlying principles that govern the spectral differences, providing field-proven experimental protocols and expert insights to ensure confident structural elucidation.

The Spectroscopic Challenge: Differentiating Four Key Isomers

The analytical challenge lies in distinguishing the target compound, Methyl 2-(3-nitro pyridin-2-ylamino)acetate, from its primary positional isomers where the nitro group is located at the C4, C5, or C6 position.

Caption: Chemical structures of the four primary positional isomers.

Each technique leverages a different aspect of molecular structure to provide a unique analytical fingerprint.

An Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. This ensures a self-validating system where the results from one analysis corroborate the others.

G cluster_workflow Isomer Differentiation Workflow Sample Isomer Sample (in appropriate solvent, e.g., DMSO-d6) NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR FTIR FTIR Analysis (ATR or KBr) Sample->FTIR MS MS Analysis (EI/ESI, HRMS) Sample->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_FTIR Vibrational Frequencies (cm⁻¹) FTIR->Data_FTIR Data_MS m/z Values Fragmentation Pattern MS->Data_MS Interpretation Data Integration & Structural Elucidation Data_NMR->Interpretation Data_FTIR->Interpretation Data_MS->Interpretation Conclusion Unambiguous Isomer ID Interpretation->Conclusion

Caption: Integrated workflow for unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing these positional isomers. The chemical shift (δ) and spin-spin coupling (J) of the protons and carbons on the pyridine ring are exquisitely sensitive to the electronic effects of the nitro-substituent.

Principle of Differentiation

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect is position-dependent:

  • Ortho/Para Effect: A nitro group at the 4- or 6-position will strongly deshield the other para/ortho positions via resonance.

  • Meta Effect: A nitro group at the 3- or 5-position will have a less pronounced, primarily inductive effect on other ring protons.

This differential deshielding creates a unique pattern of chemical shifts and coupling constants for the three aromatic protons on the pyridine ring of each isomer.

Predicted ¹H NMR Spectral Data

The following table predicts the characteristic chemical shifts for the pyridine ring protons of each isomer, assuming DMSO-d₆ as the solvent. These predictions are extrapolated from spectral data of simpler 2-amino-nitropyridine precursors.[1][2][3] The signals for the aminoacetate moiety (NH ~8.5-9.5 ppm, CH₂ ~4.2 ppm, OCH₃ ~3.7 ppm) will be present in all isomers but offer less differentiating value.

IsomerH3H4H5H6Expected Multiplicity & Coupling (J in Hz)
3-Nitro ~8.4 (dd)~7.0 (dd)~8.6 (dd)H4: J≈7.5, 1.5; H5: J≈7.5, 5.0; H6: J≈5.0, 1.5
4-Nitro ~8.8 (d)~7.9 (dd)~8.4 (d)H3: J≈2.5; H5: J≈9.0, 2.5; H6: J≈9.0
5-Nitro ~8.9 (d)~8.2 (dd)~6.8 (d)H3: J≈2.5; H4: J≈9.0, 2.5; H6: J≈9.0
6-Nitro ~7.9 (d)~7.7 (d)~6.7 (t)H3: J≈8.0; H4: J≈8.0; H5: J≈8.0 (pseudo-triplet)

Note: δ values are approximate. The key differentiator is the unique pattern of shifts and multiplicities.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR chemical shifts of the pyridine ring carbons are diagnostic. The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded, while other carbons will shift based on their position relative to the substituents.[4]

IsomerC2C3C4C5C6
3-Nitro ~158~135~138~115~150
4-Nitro ~162~110~155~112~152
5-Nitro ~163~125~135~138~108
6-Nitro ~160~130~112~109~155

Note: δ values are approximate. The ipso-carbon attached to the NO₂ group is typically the most deshielded among the ring carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it solubilizes the compounds and allows for the observation of the exchangeable N-H proton.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength will provide better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic region.[5]

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire using a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire at least 1024 scans due to the low natural abundance of ¹³C.[4]

    • Set a spectral width of 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. While all four isomers will show characteristic peaks for N-H, C=O (ester), and aromatic rings, the precise frequency of the NO₂ vibrations and the pattern of C-H out-of-plane bending can serve as differentiating features.[6]

Principle of Differentiation

The key vibrational modes for differentiation are:

  • NO₂ Asymmetric & Symmetric Stretching: The electronic environment around the nitro group, dictated by its position on the ring, will cause subtle but measurable shifts in these vibrational frequencies.

  • Aromatic C-H Out-of-Plane Bending: In the fingerprint region (900-650 cm⁻¹), the pattern of C-H "wagging" is highly characteristic of the substitution pattern on an aromatic ring.

Predicted FTIR Spectral Data
IsomerNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
3-Nitro ~1530-1550~1345-1360Complex pattern for 1,2,3-trisubstitution
4-Nitro ~1515-1535~1335-1350Characteristic bands for 1,2,4-trisubstitution (~800-850)
5-Nitro ~1520-1540~1340-1355Characteristic bands for 1,2,5-trisubstitution (~820-880)
6-Nitro ~1525-1545~1345-1360Characteristic bands for 1,2,6-trisubstitution (~750-800)

Other key peaks: N-H stretch (~3300-3400 cm⁻¹), C=O ester stretch (~1740 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is a modern, rapid technique that requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Co-add at least 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be automatically background-subtracted by the instrument software. Label the peaks of interest.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. While all four isomers have the identical molecular weight (225.06 g/mol ) and will thus show the same molecular ion peak ([M]⁺ or [M+H]⁺), their fragmentation patterns under electron ionization (EI) can differ.[7]

Principle of Differentiation

Upon ionization, the molecular ion can undergo fragmentation. The stability of the resulting fragment ions is influenced by the original position of the nitro group. Proximity effects (ortho effects) can lead to unique fragmentation pathways. For example, the 3-nitro and 6-nitro isomers have the nitro group adjacent or near the side chain, which can facilitate unique intramolecular rearrangements and fragmentations not seen in the 4- and 5-nitro isomers.[8]

Predicted Mass Spectrometry Fragmentation Data (EI-MS)

All isomers will show a molecular ion peak at m/z = 225 . Key fragmentations to monitor include:

  • Loss of •OCH₃ (m/z = 194): Loss of the methoxy radical from the ester.

  • Loss of •COOCH₃ (m/z = 166): Loss of the entire carbomethoxy radical.

  • Loss of •NO₂ (m/z = 179): Loss of the nitro radical.[9]

  • Loss of NO (m/z = 195): A common fragmentation for aromatic nitro compounds.[9]

Differentiating Pathways:

  • 3-Nitro & 6-Nitro Isomers: May show unique fragments resulting from interactions between the nitro group and the aminoacetate side chain. For example, a potential loss of H₂O (m/z = 207) via an ortho-rearrangement might be more prominent.

  • 4-Nitro & 5-Nitro Isomers: Are expected to show "cleaner" fragmentations dominated by the simple losses outlined above, as the substituents are too far apart for complex intramolecular interactions.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an Electron Ionization (EI) source. A High-Resolution MS (HRMS) is required to confirm the elemental composition of the parent ion and its fragments.

  • GC Method:

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak (m/z 225). Analyze the major fragment ions and compare their relative intensities across the different isomer samples. Use HRMS data to confirm the elemental formula of each major peak.

Comparative Data Summary

TechniqueParameter3-Nitro Isomer4-Nitro Isomer5-Nitro Isomer6-Nitro Isomer
¹H NMR Pyridine Proton Pattern (δ)~8.6, 8.4, 7.0~8.8, 8.4, 7.9~8.9, 8.2, 6.8~7.9, 7.7, 6.7
¹³C NMR C-NO₂ Shift (δ)~135~155~138~155
FTIR NO₂ Asymmetric Stretch (cm⁻¹)~1530-1550~1515-1535~1520-1540~1525-1545
MS (EI) Molecular Ion (m/z)225225225225
MS (EI) Key Differentiating FragmentPotential for ortho-effect fragmentsDominated by simple lossesDominated by simple lossesPotential for ortho-effect fragments

Conclusion and Expert Recommendation

While FTIR and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy stands out as the definitive and most discriminating technique for the structural elucidation of Methyl 2-(nitropyridin-2-ylamino)acetate positional isomers. The ¹H NMR spectrum, in particular, offers an unambiguous fingerprint for each isomer based on the unique chemical shifts and coupling patterns of the three pyridine ring protons. For absolute certainty, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HMBC) should be employed to map all proton and carbon connectivities. High-Resolution Mass Spectrometry is essential for confirming the elemental composition, and FTIR serves as a rapid method to verify the presence of key functional groups. An integrated approach, as outlined in this guide, provides a self-validating system for the unequivocal identification of these critical pharmaceutical intermediates.

References

  • Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435.

  • Sci-Hub. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides.

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information.

  • ChemicalBook. (n.d.). 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum.

  • PubChem. (n.d.). 3-Nitropyridine. National Center for Biotechnology Information.

  • ResearchGate. (2017). 1 H (a) and 13 C (b) NMR spectra of... [Image].

  • ResearchGate. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine.

  • SpectraBase. (n.d.). 2-(2-Aminoethylamino)-5-nitropyridine.

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... [Table].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.

  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.

  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

  • ResearchGate. (n.d.). (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. [Image].

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. [Image].

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Table].

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

  • BLD Pharm. (n.d.). 4214-75-9|2-Amino-3-nitropyridine.

  • MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. International Journal of Molecular Sciences.

  • PubMed. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

  • MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. International Journal of Molecular Sciences.

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

  • MDPI. (2021). 3E Synthesis of 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 5-methyl pyridine.

  • ResearchGate. (n.d.). ¹H NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro. [Image].

  • ChemConnections. (n.d.). 13C NMR Spectroscopy.

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

  • ChemicalBook. (n.d.). 2-Picoline(109-06-8) 1H NMR spectrum.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3-nitropyridin-2-ylamino)acetate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, step-by-step guide for the proper and safe disposal of Methyl 2-(3-nitropyridin-2-ylamino)acetate. As a senior applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the proper and safe disposal of Methyl 2-(3-nitropyridin-2-ylamino)acetate. As a senior application scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment and Waste Identification: A Precautionary Approach
  • Pyridine Derivatives: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can cause significant skin and eye irritation.[1]

  • Nitroaromatic Compounds: The presence of the nitro group makes the compound a potential oxidant and imparts toxicity.[2] Many nitroaromatic compounds are listed as priority pollutants by environmental agencies due to their recalcitrance to degradation and potential mutagenicity.[2] Some are also known to be explosive.[3]

  • Analogous Compound Hazards: Safety data for similar compounds, such as 2-Amino-3-nitropyridine and 2-Methyl-3-nitropyridine, indicate that they are skin and eye irritants and may be harmful if inhaled or swallowed.[4][5]

Given these factors, all waste containing Methyl 2-(3-nitropyridin-2-ylamino)acetate, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][6]

Table 1: Hazard Profile and Disposal Considerations

Hazard ClassAssociated RisksDisposal Implications
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][7]Minimize handling, use appropriate PPE, and do not dispose of down the drain or in regular trash.
Skin/Eye Irritant Causes skin and serious eye irritation.[1][4][5]Wear protective gloves and safety goggles. In case of contact, flush affected area with copious amounts of water.[8]
Reactivity Potential for violent reaction with strong oxidizing agents, acids (especially nitric acid), and bases.[8][9] Nitro-compounds can be explosive under certain conditions.[3]Segregate from incompatible materials. Do not mix with other chemical waste streams unless compatibility is confirmed.[10]
Environmental Nitroaromatic compounds are persistent environmental pollutants.[2]Must be disposed of through a licensed hazardous waste contractor to prevent environmental contamination.[11]
Immediate Safety and Spill Management

Accidents can happen, and a well-prepared response is critical to mitigating risks.

Personal Protective Equipment (PPE): Always wear the following when handling Methyl 2-(3-nitropyridin-2-ylamino)acetate:

  • Lab coat

  • Safety goggles or a face shield

  • Double-layered nitrile gloves

Spill Response Protocol:

  • Evacuate and Ventilate: In the event of a significant spill, particularly outside a fume hood, evacuate the immediate area and ensure adequate ventilation.[8][12]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[1][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[1][13]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1] All cleaning materials must be collected and disposed of as hazardous waste.

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyl 2-(3-nitropyridin-2-ylamino)acetate is to never dispose of it down the drain or in the regular trash.[12] All waste must be collected for pickup by a licensed hazardous waste disposal contractor.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions.[10]

  • Solid Waste: Collect any solid Methyl 2-(3-nitropyridin-2-ylamino)acetate, along with contaminated spatulas, weigh boats, and other disposable labware, in a dedicated, clearly labeled hazardous waste container.[1] This container should be made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[11] Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[10][14] For instance, mixing nitric acid with organic compounds can lead to violent reactions and explosions.[9]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

Step 2: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Container Choice: Use only appropriate containers for hazardous waste storage, preferably plastic.[15] The container must be in good condition with a secure, screw-top cap.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-(3-nitropyridin-2-ylamino)acetate," and the approximate quantity.[1] Include the date when the waste was first added to the container.[8]

  • Filling and Sealing: Do not overfill liquid waste containers; leave at least 10% of the container volume as headspace to allow for expansion.[11] Keep containers securely capped at all times, except when adding waste.[10][15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][15]

  • Location: The SAA should be under the direct supervision of laboratory personnel.[11]

  • Segregation: Store the waste container in secondary containment (such as a spill tray) and segregate it from incompatible materials, particularly strong acids, bases, and oxidizers.[6][8]

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your SAA, which is typically a maximum of 55 gallons.[15]

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[11][15]

  • Incineration: The likely disposal method for this type of compound is high-temperature incineration (e.g., rotary kiln or fluidized bed incineration), which is a common practice for pyridine-based wastes.[16]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal gen Generate Waste (Solid, Liquid, PPE) solid Solid Waste Container (HDPE, labeled) gen->solid Solid Residue liquid Liquid Waste Container (Compatible, labeled) gen->liquid Solutions ppe Contaminated PPE Bag (Labeled) gen->ppe Gloves, etc. saa Store in Designated SAA - Secondary Containment - Segregated from Incompatibles solid->saa liquid->saa ppe->saa pickup Request Pickup from EHS or Licensed Contractor saa->pickup transport Transport to Licensed Waste Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Workflow for the safe disposal of Methyl 2-(3-nitropyridin-2-ylamino)acetate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

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Handling

A Senior Application Scientist's Guide to Handling Methyl 2-(3-nitropyridin-2-ylamino)acetate

Introduction: Proactive Safety for a Novel Intermediate Methyl 2-(3-nitropyridin-2-ylamino)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development, often serving as a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Proactive Safety for a Novel Intermediate

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of more complex bioactive molecules.[1] Its structure, incorporating a nitropyridine core linked to an amino acetate group, presents a specific combination of chemical hazards. The presence of a nitroaromatic system, an aromatic amine, and a pyridine moiety necessitates a rigorous and well-understood safety protocol.[2][3] This guide provides a comprehensive operational, safety, and disposal plan tailored for researchers handling this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and experimental integrity.

Hazard Assessment: Deconstructing the Risk Profile

The primary hazards associated with Methyl 2-(3-nitropyridin-2-ylamino)acetate stem from its constituent functional groups. A thorough understanding of these risks is the foundation of an effective safety plan. The compound is not extensively characterized in public safety literature, so we must infer its potential hazards from analogous structures.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential for rapid absorption through the skin.[2] The primary acute health hazard is cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood), with chronic exposure potentially leading to anemia.[2]

  • Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. They require robust protective measures to prevent systemic exposure.[3][4]

  • Pyridine Derivatives: Pyridine itself is a flammable liquid with an unpleasant odor that can be absorbed through the skin, inhaled, or ingested.[5][6] It can cause irritation and systemic effects.[7] While the subject compound is a solid, its pyridine core contributes to its overall hazard profile and dictates specific disposal considerations.[6][8]

Based on safety data for similar compounds like 2-Amino-3-nitropyridine and 2-Methyl-3-nitropyridine, we can anticipate that this compound will be classified as a skin, eye, and respiratory irritant.[9][10]

Hazard CategoryPotential Effects & RisksPrimary Exposure Routes
Acute Toxicity May be harmful if swallowed, in contact with skin, or inhaled.[11]Ingestion, Dermal, Inhalation
Skin Irritation/Corrosion Causes skin irritation. Aromatic nitro compounds are readily absorbed through the skin.[2][10]Dermal
Eye Irritation/Damage Causes serious eye irritation.[10]Ocular
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[11][12]Inhalation
Systemic Effects Potential for cyanosis and anemia from the nitroaromatic moiety upon significant exposure.[2]Dermal, Inhalation

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation. The following protocol outlines the minimum required PPE and escalating levels of protection based on the task's risk profile.

Standard Laboratory Attire (Minimum Requirement)

This forms the baseline for any work in the laboratory where the chemical is present.

  • 100% Cotton Lab Coat: Fully buttoned.

  • Long Pants and Closed-Toe Shoes: No exposed skin on the legs or feet.

Task-Specific PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling Methyl 2-(3-nitropyridin-2-ylamino)acetate.

PPE_Selection_Workflow cluster_0 Step 1: Task Assessment cluster_1 Step 2: Engineering Controls cluster_2 Step 3: Required PPE Ensemble start Begin Work with Methyl 2-(3-nitropyridin-2-ylamino)acetate weighing Weighing Solid Compound start->weighing solution Preparing Solutions / Transfers start->solution reaction Running Reaction / Workup start->reaction fume_hood Work Inside a Certified Chemical Fume Hood weighing->fume_hood solution->fume_hood reaction->fume_hood ppe_base Baseline PPE: - Safety Goggles - Double Nitrile/Neoprene Gloves fume_hood->ppe_base For low-volume transfers & solution prep ppe_splash Enhanced PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile/Neoprene Gloves - Chemical-Resistant Apron fume_hood->ppe_splash For reactions, workups, or potential splashes

Caption: PPE selection workflow for handling the target compound.

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields for low-risk operations.

    • Recommended: Chemical splash goggles should be worn for all tasks involving liquids or solutions.[13]

    • Enhanced: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashes, such as during reaction workups or transfers of larger volumes.[9]

  • Hand Protection:

    • Rationale: Skin absorption is a primary route of exposure for aromatic nitro compounds and amines.[2][3] Therefore, selecting gloves with appropriate chemical resistance is critical.

    • Recommendation: Wear double gloves. Use a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (neoprene or butyl rubber) as the outer layer.

    • Procedure: Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[14]

  • Respiratory Protection:

    • Rationale: To prevent inhalation of fine powders or aerosols.

    • Procedure: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[2][15] If engineering controls are not sufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary.[12]

Operational and Emergency Plans

Trustworthy protocols are self-validating. Following these steps ensures that safety is built into the workflow.

Safe Handling Protocol
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[10] Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within a chemical fume hood or a ventilated balance enclosure to prevent the release of fine particles.

  • Dissolution and Transfer: Add solvents to the solid compound slowly to avoid splashing. Use a funnel for transfers between containers. Keep containers tightly closed when not in use.[8]

  • Post-Handling: After completing the work, wipe down the work area in the fume hood with a suitable solvent (e.g., isopropanol), ensuring the cleaning materials are disposed of as hazardous waste. Remove the outer gloves first, followed by the inner gloves, avoiding contact with the skin. Wash hands and arms thoroughly with soap and water.[14]

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Response Protocol

Spill_Response_Workflow start Spill Detected alert Alert personnel in the area and restrict access start->alert assess Assess spill size and location alert->assess small_spill Small Spill (<100 mL / 10g) Inside Fume Hood assess->small_spill Small large_spill Large Spill or Spill Outside Hood assess->large_spill Large absorb Cover with an inert absorbent (vermiculite, sand) small_spill->absorb evacuate Evacuate the laboratory large_spill->evacuate collect Carefully collect absorbed material using non-sparking tools absorb->collect place_waste Place in a sealed, labeled hazardous waste container collect->place_waste decontaminate Decontaminate the area place_waste->decontaminate call_ehs Contact Emergency Personnel (e.g., EH&S) evacuate->call_ehs

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan: Environmental Stewardship

Chemical waste from this compound must be handled as hazardous waste. Never dispose of it down the drain or in regular trash.[6]

  • Solid Waste:

    • Chemical: Collect any waste Methyl 2-(3-nitropyridin-2-ylamino)acetate in a clearly labeled, sealed container designated for hazardous solid waste.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh papers, absorbent pads, pipette tips) must be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste:

    • Rationale: Due to the pyridine and nitroaromatic components, aqueous and organic waste streams must be segregated and disposed of correctly to prevent environmental contamination and potential reactions in the waste container.[5][8]

    • Procedure: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[6][8]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • Public Health England. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Army Public Health Command. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Ammonia Safety & Training Institute. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3-Methyl-4-nitropyridin-2-yl)methyl Acetate. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][5]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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